3,5,5-Trimethylhexanal
Description
Properties
IUPAC Name |
3,5,5-trimethylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPYRCJDOZVZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047107 | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 3,5,5-Trimethylhexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/416/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
173 °C, 67.00 to 68.00 °C. @ 2.50 mm Hg | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
116 °F; 47 °C; closed cup | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Water solubility = 0.01% at 20 °C, very slightly | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.820 g/cu cm at 20 °C, 0.817-0.823 | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/416/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.08 mm Hg at 25 °C (extrapolated) | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5435-64-3 | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5,5-Trimethylhexanal | |
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| Record name | 5435-64-3 | |
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| Record name | Hexanal, 3,5,5-trimethyl- | |
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| Record name | 3,5,5-Trimethylhexanal | |
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| Record name | 3,5,5-trimethylhexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.184 | |
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| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62H30BXPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
less than -60 °C, < -60 °C | |
| Record name | 3,5,5-TRIMETHYLHEXANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5,5-Trimethylhexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5,5-Trimethylhexanal (CAS 5435-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,5-Trimethylhexanal (CAS 5435-64-3), a branched-chain aliphatic aldehyde. It details the compound's chemical and physical properties, primary synthesis methodologies, key chemical reactions, and significant industrial applications. The guide also incorporates detailed protocols for its synthesis and analytical characterization, alongside critical safety, handling, and toxicological information. This document serves as a vital resource for professionals engaged in chemical synthesis, fragrance development, and materials science, offering both foundational knowledge and practical, field-proven insights into the compound's utility and handling.
Introduction
This compound, also known as isononylaldehyde, is a nine-carbon fatty aldehyde with the chemical formula C₉H₁₈O.[1][2] Its structure is characterized by a hexanal backbone with three methyl groups at the 3 and 5 positions, which imparts significant steric hindrance and influences its reactivity and organoleptic properties.[1][3] This compound is a colorless liquid with a characteristic aldehydic odor, often described as green, citrusy, and floral.[1][4] It is primarily utilized as a versatile intermediate in the synthesis of various high-value chemicals and as a functional ingredient in the flavor and fragrance industry.[2][5]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, application, and process design. Its branched nature distinguishes its properties from linear aldehydes. The compound is a flammable liquid and is only slightly soluble in water but shows good solubility in organic solvents.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [2][4] |
| Molecular Formula | C₉H₁₈O | [2][6] |
| Molecular Weight | 142.24 g/mol | [1][2][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Isononylaldehyde, Vandor B, tert-Butylisopentanal | [2][6][7] |
| Appearance | Colorless liquid | [3][8] |
| Odor | Aldehydic, green, citrus, earthy | [1][9] |
| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [2][4][6] |
| Melting Point | < -60 °C | [6] |
| Density | 0.817 - 0.820 g/mL at 20-25 °C | [2][6][9] |
| Flash Point | 46 - 47 °C (116 °F) (closed cup) | [2][6][10] |
| Water Solubility | ~100 mg/L (0.01%) at 20 °C | [2][6] |
| Log P (octanol/water) | 2.48 - 3.09 | [1][10] |
| Refractive Index (n20/D) | 1.421 | [2][9] |
Synthesis and Manufacturing
The primary industrial route for synthesizing this compound is the hydroformylation (also known as the oxo reaction) of diisobutylene.[1][6][9] This process is a cornerstone of industrial organic synthesis, allowing for the efficient conversion of an alkene into an aldehyde. The choice of diisobutylene as a feedstock is economically driven, as it is readily available from petrochemical sources.
The reaction involves treating diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a metal catalyst.[1][11] Rhodium-based catalysts are often preferred due to their high activity and selectivity under milder conditions compared to older cobalt-based systems.[1][11]
Caption: Industrial synthesis via hydroformylation of diisobutylene.
Experimental Protocol: Laboratory-Scale Hydroformylation
This protocol describes a representative synthesis. Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with diisobutylene and an appropriate organic solvent (e.g., toluene).
-
Catalyst Introduction: A rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) and phosphine ligands are added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[1] The use of specific ligands helps to control the selectivity of the reaction.
-
Reaction Conditions: The reactor is sealed and purged several times with synthesis gas (CO/H₂, typically a 1:1 to 1:2 molar ratio).[11] The pressure is increased to 1-6 MPa, and the temperature is raised to 90-120 °C.[1][11]
-
Monitoring: The reaction is stirred for 3-8 hours, during which the pressure drop is monitored to gauge the consumption of synthesis gas.[1]
-
Work-up and Isolation: After cooling and venting the reactor, the crude product mixture is removed. The catalyst is typically separated, and the organic phase is washed.
-
Purification: The final product, this compound, is isolated and purified by fractional distillation under reduced pressure to achieve high purity (>95%).[8][12]
-
Analysis: The purity and identity of the final product are confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by its aldehyde functional group. However, the significant steric bulk from the methyl groups at the 3 and 5 positions can influence reaction rates compared to linear aldehydes.
-
Oxidation: Like other aldehydes, it can be readily oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[1] This is a common transformation that can occur even with atmospheric oxygen, necessitating storage under an inert atmosphere.[8]
-
Reduction: The aldehyde can be reduced to the primary alcohol, 3,5,5-trimethylhexan-1-ol, using standard reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1][13] This alcohol is also a valuable fragrance ingredient.[8][13]
-
Condensation Reactions: The presence of alpha-hydrogens allows this compound to participate in base- or acid-catalyzed aldol-type condensation reactions, forming larger molecules.[3][12]
-
Reaction with Hydrogen Sulfide: It reacts with hydrogen sulfide to form gem-dithiols, which are useful intermediates in further chemical synthesis.[1][2][9]
Caption: Key oxidation and reduction pathways for this compound.
Applications and Industrial Relevance
The unique combination of a reactive aldehyde group and a branched alkyl chain makes this compound a valuable molecule in several industries.
-
Fragrances and Flavors: It is used in perfume compositions, often as a powerful masking agent or to impart fresh, green, and citrus notes in fine fragrances, deodorizers, and room fresheners.[1][4][9] It is recognized as a flavoring agent by the FDA and is listed by the International Fragrance Association (IFRA).[6]
-
Chemical Intermediate: This is its primary role. It serves as a building block for more complex molecules.[1][2]
-
Lubricants and Plasticizers: The corresponding alcohol (3,5,5-trimethylhexan-1-ol) and acid are used to manufacture high-performance lubricants, lubricant additives, and plasticizers.[5][8]
-
Vitamin Synthesis: It is a key intermediate in the industrial synthesis of isophytol, which is a precursor to Vitamin E.[4]
-
Pharmaceuticals and Agrochemicals: Its structure makes it a versatile starting material for creating terpenoids and other bioactive molecules with potential applications in the pharmaceutical and agrochemical sectors.[2][4]
-
Analytical Methodologies
Ensuring the purity of this compound is critical for its industrial applications, especially in fragrance and pharmaceutical synthesis.
Gas Chromatography (GC)
Gas chromatography is the principal analytical method for assessing the purity and quantifying this compound.[1] Commercial grades typically require a minimum purity of 90-95%.[1][3] The compound's good thermal stability allows for accurate and reproducible quantitative analysis.[1]
Protocol: Purity Analysis by GC
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable, as retention is based on boiling point and molecular structure.[1]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C.
-
-
Analysis: The peak area percentage of this compound relative to the total peak area provides the purity assessment.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is used for structural confirmation. The spectrum shows a characteristic aldehyde proton signal around δ 9.7 ppm, with complex multiplets for the methylene protons and distinct signals for the non-equivalent methyl groups.[1][14]
-
Mass Spectrometry (MS): GC-MS is used for identification, providing a fragmentation pattern that serves as a chemical fingerprint for the molecule.[7]
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its flammability and potential for irritation.
Table 2: GHS Hazard Information and Toxicological Data
| Parameter | Classification / Value | Source(s) |
| GHS Pictograms | Flammable liquid, Skin irritant/sensitizer | [4][15] |
| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction) | [15] |
| Precautionary Statements | P210, P233, P280, P302+P352 | [10][15] |
| Acute Oral Toxicity (LD50, rat) | 3240 mg/kg | [1][10] |
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant clothing.[10][15] Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take measures to prevent static discharge.[10][15]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][16] Keep containers tightly closed.[1][15] Due to its reactivity with oxygen, long-term storage under an inert gas atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][10][15]
Environmental Fate
Understanding the environmental behavior of this compound is important for risk assessment.
-
Soil Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 62, the compound is expected to have high mobility in soil.[17][18]
-
Volatilization: The estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process.[17][18] The volatilization half-life from a model river is estimated to be around 4 hours.[18]
-
Bioconcentration: The estimated bioconcentration factor (BCF) of 47 suggests a moderate potential for bioconcentration in aquatic organisms.[17]
Conclusion
This compound is a commercially significant branched aldehyde with a well-defined profile of properties, synthesis routes, and applications. Its primary value lies in its role as a versatile chemical intermediate, particularly in the production of fragrances, lubricants, and polymers. The industrial synthesis via hydroformylation is efficient and scalable. While it presents manageable hazards related to flammability and irritation, established safety protocols allow for its safe handling and use. For researchers and developers, this compound offers a reactive building block with unique structural characteristics suitable for creating a wide range of derivative compounds.
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synthesis of 3,5,5-Trimethylhexanal from diisobutylene
An In-Depth Technical Guide to the Synthesis of 3,5,5-Trimethylhexanal from Diisobutylene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (TMH), a branched-chain aldehyde of significant industrial value. The primary focus is on the hydroformylation, or "oxo synthesis," of diisobutylene, which stands as the most commercially viable and widely practiced production method.[1][2][3][4] This document delves into the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, the influence of critical process parameters, and a detailed, field-proven experimental protocol. It is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis, offering both foundational knowledge and practical, actionable insights for laboratory and pilot-scale production.
Introduction: The Significance of this compound
This compound (CAS No. 5435-64-3), also known as isononylaldehyde, is a C9 fatty aldehyde characterized by a unique molecular structure with three methyl groups providing notable steric hindrance.[1] This structure imparts specific physical and chemical properties, making it a valuable intermediate in various industrial sectors.[1][5]
-
Fragrance and Flavors: TMH possesses a distinct aldehydic, green, and citrusy odor profile, lending itself to use in perfumery and fragrance formulations to create fresh and powerful sensory effects.[1][5][6]
-
Lubricants and Additives: It serves as a crucial precursor for the production of high-performance lubricants, particularly cooling lubricants and lubricant additives, where its branched structure contributes to desirable viscosity and stability properties.[7][8][9]
-
Chemical Synthesis: As a reactive aldehyde, TMH is a versatile building block for synthesizing more complex molecules.[1] It is a key intermediate for producing 3,5,5-trimethylhexanol, plasticizers, and specialty chemicals used in the pharmaceutical and agrochemical industries.[5][6][7][10]
The industrial-scale product, often marketed as isononanal, is typically an isomeric mixture containing approximately 95% this compound.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5435-64-3 | [1][3] |
| Molecular Formula | C₉H₁₈O | [1][3] |
| Molecular Weight | 142.24 g/mol | [1][3] |
| Appearance | Colorless liquid | [11] |
| Odor | Aldehydic, green, citrus | [1][2] |
| Boiling Point | 67-68 °C @ 2.5 mmHg | [2][12] |
| Density | 0.817 g/mL @ 25 °C | [2][12] |
| Refractive Index | n20/D 1.421 | [2][12] |
| Water Solubility | Very slightly soluble (189.2 mg/L @ 25°C est.) | [1] |
The Core Synthesis Route: Hydroformylation of Diisobutylene
The dominant industrial method for producing this compound is the hydroformylation (oxo synthesis) of diisobutylene.[1][3][4] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas or syngas.[13]
The starting material, commercial diisobutylene, is itself a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The hydroformylation of this mixture leads to the target aldehyde.
The Catalytic Cycle: Mechanism of Hydroformylation
The reaction is catalyzed by transition metal complexes, most commonly based on rhodium or cobalt, which operate via a well-established catalytic cycle.[13][14] The general mechanism, illustrated below for a rhodium-phosphine catalyst, involves several key steps:
-
Catalyst Activation & Olefin Coordination: The active catalyst species is formed, to which the diisobutylene coordinates.
-
Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This step determines the regioselectivity (i.e., the position of the new formyl group).
-
CO Coordination & Insertion: A molecule of carbon monoxide coordinates to the metal center and subsequently inserts into the metal-alkyl bond to form a metal-acyl species.
-
Oxidative Addition of H₂: A molecule of hydrogen adds to the metal complex. This is often the rate-limiting step of the cycle.[15]
-
Reductive Elimination: The aldehyde product is eliminated from the complex, regenerating the active catalyst, which re-enters the cycle.[15]
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Catalyst Systems: Rhodium vs. Cobalt
The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and operating conditions.
-
Rhodium-Based Catalysts: These are highly active catalysts, allowing for milder reaction conditions (lower temperatures and pressures) compared to cobalt.[13][14] They are typically used with phosphine or phosphite ligands, which are crucial for stabilizing the catalyst and directing selectivity. While extremely efficient, the high cost of rhodium is a significant drawback.[16] Modern processes often employ complex, multidentate phosphite ligands to achieve high conversion rates under mild conditions.[17]
-
Cobalt-Based Catalysts: Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), were the first to be used for hydroformylation and remain in use, particularly for branched alkenes.[16][18] They are substantially less expensive than rhodium but require much more severe operating conditions (higher temperatures and pressures).[16] This increases energy costs and can lead to more side reactions. However, recent research has focused on developing more active cationic cobalt bisphosphine systems that operate at medium pressures.[16]
Table 2: Comparison of Catalyst Systems for Diisobutylene Hydroformylation
| Parameter | Rhodium System | Cobalt System |
| Typical Catalyst | Rh(acac)(CO)₂ + Ligand | HCo(CO)₄ (from Co₂(CO)₈) |
| Ligands | Triphenylphosphine, Phosphites | Tributylphosphine (optional) |
| Temperature | 90 - 120 °C[1][17] | 150 - 170 °C[13] |
| Pressure | 0.5 - 6 MPa (72 - 870 psi)[17] | up to 30 MPa (~4350 psi)[13] |
| Activity | Very High | Moderate |
| Selectivity | High (tunable with ligands) | Good for branched aldehydes |
| Cost | Very High[16] | Low[16] |
| Pros | Mild conditions, high yields | Low cost, robust |
| Cons | High cost, ligand sensitivity | Harsh conditions, higher energy cost |
Core Experimental Protocol: Laboratory Synthesis
This section outlines a detailed, step-by-step methodology for the synthesis of this compound based on a modern rhodium-catalyzed system. This protocol is designed to be a self-validating system, where careful control of parameters ensures reproducibility.
Safety Precaution: This reaction involves flammable materials and high-pressure, toxic gases (CO). It must be conducted in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by trained personnel.
Materials and Equipment
-
Reactants: Diisobutylene (isomeric mixture), Synthesis Gas (CO/H₂ in a 1:1 to 1:2 molar ratio), Toluene (or other suitable organic solvent).[1][17]
-
Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂), Triphenylphosphine oxide (L1), Organic phosphine compound (L2, e.g., Triphenylphosphine).[1]
-
Equipment: High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and heating mantle. Schlenk line for inert atmosphere operations.[19] Distillation apparatus for purification.
-
Analytical: Gas Chromatograph (GC) with a flame ionization detector (FID) for monitoring reaction conversion and product purity. NMR, IR, and MS instruments for structural confirmation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of TMH.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Perform a pressure leak test with nitrogen before use.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the solvent (e.g., toluene), diisobutylene, and the pre-mixed catalyst solution. A typical molar ratio of catalyst:L1:L2 might be 1:100:100.[17] The substrate-to-catalyst ratio is a key parameter to optimize.
-
Sealing and Purging: Seal the reactor. Purge the system 3-5 times with oxygen-free nitrogen to remove all air.
-
Pressurization: Pressurize the reactor with the CO/H₂ synthesis gas mixture to the desired initial pressure (e.g., 1-2 MPa).[17]
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90-120 °C).[1][17] The pressure will increase with temperature. Maintain the total pressure within the desired range (e.g., 2-6 MPa) by feeding additional syngas as it is consumed.[17] The consumption of gas (pressure drop) is an indicator of reaction progress.
-
Monitoring: The reaction is typically run for 3-8 hours.[1][17] If the reactor allows for sampling, small aliquots can be withdrawn periodically to analyze the conversion of diisobutylene and the yield of this compound by GC.
-
Cooldown and Depressurization: Once the reaction is complete (no further gas uptake), turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess pressure in a fume hood.
-
Product Isolation: Open the reactor and transfer the liquid reaction mixture. The crude product can be separated from the non-volatile catalyst components by fractional distillation under reduced pressure.[20][21]
-
Characterization: The purity of the distilled this compound should be confirmed by GC. Its identity should be verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature data.[22][23]
Process Optimization and Challenges
Achieving high yields and selectivity requires careful control over several interdependent parameters.
Influence of Reaction Parameters
-
Temperature: Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions like isomerization of the starting material or hydrogenation of the product aldehyde to the corresponding alcohol (3,5,5-trimethylhexanol).[24] The optimal range for rhodium systems is typically 90-120 °C.[17]
-
Pressure: Higher syngas pressure increases the concentration of CO and H₂ in the solution, which typically accelerates the reaction. It also helps maintain the stability of the metal carbonyl catalyst. However, very high pressures increase equipment costs and can favor hydrogenation side reactions.
-
CO/H₂ Ratio: The molar ratio of CO to H₂ can influence selectivity. A 1:1 ratio is common, but ratios up to 1:2 or higher may be used to promote the hydrogenation of the acyl intermediate.[17]
-
Catalyst Concentration and Ligand Ratio: The amount of catalyst dictates the overall reaction rate. The ratio of ligand to metal is critical; an excess of ligand is often used to ensure the catalyst remains in its active, stabilized form and to influence selectivity.
Caption: Logical relationship between key parameters and process outcomes.
Key Challenges
-
Catalyst Recovery and Recycling: Homogeneous catalysts like those used in this process are difficult to separate from the product mixture, leading to potential product contamination and loss of the expensive metal. Strategies like thermoregulated phase-separable catalysis, where the catalyst's solubility changes with temperature, are being explored to facilitate recycling.[25]
-
Raw Material Volatility: The production of TMH is dependent on petrochemical feedstocks. Fluctuations in the price and availability of diisobutylene can impact production costs.[8][9]
-
Technical Complexity: The synthesis requires specialized high-pressure equipment and expertise, which can be a barrier to entry and scalability.[8]
Conclusion
The hydroformylation of diisobutylene is a powerful and industrially established method for the synthesis of this compound. Success in this field hinges on a deep understanding of the catalytic mechanism and the judicious selection and control of reaction parameters. While rhodium-based catalysts offer high activity under mild conditions, the development of more efficient and cost-effective catalyst systems, potentially based on cobalt or other earth-abundant metals, remains an active area of research. For professionals in drug development and specialty chemicals, mastering this synthesis provides access to a versatile and valuable molecular building block.
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3,5,5-Trimethylhexanal IUPAC name and synonyms
An In-depth Technical Guide to 3,5,5-Trimethylhexanal
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 5435-64-3), a branched-chain aliphatic aldehyde of significant industrial importance. The document details its nomenclature, physicochemical properties, and analytical characterization methods. A core focus is placed on the industrial synthesis via the hydroformylation of diisobutylene, exploring the catalytic systems and reaction engineering principles that govern its production. Furthermore, the guide examines the characteristic chemical reactivity of its aldehyde functional group, its diverse applications in the fragrance, flavor, and specialty chemical sectors, and essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile C9 aldehyde.
Nomenclature and Chemical Identity
This compound is a saturated fatty aldehyde.[1] Its structure consists of a six-carbon aldehyde backbone (hexanal) with three methyl group substituents located at the 3 and 5 positions. The presence of a chiral center at the C-3 position means the molecule exists as a racemic mixture of (R)- and (S)-enantiomers.
-
IUPAC Name: this compound[1]
-
Common Synonyms: Isononylaldehyde, 3,5,5-Trimethylcapronaldehyde, tert-Butylisopentanal, Vandor B, Green Hexanal.[1][3][5]
-
InChI Key: WTPYRCJDOZVZON-UHFFFAOYSA-N[4]
-
Canonical SMILES: CC(CC=O)CC(C)(C)C[4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct, powerful aldehydic odor, often with green and citrus notes.[3][4][6] Its physical properties are summarized in the table below. The branched structure significantly influences its physical state and solubility compared to its linear isomer, nonanal.
| Property | Value | Source |
| Appearance | Colorless to Light Yellow Liquid | |
| Melting Point | < -60 °C | [1][5] |
| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [1][3] |
| Density | 0.817 - 0.820 g/mL at 20-25 °C | [1][3] |
| Flash Point | 46.7 - 47 °C (116 °F) (closed cup) | [1][5] |
| Water Solubility | ~100-189 mg/L at 20-25 °C (very slightly soluble) | [1][3][4] |
| Refractive Index (n²⁰/D) | 1.421 | [3] |
| Vapor Pressure | 0.08 - 0.14 mmHg at 25 °C | [1][3] |
| LogP (Octanol/Water) | 2.6 - 3.1 | [5][7] |
Analytical Characterization
Characterization and quality control of this compound rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm⁻¹. Another key feature is the presence of C-H stretching bands for the aldehyde proton (CHO) near 2720 cm⁻¹ and 2820 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will clearly show a diagnostic aldehyde proton (CHO) signal, a triplet, in the downfield region around δ 9.6-9.8 ppm. The numerous methyl groups will appear as singlets and doublets in the upfield region (δ 0.8-1.2 ppm), while the methylene and methine protons will present as complex multiplets in between.[3]
-
¹³C NMR: The most deshielded signal corresponds to the carbonyl carbon of the aldehyde, appearing around δ 200-205 ppm. The aliphatic carbons will resonate in the δ 20-55 ppm range.[3]
-
-
Mass Spectrometry (MS): Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern. While the molecular ion peak (m/z = 142) may be weak or absent, prominent fragments include the loss of the tert-butyl group (m/z = 85) and a strong peak corresponding to the tert-butyl cation (m/z = 57).[1][2]
Synthesis and Manufacturing Process
The primary industrial route for producing this compound is the hydroformylation (oxo-synthesis) of diisobutylene.[2] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of the olefin feedstock.
Causality in Synthesis: The feedstock, diisobutylene, is itself a mixture of isomers (primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The goal of the hydroformylation process is to achieve high conversion of this feedstock with high selectivity towards the desired this compound product.
Catalytic System: The reaction is catalyzed by transition metal complexes, with rhodium-based catalysts being the industry standard over cobalt.[8] The choice of rhodium is driven by its ability to operate under milder conditions (lower pressure and temperature) and provide significantly higher selectivity to the desired aldehyde product, minimizing the formation of unwanted byproducts like alcohols or branched isomers.[8] The catalyst system typically consists of a rhodium precursor and organophosphine ligands, which are crucial for stabilizing the catalyst and directing the reaction's selectivity.[9][10]
Protocol: Generalized Hydroformylation Workflow
-
Catalyst Preparation: A rhodium precursor (e.g., Rh(acac)(CO)₂) is mixed with a modified phosphine ligand in a suitable solvent under an inert atmosphere.
-
Reaction: Diisobutylene is fed into a high-pressure reactor containing the catalyst.
-
Syngas Introduction: A mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas, is introduced into the reactor.[9] The pressure is typically maintained between 0.5 and 6 MPa and the temperature between 80 and 150 °C.[9]
-
Reaction & Quenching: The reaction is allowed to proceed until the desired conversion is reached.
-
Product Separation: The crude product is separated from the catalyst. In modern processes, this is often achieved using aqueous biphasic systems or specialized ligands to facilitate catalyst recovery and recycling.[11]
-
Purification: The final product is purified by fractional distillation to remove unreacted starting materials and byproducts.
Caption: Industrial synthesis of this compound via hydroformylation.
Chemical Reactivity and Downstream Products
The aldehyde functional group in this compound is the center of its reactivity, making it a valuable intermediate for a range of downstream chemicals.[3] The steric hindrance provided by the methyl groups influences its reaction rates compared to linear aldehydes.
-
Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid , using common oxidizing agents like potassium permanganate or chromic acid. This acid is a precursor for producing synthetic lubricants and plasticizers.[3]
-
Reduction: Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH₄) yields the primary alcohol, 3,5,5-trimethylhexan-1-ol .[4] This alcohol and its esters are also used as fragrance components.[12]
-
Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., H₂/catalyst) produces various isononylamines , which are used as corrosion inhibitors and epoxy curing agents.
-
Aldol Condensation: Like other aldehydes with α-hydrogens, it can undergo self-condensation or crossed-condensation reactions under basic or acidic conditions to form larger, more complex molecules.
Caption: Key chemical transformations of this compound.
Industrial Applications
The unique combination of its odor profile and chemical reactivity makes this compound a versatile molecule.
-
Fragrance and Flavors: Due to its powerful green, citrusy, and aldehydic scent, it is used in perfumery to impart freshness and complexity to floral and citrus fragrances.[4] It is also used as a flavoring agent in the food industry.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it poses no safety concern at current levels of intake when used as a flavoring agent.[1]
-
Chemical Intermediate: This is its largest area of application. It serves as a crucial building block for:
-
Lubricants and Additives: Oxidation to 3,5,5-trimethylhexanoic acid provides the feedstock for producing high-performance synthetic ester lubricants.[7]
-
Plasticizers: The corresponding acid can be esterified to create plasticizers.[7]
-
Pharmaceuticals and Agrochemicals: Its reactive handle allows it to be incorporated as a building block in the synthesis of more complex bioactive molecules.[3][13]
-
Safety and Handling
This compound is classified as a flammable liquid and a skin irritant.[2][13]
-
Hazard Codes: Xi (Irritant), Xn (Harmful).[3]
-
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area or with appropriate respiratory protection.
-
Wear protective gloves, safety glasses, and lab coats.
-
Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent oxidation.[3]
-
-
Stability: While relatively stable, it can undergo oxidation and polymerization. It may also form intensely colored condensation products with certain nitrogen-containing compounds like anthranilates or indoles.[2]
References
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- 13. Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]
spectral data of 3,5,5-Trimethylhexanal (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3,5,5-Trimethylhexanal
Introduction: Characterizing this compound
This compound, also known as isononylaldehyde, is a branched-chain aliphatic aldehyde with the chemical formula C₉H₁₈O and a molecular weight of 142.24 g/mol .[1][2] Its structure features a hexanal backbone with methyl groups at positions 3 and 5, and a tert-butyl group at the 5-position, creating a chiral center at carbon-3.[3] This compound is a colorless liquid utilized as a fragrance ingredient and a flavoring agent, valued for the fresh, green, and citrus notes it imparts.[4][5]
For researchers and professionals in drug development and chemical synthesis, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical toolkit for the comprehensive characterization of this compound. This guide offers an in-depth exploration of the spectral data of this molecule, grounded in established spectroscopic principles and supported by authoritative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assign specific atoms to their positions within the molecular structure.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The most diagnostic signal is that of the aldehydic proton, which is significantly deshielded by the anisotropic effect of the carbonyl group's pi-electron system. This causes its resonance to appear far downfield, typically in the 9-10 ppm region, a characteristic feature of aldehydes.[6][7] Protons on the carbon alpha to the carbonyl group are also deshielded and typically appear between 2.0 and 2.5 ppm.[6]
For this compound, the aldehyde proton signal is observed as a distinct singlet at approximately δ 9.74 ppm, confirming the formyl group's presence.[3] The methylene (CH₂) and methine (CH) protons in the alkyl chain exhibit complex splitting patterns due to spin-spin coupling, appearing in the upfield region.
Experimental Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[8]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for precise chemical shift referencing.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: Place the sample in the NMR spectrometer and acquire the spectrum according to standard instrument protocols.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.74 | t (triplet) | 1H | H-1 (Aldehyde) |
| ~2.42 | m (multiplet) | 2H | H-2 (CH₂) |
| ~2.10 | m (multiplet) | 1H | H-3 (CH) |
| ~1.25 | m (multiplet) | 2H | H-4 (CH₂) |
| ~1.00 | d (doublet) | 3H | C3-CH₃ |
| ~0.90 | s (singlet) | 9H | C5-(CH₃)₃ |
Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on general principles and published data.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In ¹³C NMR, the carbonyl carbon of an aldehyde produces a highly characteristic signal in the downfield region of 190-215 ppm, an area with few other resonance types, making it a definitive indicator of a carbonyl group.[7][9] The remaining aliphatic carbons of this compound will appear in the upfield region (typically 10-60 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | C-1 (C=O) |
| ~52.0 | C-2 |
| ~43.5 | C-4 |
| ~31.5 | C-3 |
| ~30.0 | C-5 |
| ~29.8 | C5-(C H₃)₃ |
| ~20.0 | C3-C H₃ |
Note: These are predicted values based on standard chemical shift increments. Actual experimental values may differ slightly.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For aldehydes, two features are critically diagnostic.
-
C=O Stretch: A strong, sharp absorption band appears between 1740-1720 cm⁻¹ for aliphatic aldehydes.[7] This intense peak is due to the stretching vibration of the carbonyl double bond.
-
Aldehydic C-H Stretch: A pair of weaker bands, often referred to as a "Fermi doublet," appears at approximately 2830-2695 cm⁻¹ and 2720 cm⁻¹.[6][7] The presence of this doublet is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone, which lacks this feature.
Experimental Protocol: Acquiring a Liquid Film IR Spectrum
-
Sample Preparation: Place one to two drops of neat liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Data Acquisition: Mount the salt plates in the spectrometer's sample holder.
-
Analysis: Run the IR scan, collecting the spectrum typically over a range of 4000 to 400 cm⁻¹. A background scan of the empty salt plates should be performed first and subtracted from the sample spectrum.
Table 3: Key IR Absorptions for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~2955 | Strong | C-H Stretch (Alkyl) |
| ~2870 | Medium | C-H Stretch (Alkyl) |
| ~2715 | Weak | C-H Stretch (Aldehydic) |
| ~1725 | Strong | C=O Stretch (Aldehyde) |
| ~1465 | Medium | C-H Bend (Alkyl) |
Note: Data sourced from typical values for aliphatic aldehydes.[6][7][10]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. Aliphatic aldehydes often show a weak or absent molecular ion (M⁺) peak due to facile fragmentation.[11][12]
The mass spectrum of this compound (molecular weight 142.24) is dominated by fragmentation driven by the stability of the resulting carbocations. The most prominent fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[13]
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The parent ion peak is expected at m/z = 142.
-
α-Cleavage: Cleavage of the C-C bond between C2 and C3 can occur. However, the most significant fragmentation in this molecule is driven by the formation of the highly stable tert-butyl cation.
-
Formation of tert-Butyl Cation: Cleavage of the C4-C5 bond results in the formation of the tert-butyl cation, [C(CH₃)₃]⁺, which gives an intense base peak at m/z = 57 .[1] This is a key diagnostic ion for structures containing a tert-butyl group.
-
Other Fragments: Other significant fragments are observed at m/z = 41 ([C₃H₅]⁺), m/z = 83 , and m/z = 98 . The fragment at m/z 83 likely corresponds to the loss of a C₄H₉ radical (57 Da) from a rearranged molecular ion.[1]
-
McLafferty Rearrangement: A McLafferty rearrangement is possible and would result in a fragment at m/z = 58.[6][11]
Table 4: Major Mass Fragments for this compound (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
| 142 | Low | [C₉H₁₈O]⁺• (Molecular Ion) |
| 98 | Moderate | [M - C₃H₆]⁺• |
| 83 | High | [M - C₄H₉]⁺ |
| 57 | 100 (Base Peak) | [C(CH₃)₃]⁺ |
| 41 | High | [C₃H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[1][14]
Visualization of Key Fragmentation Pathway
Caption: Primary fragmentation of this compound via α-cleavage.
Conclusion
The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H NMR confirms the presence and connectivity of all protons, most notably the diagnostic aldehydic proton. ¹³C NMR maps the carbon framework, with the carbonyl carbon signal serving as a key identifier. IR spectroscopy provides rapid confirmation of the aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry reveals the molecular weight and offers structural insights through predictable fragmentation patterns, with the base peak at m/z 57 being a definitive marker for the tert-butyl moiety. This comprehensive spectral dataset serves as a reliable reference for scientists and researchers in quality control, synthesis, and drug development.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. Buy this compound | 5435-64-3 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(5435-64-3) 1H NMR [m.chemicalbook.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 14. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility of 3,5,5-Trimethylhexanal in Organic Solvents
Foreword: Understanding Solubility for Optimized Application
For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates formulation strategies, reaction kinetics, and ultimately, the efficacy and applicability of a molecule. This guide provides a comprehensive technical overview of the solubility of 3,5,5-trimethylhexanal, a branched aliphatic aldehyde of significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2] Our objective is to move beyond mere data presentation and delve into the underlying principles that govern its solubility, equipping you with the knowledge to predict its behavior in various solvent systems and to design robust experimental protocols for its characterization.
The Molecular Profile of this compound: A Structural Insight into its Solubility
This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a saturated fatty aldehyde characterized by a hexanal backbone with three methyl groups at the 3 and 5 positions.[1][3] This branched structure, coupled with the presence of a terminal aldehyde functional group, dictates its physical and chemical properties, including its solubility.
The key to understanding the solubility of this compound lies in its molecular polarity. The carbonyl group (C=O) within the aldehyde function possesses a significant dipole moment due to the higher electronegativity of oxygen compared to carbon. This creates a polar region within the molecule. However, the molecule also features a substantial nonpolar hydrocarbon tail. This dual character is crucial in determining its interaction with different solvents.
The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given its structure, this compound is anticipated to exhibit good solubility in a wide range of organic solvents, from polar to nonpolar, while having limited solubility in highly polar solvents like water.
Intermolecular Forces at Play: The Causality Behind Solubility
The solubility of this compound in organic solvents is a direct consequence of the interplay of various intermolecular forces:
-
Dipole-Dipole Interactions: The polar carbonyl group of this compound can engage in dipole-dipole interactions with polar solvent molecules such as alcohols, ketones, and esters. These electrostatic attractions contribute significantly to the dissolution process.
-
London Dispersion Forces: The nonpolar alkyl chain of this compound interacts with nonpolar organic solvents like toluene and hexane through London dispersion forces. These temporary, induced dipoles are the primary forces of attraction in nonpolar systems. The large surface area of the C9 hydrocarbon chain allows for substantial London dispersion forces, ensuring its solubility in nonpolar media.
-
Hydrogen Bonding (as an acceptor): While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This allows for interaction with protic solvents like alcohols (e.g., ethanol, methanol), further enhancing its solubility in these media.
The branched nature of the alkyl chain in this compound can also influence its solubility. Branching can reduce the efficiency of crystal lattice packing in the solid state (though it is a liquid at room temperature) and can affect the surface area available for intermolecular interactions, sometimes leading to increased solubility compared to its linear isomers.
Quantitative Solubility Data of this compound
The following table summarizes the solubility of this compound in a range of common organic solvents at 25°C. This data provides a quantitative basis for solvent selection in various applications.
| Solvent | Chemical Class | Solubility (g/L) at 25°C[4] |
| Tetrahydrofuran (THF) | Ether | 1862.59 |
| 1,4-Dioxane | Ether | 864.73 |
| Ethyl Acetate | Ester | 741.12 |
| n-Butanol | Alcohol | 652.75 |
| 2-Butanone | Ketone | 654.24 |
| Methanol | Alcohol | 649.2 |
| Acetone | Ketone | 638.79 |
| Ethanol | Alcohol | 608.23 |
| n-Propanol | Alcohol | 607.82 |
| Methyl Acetate | Ester | 584.51 |
| Isobutanol | Alcohol | 515.67 |
| Isopropanol | Alcohol | 509.82 |
| Dimethylformamide (DMF) | Amide | 502.98 |
| Acetonitrile | Nitrile | 426.89 |
| Toluene | Aromatic Hydrocarbon | 345.59 |
| Water | Inorganic | 1.53 |
Note: This data is compiled from a single source and should be used as a reference. Experimental conditions can influence solubility, and it is recommended to verify this data under your specific laboratory conditions.
Experimental Determination of Solubility: A Validated Protocol
For a self-validating system to determine the solubility of a liquid analyte like this compound in an organic solvent, a UV/Visible spectrophotometric method is highly effective, particularly if the analyte possesses a chromophore or can be derivatized to absorb in the UV/Vis range. Aldehydes exhibit a weak n→π* absorption in the UV region, which can be utilized for quantification.
Principle of the Method
This protocol is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with known concentrations of this compound in the desired solvent, the concentration of a saturated solution can be accurately determined, thereby establishing its solubility.
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound using UV/Vis spectrophotometry.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (≥95% purity)
-
Organic solvent of choice (spectroscopic grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations.
-
-
Preparation of Saturated Solution:
-
In a sealed vial, add an excess amount of this compound to a known volume of the solvent.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours to ensure saturation.
-
-
Spectrophotometric Analysis:
-
Set the UV/Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Measure the absorbance of the blank (pure solvent) and each of the calibration standards.
-
Carefully withdraw a sample from the supernatant of the saturated solution using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved droplets.
-
Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.
-
Use the equation of the line to calculate the concentration of the diluted saturated solution from its measured absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Practical Implications and Applications
The high solubility of this compound in a wide array of organic solvents is a key attribute that underpins its utility in various fields:
-
Fragrance and Perfumery: In the fragrance industry, its excellent solubility in common fragrance carriers and solvents, such as ethanol and various esters, is crucial for its incorporation into perfumes, colognes, and other scented products.[1] Its solubility ensures a homogenous formulation and consistent scent delivery.
-
Pharmaceuticals: In drug development, aldehydes can serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The solubility of this compound in reaction solvents is critical for achieving optimal reaction conditions and yields. Furthermore, understanding its solubility can aid in the development of formulations for topical or other delivery systems where it might be used as an excipient or a component of the final product. For instance, in the development of treatments for sickle cell disease, aromatic aldehydes have shown promise, and their formulation for improved solubility and bioavailability is a key area of research.[6]
-
Chemical Synthesis: As a versatile chemical intermediate, its solubility in a broad range of organic solvents allows it to be used in diverse reaction systems for the synthesis of other valuable chemicals, such as 3,5,5-trimethylhexanoate.[1]
Conclusion
The solubility of this compound is a multifaceted property governed by its unique molecular structure and the interplay of intermolecular forces. Its high solubility in a wide range of organic solvents makes it a versatile compound with significant applications in the fragrance, pharmaceutical, and chemical synthesis industries. The quantitative data and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and scientists to effectively utilize and characterize this important aldehyde in their work. A thorough understanding of its solubility behavior is not merely academic; it is a practical necessity for innovation and the development of new and improved products.
References
- 1. Buy this compound | 5435-64-3 [smolecule.com]
- 2. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 3. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. nbinno.com [nbinno.com]
- 6. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,5,5-Trimethylhexanal: Commercial Availability, Synthesis, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,5-trimethylhexanal (CAS 5435-64-3), a branched-chain aldehyde with significant applications in the fragrance and chemical industries. The guide details its commercial availability from various suppliers, outlines its primary synthesis route, and explores its chemical reactivity. While its use as a building block in the synthesis of complex bioactive molecules for drug development is an area of potential, this guide also addresses the current landscape of its documented applications. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting.
Introduction to this compound
This compound, also known as isononylaldehyde, is an aliphatic aldehyde with the chemical formula C9H18O.[1][2] Its structure features a hexanal backbone with three methyl groups at the 3 and 5 positions, creating a chiral center at the C3 position.[1] This branched structure imparts unique physical and chemical properties, including a characteristic aldehydic, citrusy, and green odor, which has led to its widespread use in the fragrance industry.[1] Beyond its olfactory properties, the reactive aldehyde functional group makes it a versatile intermediate in organic synthesis.[1]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 5435-64-3 | [2] |
| Molecular Formula | C9H18O | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 67-68 °C at 2.5 mmHg | [4] |
| Density | 0.817 g/mL at 25 °C | [4] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial scales. Purity levels typically exceed 90%, with some suppliers offering fragrance-grade or higher purity products. When sourcing this chemical, it is crucial to consult the supplier's certificate of analysis for detailed specifications.
Table of Commercial Suppliers:
| Supplier | Product Name/Grade | Purity | Reference(s) |
| Sigma-Aldrich | This compound | 95% | [4] |
| Santa Cruz Biotechnology | This compound | For Research Use Only | [5] |
| TCI America | This compound | >90.0% (GC) | [3] |
| Evonik | This compound (TMH) | >95% | [6] |
| Smolecule | This compound | In Stock | [1] |
This list is not exhaustive, and other suppliers may be available.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the hydroformylation (or oxo synthesis) of diisobutylene.[1][7] This process involves the reaction of diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1]
A patented method describes a catalytic system for this synthesis, highlighting the use of a metal catalyst (such as a rhodium compound), triphenylphosphine oxide, and an organic phosphine compound to achieve high conversion rates and yields under relatively mild conditions.[7] The reaction is typically carried out in an organic solvent at temperatures ranging from 90-120°C under pressure.[1]
Caption: Industrial Synthesis of this compound via Hydroformylation.
Applications in Research and Drug Development
While this compound is a well-established component in the fragrance and flavor industries, its application as a synthetic building block for researchers and drug development professionals is an area of growing interest.[1][8] The presence of a reactive aldehyde group allows for a variety of chemical transformations.
Established Chemical Transformations
The aldehyde functionality of this compound allows it to participate in a range of classical organic reactions:
-
Oxidation: It can be oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, which can then be esterified to produce 3,5,5-trimethylhexanoate esters. These esters have applications as high-performance lubricants and plasticizers.[6][7]
-
Reduction: The aldehyde can be readily reduced to the primary alcohol, 3,5,5-trimethylhexanol, another valuable fragrance ingredient.[1]
-
Formation of Gem-dithiols: Reaction with hydrogen sulfide yields gem-dithiols, which can serve as intermediates in the synthesis of other sulfur-containing compounds.[4]
Potential as a Building Block in Complex Synthesis
The potential of this compound as a starting material for the synthesis of more complex and potentially bioactive molecules is significant, though specific examples in peer-reviewed literature are not abundant.[8] Its branched structure can introduce steric bulk and chirality, which are often desirable features in drug candidates.
An experimental protocol for the aldol condensation of this compound with propionaldehyde has been described, yielding 2,5,7,7-tetramethyl-2-octenal.[9] This demonstrates its ability to participate in carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis.
Experimental Protocol: Aldol Condensation of this compound [9]
-
Reaction Setup: A reaction flask is charged with 128 g (4 moles) of methanol and 2 g (0.05 moles) of sodium hydroxide under a nitrogen atmosphere and brought to reflux.
-
Addition of Reactants: A mixture of 142 g (1 mole) of this compound and 116 g (2 moles) of propionaldehyde is added dropwise to the refluxing solution over 10 minutes.
-
Reaction: The reaction mixture is maintained at reflux for 1 hour.
-
Workup: The reaction is cooled and the pH is adjusted to 4-5 with an 80% aqueous acetic acid solution. The mixture is then washed twice with water.
-
Purification: The organic phase is separated and purified by fractional distillation to yield the product, 2,5,7,7-tetramethyl-2-octenal.
Caption: Workflow for the Aldol Condensation of this compound.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor and can cause skin irritation and may cause an allergic skin reaction.[4] It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[4]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and avoid breathing vapor or mist.[4]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a commercially available branched-chain aldehyde with established applications in the fragrance and chemical intermediate sectors. Its synthesis via hydroformylation is a well-understood industrial process. For researchers in organic synthesis and drug development, this compound presents an interesting, though currently underexplored, building block. Its demonstrated reactivity in fundamental organic transformations such as aldol condensations suggests its potential for constructing more complex molecular architectures. As the demand for novel chemical entities continues to grow, the exploration of readily available and versatile starting materials like this compound may offer new avenues for discovery.
References
- 1. Buy this compound | 5435-64-3 [smolecule.com]
- 2. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5435-64-3 [chemicalbook.com]
- 5. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 6. This compound [evonik.com]
- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 8. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 9. prepchem.com [prepchem.com]
safety and handling precautions for 3,5,5-Trimethylhexanal
An In-depth Technical Guide to the Safe Handling of 3,5,5-Trimethylhexanal
Introduction
This compound (CAS No. 5435-64-3), also known as isononylaldehyde, is a branched-chain aliphatic aldehyde.[1][2] Due to its distinct aldehydic, green, and citrus-like aroma, it finds application in the fragrance and flavor industries and serves as a versatile intermediate in chemical synthesis.[3][4][5] Like many aldehydes, its chemical reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling in a research and development environment.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to provide the causal reasoning behind safety protocols, empowering laboratory personnel to handle this compound with an informed and proactive approach to safety. The protocols herein are designed as self-validating systems, grounded in established chemical safety principles and authoritative data.
Section 1: Hazard Identification and Physicochemical Properties
A foundational element of safe handling is a complete understanding of the substance's intrinsic properties and associated hazards. This compound is a flammable liquid that poses risks of skin and eye irritation and may cause allergic skin sensitization.[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [8] |
| Molecular Formula | C₉H₁₈O | [8] |
| Molecular Weight | 142.24 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Odor | Aldehydic, citrus, fresh, green | [3][5] |
| Boiling Point | 173 °C (343.4 °F) | [1] |
| Melting Point | < -60 °C (-76 °F) | [1] |
| Flash Point | 34 - 47 °C (93.2 - 116 °F) (closed cup) | [1][9] |
| Density | ~0.820 g/cm³ at 20°C | [1][9] |
| Vapor Pressure | 0.08 mmHg at 25°C | [1][9] |
| Water Solubility | Low (approx. 100 - 189 mg/L) | [4][9] |
| Log P (octanol/water) | 2.7 - 3.09 | [1][7] |
Table 2: GHS Classification for this compound
| Classification | Hazard Code | Hazard Statement | Pictogram |
| Flammable Liquids | H226 | Flammable liquid and vapor | 🔥 |
| Skin Irritation | H315 | Causes skin irritation | ! |
| Skin Sensitization | H317 | May cause an allergic skin reaction | ! |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects | None |
Data sourced from multiple safety data sheets.[6][7]
Section 2: Toxicological Profile and Routes of Exposure
Understanding the toxicology of this compound is critical to appreciating the necessity of the handling precautions outlined in this guide. The primary health risks are associated with direct contact and inhalation.
-
Skin (Dermal) Exposure : Classified as a skin irritant (H315), direct contact can cause redness and inflammation.[1][6] More significantly, it is a skin sensitizer (H317), meaning that repeated or prolonged exposure can lead to the development of an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[6][10] Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a pronounced allergic response.
-
Eye Exposure : The substance is irritating to the eyes, and direct contact can cause damage.[1]
-
Inhalation : Inhalation of vapors, particularly in poorly ventilated areas, may cause respiratory tract irritation.[11] High concentrations can lead to central nervous system effects such as drowsiness and dizziness.[11]
-
Ingestion : Accidental ingestion may be harmful.[11] The oral LD50 in rats is reported as 3240 mg/kg, indicating moderate acute toxicity.[5]
While the substance is not classified as genotoxic, comprehensive data on long-term reproductive or carcinogenic effects are limited.[10] Therefore, the principle of minimizing exposure (As Low As Reasonably Achievable - ALARA) is paramount.
Caption: Primary exposure routes for this compound and their associated health effects.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to exposure control, prioritizing engineering solutions over personal protective measures, is essential for ensuring laboratory safety.
Engineering Controls
The primary defense against exposure to volatile and irritating chemicals is to handle them within a properly functioning engineering control system.
-
Chemical Fume Hood : All handling of stock solutions and procedures with the potential to generate aerosols or vapors must be conducted in a chemical fume hood.[6][12] This is the most effective way to prevent inhalation exposure.
-
Ventilation : The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed. Air exchange rates should meet or exceed institutional and regulatory standards.[11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., transferring large volumes, working under pressure).
-
Hand Protection : Chemical-resistant gloves are required. Given that this compound is a skin irritant and sensitizer, glove selection is critical. Nitrile or butyl rubber gloves are suitable for incidental contact. Always check the manufacturer's glove compatibility data. Gloves must be inspected before use and changed immediately if contaminated or damaged.[8][9]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[8] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Do not expose open cuts or abraded skin to the material.[11]
-
Respiratory Protection : Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. If engineering controls are not feasible or during an emergency response (e.g., a large spill), a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[8][9]
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes the risk of accidents and exposures.
General Handling Protocol
-
Preparation : Before handling, ensure all necessary engineering controls (fume hood) and PPE are in place and functional. Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Grounding : As this compound is a flammable liquid, take measures to prevent static discharge when transferring quantities greater than 500 mL. Use grounding and bonding straps between containers and receiving equipment.[6][8]
-
Tool Selection : Use non-sparking tools for all operations.[6][7][8]
-
Aliquotting : Conduct all transfers and aliquotting of the chemical inside a chemical fume hood. Avoid creating splashes or aerosols.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[11][12] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
-
Clothing : Contaminated work clothing must not be taken home. It should be removed carefully and laundered separately or disposed of as hazardous waste, depending on the level of contamination.[6][11]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions : Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][11][12] The storage temperature should be kept below 25°C.
-
Container : Keep the container tightly sealed to prevent the escape of vapors and potential oxidation.[6][12] Storage under an inert gas (e.g., nitrogen or argon) is recommended to maintain purity.[4][6][9]
-
Incompatibilities : Store away from strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) and strong bases, as these can initiate vigorous or explosive reactions.[9][11]
-
Ignition Sources : The storage area must be free of heat, sparks, open flames, and other sources of ignition.[12]
Section 5: Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Protocol 1: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | 1. Immediately move the affected person to fresh air.[6][13]2. If breathing is difficult, trained personnel may administer oxygen.[13]3. If breathing has stopped, perform artificial respiration.[6][13]4. Seek immediate medical attention.[13] |
| Skin Contact | 1. Immediately remove all contaminated clothing, including footwear.[6][7]2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[13]3. If skin irritation or a rash develops, seek medical attention.[6][7] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][13]2. Remove contact lenses if present and easy to do so. Continue rinsing.[12]3. Seek immediate medical attention.[13] |
| Ingestion | 1. Do NOT induce vomiting.[14]2. Rinse the mouth thoroughly with water.[6][7]3. Never give anything by mouth to an unconscious person.[6][7][14]4. Seek immediate medical attention.[11][13] |
Protocol 2: Spill Containment and Cleanup
-
Minor Spill (<100 mL in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[1][7][11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[1]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Place all cleanup materials in the waste container.[1][7]
-
-
Major Spill (>100 mL or any spill outside a fume hood) :
-
Evacuate all non-essential personnel from the area immediately.
-
Alert your institution's emergency response team.
-
Eliminate all ignition sources and increase ventilation if it is safe to do so.[11]
-
Only personnel trained in hazardous spill response and equipped with full protective gear, including respiratory protection, should attempt to clean up the spill.[9][11]
-
Caption: A decision-making workflow for responding to a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][11] Water spray can be used to cool fire-exposed containers, but a solid stream of water may be ineffective and could spread the flammable liquid.[1][9][11]
-
Specific Hazards : The substance is flammable and emits toxic fumes under fire conditions.[1][9] Vapors can travel a significant distance to an ignition source and flash back.
-
Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][9][11]
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collection : Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal : Disposal must be handled by a licensed professional waste disposal service.[9] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.[6][9][12]
Conclusion
This compound is a valuable chemical for research and industry, but its safe use hinges on a disciplined and knowledgeable approach to handling. By understanding its physicochemical properties, toxicological risks, and the rationale behind safety protocols, laboratory professionals can effectively mitigate exposure and prevent accidents. The consistent application of engineering controls, appropriate PPE, and established emergency procedures forms the bedrock of a robust safety culture when working with this and other reactive aldehydes.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Buy this compound | 5435-64-3 [smolecule.com]
- 4. lookchem.com [lookchem.com]
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Introduction: Understanding 3,5,5-Trimethylhexanal
An In-depth Technical Guide to the Reactivity and Stability of 3,5,5-Trimethylhexanal
This compound (TMH), identified by CAS Number 5435-64-3, is a branched-chain aliphatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of value-added chemicals.[1][2] With its unique molecular architecture, characterized by a hexanal backbone with methyl groups at the 3, 5, and 5 positions, TMH possesses a distinct reactivity profile that is leveraged in the pharmaceutical, fragrance, and specialty chemical industries.[1][3][4] It is a key building block for producing fragrance components, active pharmaceutical ingredients (APIs), and high-performance lubricants.[1][2][5][6]
This guide offers an in-depth exploration of the chemical reactivity and stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to explain the causal relationships between structure, reactivity, and stability. By understanding these core principles, professionals can optimize reaction conditions, ensure product integrity, and innovate new applications for this versatile molecule.
Physicochemical Characteristics
The physical properties of this compound are foundational to its handling, storage, and behavior in chemical reactions. As a flammable liquid with low water solubility, specific precautions are necessary to ensure its safe and effective use.[7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [3][8] |
| Molecular Weight | 142.24 g/mol | [3][9] |
| Appearance | Colorless liquid | [8] |
| Odor | Aldehydic, green, citrus | [4][5][7] |
| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [3][5][9] |
| Melting Point | < -60 °C | [5][9] |
| Density | ~0.817 g/mL at 25 °C | [3][7] |
| Flash Point | ~47 °C (116 °F) - Closed Cup | [3][9] |
| Vapor Pressure | 0.08 - 0.14 mmHg at 25 °C | [3][9] |
| Water Solubility | Very slightly soluble (~100 mg/L at 20 °C) | [3][5] |
| Refractive Index | n20/D ~1.421 | [3][7] |
Core Reactivity Profile
The reactivity of this compound is dominated by its aldehyde functional group (-CHO). The electrophilic nature of the carbonyl carbon and the presence of acidic α-hydrogens make it susceptible to a range of chemical transformations. The steric hindrance provided by the methyl groups influences the kinetics of these reactions compared to linear aldehydes.[4]
Oxidation
Like most aldehydes, this compound can be readily oxidized to its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[4] While it is considered relatively stable against autoxidation compared to simpler aldehydes, prolonged exposure to atmospheric oxygen will lead to degradation.[7] This reactivity necessitates storage under an inert atmosphere for maintaining high purity.[6]
Experimental Protocol: Controlled Oxidation to 3,5,5-Trimethylhexanoic Acid
-
Objective: To demonstrate the controlled oxidation of the aldehyde to a carboxylic acid.
-
Causality: This protocol uses Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), a classic and effective method for oxidizing primary alcohols and aldehydes to carboxylic acids. The reaction is typically fast and exothermic.
-
Methodology:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid.
-
Add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The color will change from orange-red to green, indicating the consumption of Cr(VI).
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure complete reaction.
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Perform a liquid-liquid extraction with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3,5,5-trimethylhexanoic acid.
-
-
Validation: Purity and structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of the aldehyde C-H stretch at ~2720 cm⁻¹ and appearance of the broad O-H stretch of the carboxylic acid at ~3000 cm⁻¹).
Reduction
The reduction of this compound to its corresponding primary alcohol, 3,5,5-trimethylhexanol, is a commercially significant reaction, as the alcohol is a valuable ingredient in the fragrance and lubricant industries.[2][6]
Nucleophilic Addition and Condensation
The electrophilic carbonyl carbon is a prime target for nucleophiles.[8] These reactions are fundamental to its use as a synthetic building block.
-
Aldol Condensation: Under basic conditions, this compound can undergo self-condensation or, more commonly, a crossed-aldol condensation with another enolizable aldehyde or ketone.[10] This can lead to the formation of α,β-unsaturated aldehydes and is often associated with the development of yellow-colored impurities during storage if basic contaminants are present.[7]
-
Reaction with Nitrogen Nucleophiles: It reacts with primary amines to form imines (Schiff bases) and can produce intensely colored condensation products with compounds like anthranilates or indoles, a key consideration for fragrance formulators.[7]
-
Other Nucleophiles: It has been shown to react with hydrogen sulfide (H₂S) to form gem-dithiols.[4][7]
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its storage, transport, and application. Degradation can occur through several pathways, primarily driven by atmospheric conditions, temperature, and the presence of contaminants.
Atmospheric and Photochemical Stability
In the environment, vapor-phase this compound is primarily degraded by reacting with photochemically-produced hydroxyl radicals.[11] The estimated atmospheric half-life for this reaction is approximately 12 hours.[9][11] The molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, making it resistant to direct degradation by sunlight (photolysis).[9][11]
Thermal Stability
This compound is a flammable liquid and should be handled accordingly.[7][12] Heating the compound to decomposition results in the emission of acrid smoke and irritating vapors.[9] While stable under recommended storage conditions, elevated temperatures can accelerate degradation pathways such as oxidation and condensation.
Influence of pH and Contaminants
-
Basic Conditions: As previously mentioned, strong bases are incompatible as they can catalyze aldol condensation reactions, leading to impurity formation and discoloration.[9]
-
Acidic Conditions: Strong acids can also act as catalysts for various reactions, including acetal formation in the presence of alcohols.
-
Oxidizing Agents: Contact with strong oxidizing agents must be avoided to prevent rapid and potentially hazardous oxidation to the carboxylic acid.[9]
Guidelines for Handling and Storage
To maintain the purity and integrity of this compound, strict adherence to proper handling and storage protocols is essential. These procedures are designed to mitigate the inherent reactivity of the aldehyde group.
Table 2: Handling and Storage Recommendations
| Parameter | Recommendation | Rationale / Causality |
| Atmosphere | Store and handle under an inert gas (e.g., Nitrogen, Argon). | Prevents autoxidation of the aldehyde functional group by excluding atmospheric oxygen.[6][9][12] |
| Temperature | Store in a cool, well-ventilated place. For long-term storage, freezer conditions (-20 °C) are recommended. | Lowers the rate of potential degradation reactions (oxidation, condensation) and reduces vapor pressure.[3][12][13] |
| Container | Keep containers tightly closed. Use appropriate packaging like metal drums or specialized tank containers. | Prevents contamination from moisture and air, and avoids loss of material due to its volatility.[12][13][14] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. | The compound is a flammable liquid with a flash point of ~47 °C.[12][13][15] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | Prevents uncontrolled oxidation and base-catalyzed condensation reactions.[9] |
| Personal Protection | Wear protective gloves, eye protection, and use in a well-ventilated area. | Minimizes risk of skin and eye irritation and exposure to vapors.[12][14] |
Analytical Methodologies for Stability Assessment
Monitoring the stability of this compound over time or after exposure to certain conditions requires robust analytical methods.
Experimental Protocol: GC-FID for Purity and Stability Assessment
-
Objective: To quantify the purity of a this compound sample and identify potential degradation products.
-
Causality: Gas chromatography with a Flame Ionization Detector (GC-FID) is an ideal technique for separating and quantifying volatile and semi-volatile organic compounds. It provides excellent resolution and sensitivity for tracking the appearance of impurities or the decrease in the main component.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of ~1000 ppm. Create a series of dilutions for calibration. For a stability study, draw samples from the stored material at specified time points (e.g., T=0, 1 month, 3 months).
-
GC Instrument Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).
-
Injector: Split/splitless injector, 250 °C.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: FID, 280 °C.
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Data Processing: Integrate the peak areas. Use the calibration curve to determine the concentration of this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. New peaks appearing over time indicate degradation.
-
-
Validation: The method can be validated for linearity, precision, and accuracy using the prepared standards. Peak identification for new impurities can be achieved by GC-MS using the same chromatographic conditions.
Conclusion
This compound is a chemical intermediate of significant industrial value, whose utility is intrinsically linked to its reactivity and stability. Its aldehyde functionality allows for a rich chemistry of oxidation, reduction, and nucleophilic addition, making it a versatile synthetic building block. However, this same reactivity necessitates careful handling and storage—specifically, exclusion of oxygen, avoidance of basic contaminants, and control of temperature—to prevent degradation and maintain its high purity. By applying the principles and protocols outlined in this guide, researchers and developers can confidently and effectively utilize this compound in their scientific and commercial endeavors.
References
- 1. This compound Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]
- 2. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 3. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 4. Buy this compound | 5435-64-3 [smolecule.com]
- 5. scent.vn [scent.vn]
- 6. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
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- 8. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
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- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. synerzine.com [synerzine.com]
A Comprehensive Technical Guide to 3,5,5-Trimethylhexanal: From Discovery to Industrial Application
Abstract
This technical guide provides an in-depth exploration of 3,5,5-trimethylhexanal (CAS No. 5435-64-3), a branched-chain aliphatic aldehyde of significant industrial value. While a singular "discovery" event is not discretely documented, its history is intrinsically linked to the groundbreaking development of the hydroformylation process, or "oxo synthesis," by German chemist Otto Roelen in 1938. This guide traces the origins of its synthesis from the broader context of the oxo process, detailing its emergence as a key product from the hydroformylation of diisobutylene. We will examine the evolution of its manufacturing, from early high-pressure cobalt-catalyzed systems to more efficient rhodium-based catalysts. The document further elucidates its physicochemical properties, provides a detailed synthesis protocol, and discusses its primary applications as a crucial intermediate in the fragrance, lubricant, and specialty chemical industries. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing seeking a thorough understanding of this versatile C9 aldehyde.
Introduction: The Significance of Branched Aldehydes
Aldehydes are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a hydrogen atom and a variable R-group. Their reactivity makes them pivotal intermediates in synthesizing a vast array of organic compounds. Within this class, branched aldehydes, such as this compound, possess unique properties conferred by their steric bulk. This branching influences their odor profile, reactivity, and the physical properties of downstream products, making them highly valuable in specific industrial applications. This compound, often referred to by its common name isononylaldehyde, is a prime example of a branched aldehyde whose industrial production became viable through advancements in organometallic catalysis.[1]
Historical Context: The Dawn of the Oxo Era
The story of this compound does not begin with its isolation in a lab but with the invention of a powerful new industrial process. In 1938, while investigating the Fischer-Tropsch process at Ruhrchemie AG in Germany, Otto Roelen made the accidental yet monumental discovery of hydroformylation.[2][3][4] He found that alkenes could react with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a cobalt catalyst to produce aldehydes.[2][5] This reaction, which adds a formyl group (-CHO) and a hydrogen atom across a double bond, was termed the "oxo synthesis" or "oxo process."[2][4]
The initial discovery laid the groundwork for the large-scale production of aldehydes from petrochemical feedstocks.[4] The development of this compound is a direct consequence of applying this oxo process to a specific C8 olefin: diisobutylene.[1][6] As the petrochemical industry matured post-World War II, companies like BASF, Exxon, and Shell began to explore the hydroformylation of various olefins.[7][8] The application of this technology to diisobutylene, a readily available dimer of isobutene, yielded an isomeric mixture of C9 aldehydes, with this compound being the primary component (approximately 95%).[1]
The 1950s saw the rise of cobalt-based catalysts like tetracobalt dodecacarbonyl for this process.[9] However, these early methods required harsh conditions, typically high pressures (200–300 atm) and temperatures.[9] A significant leap forward occurred in the 1960s and 1970s with the introduction of rhodium-based catalysts modified with phosphine ligands.[7][9] These newer systems offered higher selectivity and operated under much milder conditions (less than 50 atm), making the synthesis of this compound more efficient and economical.[9]
Synthesis and Manufacturing
The primary and industrially dominant method for producing this compound is the hydroformylation of diisobutylene.[1][6]
Feedstock: Diisobutylene
Diisobutylene is not a single compound but a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[10] It is produced through the acid-catalyzed dimerization of isobutylene, a C4 feedstock readily available from fluid catalytic cracking (FCC) units in oil refineries.[10][11]
The Hydroformylation Reaction
The core reaction involves the addition of H₂ and CO (synthesis gas) to the double bond of diisobutylene. This is a classic example of homogeneous catalysis, where the catalyst (typically a rhodium complex) is dissolved in the reaction medium.[2][12]
Caption: Industrial synthesis of this compound.
The choice of catalyst and ligands is critical for steering the reaction towards high selectivity for the desired aldehyde product and minimizing side reactions like hydrogenation to alcohols or isomerization of the starting olefin. Modern processes often use rhodium catalysts with organophosphine ligands, which offer high activity under low-pressure conditions.[13][14]
Example Laboratory Protocol: Rhodium-Catalyzed Hydroformylation
This protocol is illustrative and should be performed with appropriate safety precautions in a controlled laboratory setting.
Objective: To synthesize this compound from diisobutylene via hydroformylation.
Materials:
-
Diisobutylene (mixture of isomers)
-
Rhodium(III) chloride hydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous solvent)
-
Synthesis Gas (1:1 molar ratio of H₂:CO)
-
High-pressure autoclave reactor equipped with magnetic stirring, gas inlet, and temperature/pressure controls.
Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox, charge the autoclave with RhCl₃·3H₂O and a molar excess of triphenylphosphine (e.g., a P/Rh ratio of 100:1).
-
Solvent and Substrate Addition: Add anhydrous toluene to dissolve the catalyst components, followed by the addition of diisobutylene.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by purging with synthesis gas to remove any residual air.
-
Reaction Conditions: Pressurize the reactor with the 1:1 H₂/CO synthesis gas to the desired pressure (e.g., 2-5 MPa).[13] Begin stirring and heat the reactor to the target temperature (e.g., 90-120°C).[13]
-
Monitoring: Monitor the reaction progress by observing the pressure drop as the synthesis gas is consumed. The reaction is typically run for 3-8 hours.[13]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
Product Isolation and Purification:
-
Open the reactor and collect the liquid product mixture.
-
The rhodium catalyst can often be precipitated and recovered.
-
The solvent (toluene) and any unreacted diisobutylene are removed via distillation.
-
The final product, this compound, is purified by vacuum distillation.[6]
-
-
Validation: The identity and purity of the product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for synthesis and purification.
Physicochemical Properties and Characterization
This compound is a colorless liquid with a characteristic aldehydic, green, and citrusy odor.[9][15] Its branched structure contributes to its unique scent profile and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [9] |
| Molecular Weight | 142.24 g/mol | [9] |
| CAS Number | 5435-64-3 | [6] |
| Appearance | Colorless Liquid | [16] |
| Boiling Point | 173 °C (at 760 mmHg); 67-68 °C (at 2.5 mmHg) | [6][17] |
| Density | 0.817 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.421 | [6] |
| Water Solubility | Very slightly soluble (~100 mg/L at 20°C) | [15][17] |
| Flash Point | ~47 °C (116 °F) | [15][17] |
Spectroscopic analysis is crucial for confirming the structure.
-
¹H NMR: Will show a characteristic aldehyde proton signal (singlet or triplet) around 9.6-9.8 ppm. The spectrum will also feature complex multiplets for the aliphatic protons and distinct singlets for the three methyl groups.
-
¹³C NMR: The carbonyl carbon will appear as a distinct peak downfield, typically around 200-205 ppm.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an aldehyde will be present around 1720-1740 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (m/z = 142) may be observed, along with characteristic fragmentation patterns for aliphatic aldehydes.
Industrial Applications and Significance
The utility of this compound stems from its dual role as a functional ingredient and a versatile chemical intermediate.
-
Fragrance and Flavors: Its powerful and diffusive green, aldehydic, and citrus-like scent makes it a valuable component in perfumery.[9][18] It is used to impart fresh top notes in floral (like lily and muguet) and citrus fragrances.[18] It also serves as an effective masking agent in various consumer products.[6]
-
Chemical Intermediate: This is its largest application by volume. This compound is a key precursor for a range of other important chemicals:
-
Isononyl Alcohol (3,5,5-Trimethylhexanol): Hydrogenation of the aldehyde yields the corresponding alcohol, which is used to produce esters (e.g., isononyl acetate) for fragrances and as a raw material for high-performance lubricants and plasticizers.[10][19][20]
-
Isononanoic Acid (3,5,5-Trimethylhexanoic Acid): Oxidation of the aldehyde produces the carboxylic acid, which is used in the synthesis of synthetic lubricants, plasticizers, and corrosion inhibitors.[12]
-
Pharmaceutical and Agrochemical Synthesis: The reactive aldehyde group serves as a handle for building more complex molecules, finding use as a building block for some pharmaceutical and agrochemical intermediates.[15][17]
-
Conclusion
From its conceptual origins in Otto Roelen's discovery of the oxo process, this compound has evolved into a significant industrial chemical. Its history is a testament to the power of catalysis in transforming simple olefin feedstocks into valuable, functionalized molecules. The journey from high-pressure cobalt systems to sophisticated, selective rhodium catalysts has enabled its efficient and large-scale production. Today, this compound remains a vital building block, bridging the gap between basic petrochemicals and the fine chemicals that define the scents, lubricants, and materials of the modern world. Its unique branched structure ensures its continued relevance in specialty applications where performance and specific properties are paramount.
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Introduction to 3,5,5-Trimethylhexanal: A Synthetic Aldehyde
An In-depth Technical Guide to 3,5,5-Trimethylhexanal: Evaluating its Role Beyond Natural Occurrence
This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in the fields of analytical chemistry, food science, and fragrance development. While often queried for its natural origins, this document clarifies its synthetic nature and details its critical application as an analytical tool in the study of natural products, alongside its primary industrial uses. This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced and scientifically grounded understanding of this compound.
This compound (CAS 5435-64-3) is a branched-chain aliphatic aldehyde.[1][2][3] Structurally, it is a nine-carbon molecule with a hexanal backbone and three methyl groups at positions 3, 5, and 5.[2][4] This compound is typically a colorless to pale yellow liquid with a characteristic aldehydic odor, often described as having green, fresh, and citrus notes.[2] It is primarily synthesized industrially through the hydroformylation (oxo reaction) of diisobutylene.[4][5] Its primary applications are in the fragrance and flavor industries, where it is valued for its unique scent profile and stability.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5435-64-3 | [4] |
| Molecular Formula | C₉H₁₈O | [2][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Aldehydic, green, citrus, fresh | [2] |
| Boiling Point | 173 °C | [4] |
| Density | ~0.817 g/mL at 25 °C | |
| Solubility | Very slightly soluble in water | [2] |
The Question of Natural Occurrence: A Critical Evaluation
A crucial point of clarification for researchers is the natural occurrence of this compound. Despite its structural similarity to aldehydes found in nature, multiple authoritative sources confirm that this compound is not a known natural product. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) explicitly states that "this compound is not reported to occur in foods" based on the extensive Volatile Compounds in Food (VCF) database.[7] Similarly, industry resources for flavor and fragrance compounds note that it is "not found in nature".[6]
Initial confusion regarding its natural presence may stem from scientific literature where it is mentioned in the context of analyzing natural products, such as wine. However, a careful reading of these studies reveals its use as an analytical standard rather than an identified natural constituent. For instance, a key study on aliphatic aldehydes in white wines by Culleré et al. (2011) employed this compound as a surrogate standard .[8] The purpose of a surrogate is to use a non-naturally occurring compound with similar chemical properties to the analytes of interest to monitor and correct for variations during the analytical procedure, such as extraction efficiency and matrix effects.[8]
Application in the Analysis of Natural Volatiles: A Methodological Deep Dive
The synthetic nature and distinct identity of this compound make it an excellent tool for quantitative studies of naturally occurring volatile compounds. Its use as a surrogate standard in the analysis of C8-C11 aliphatic aldehydes in wine provides a compelling case study.
Rationale for Use as a Surrogate Standard
The selection of this compound in the Culleré et al. (2011) study was deliberate. An ideal surrogate standard should possess the following characteristics:
-
Chemical Similarity: It should behave similarly to the target analytes (in this case, other aliphatic aldehydes) during extraction and derivatization.
-
Absence in Sample: It must not be naturally present in the sample matrix to avoid interference.
-
Chromatographic Resolution: It should be well-separated from all other compounds in the sample during gas chromatography (GC) analysis.
-
Stability: It must be stable throughout the sample preparation and analysis process.
This compound fulfills these criteria, allowing for the accurate quantification of naturally present aldehydes like octanal, nonanal, and decanal, which contribute to the citrus fruit notes in some white wines.[8]
Experimental Protocol: Quantification of Aldehydes in Wine
The following protocol is a summarized workflow based on the methodology described by Culleré et al. (2011) for the analysis of aliphatic aldehydes in wine, illustrating the role of this compound.
Step 1: Sample Preparation
-
A known volume of wine is taken.
-
A precise amount of this compound (surrogate standard) and an internal standard (e.g., methyl phenylacetate) are added. This step is critical for quantifying matrix effects and extraction recovery.[8]
Step 2: Solid Phase Extraction (SPE)
-
The fortified wine sample is passed through an SPE cartridge (e.g., LiChrolut EN).
-
The aldehydes, including the surrogate standard, are adsorbed onto the solid phase.
-
Interfering compounds are washed away with a polar solvent (e.g., water).
-
The retained aldehydes are eluted with a less polar solvent (e.g., dichloromethane).
Step 3: Concentration and Analysis
-
The eluate is concentrated to a small volume under a gentle stream of nitrogen.
-
The concentrated sample is injected into a multidimensional gas chromatography-mass spectrometry (MDGC/MS) system for separation and detection.[8]
Step 4: Data Analysis
-
The recovery of the surrogate standard (this compound) is calculated by comparing its peak area to that of the internal standard.
-
This recovery factor is then used to correct the measured concentrations of the target natural aldehydes (octanal, nonanal, decanal), thereby providing a more accurate quantification.
Workflow Diagram
The following diagram illustrates the analytical workflow for the quantification of natural aldehydes in wine using this compound as a surrogate standard.
Caption: Analytical workflow for wine aldehyde quantification.
Biosynthesis and Sensory Impact
Industrial Synthesis
As this compound is not a product of natural biosynthetic pathways, its production is entirely synthetic. The primary industrial route is the hydroformylation of diisobutylene, which is an isomeric mixture of C8 olefins. This "oxo process" involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a catalyst, typically a rhodium complex, to produce the corresponding C9 aldehyde.[5]
Sensory Profile and Applications in Fragrance
The sensory characteristics of this compound are central to its industrial value. Its powerful and diffusive aldehydic note is complemented by fresh, green, and citrus undertones. This profile makes it a versatile ingredient in perfumery. Perfumers use it to impart clean and airy top notes to citrus fragrances and to add a unique freshness to floral compositions such as lily and rose.[6] It can also serve as a masking agent in various consumer products to neutralize undesirable odors.
Conclusion
References
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- 2. scent.vn [scent.vn]
- 3. scbt.com [scbt.com]
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- 5. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 6. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Analysis, occurrence and potential sensory significance of aliphatic aldehydes in white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barley (Hordeum distichon L.) roots synthesise volatile aldehydes with a strong age-dependent pattern and release (E)-non-2-enal and (E,Z)-nona-2,6-dienal after mechanical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of volatile compounds from various types of barley cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Experimental Profile of 3,5,5-Trimethylhexanal
Abstract
This technical guide provides a comprehensive analysis of 3,5,5-trimethylhexanal (CAS 5435-64-3), a branched-chain aldehyde of significant industrial interest. Synthesizing experimental data with theoretical principles, this document offers researchers, scientists, and drug development professionals a detailed understanding of its molecular structure, spectroscopic properties, reactivity, and established industrial synthesis protocols. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this guide extrapolates from established theoretical frameworks for aliphatic aldehydes and analogous branched systems to provide insights into its conformational landscape and electronic structure. This guide is structured to facilitate a deep understanding of the causality behind its chemical behavior and to provide actionable, field-proven methodologies for its synthesis and analysis.
Introduction: The Molecular Architecture and Industrial Significance of this compound
This compound, also known as isononylaldehyde, is a C9 fatty aldehyde characterized by a hexanal backbone with methyl groups at the 3 and 5 positions.[1][2] This branched structure imparts unique physical and chemical properties that distinguish it from its linear isomers.[2] It is a colorless to pale yellow liquid with a characteristic aldehydic, green, and citrusy odor.[1][2]
Industrially, this compound serves as a crucial intermediate in the synthesis of a variety of value-added chemicals.[3] Its applications span across several sectors:
-
Fragrance and Flavors: It is utilized as a component in perfume compositions and as a flavoring agent.[4][5]
-
Chemical Synthesis: It is a precursor for the production of 3,5,5-trimethylhexanol, lubricants, plasticizers, and other specialty chemicals.[3][6]
-
Pharmaceuticals: The reactive aldehyde group makes it a potential building block for the synthesis of more complex, bioactive molecules.[1][4]
The presence of a stereocenter at the C-3 position introduces chirality to the molecule, a factor of potential importance in pharmaceutical applications.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application and analysis.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Boiling Point | 173 °C | [7] |
| Melting Point | < -60 °C | [7] |
| Density | 0.817 - 0.820 g/mL at 20-25 °C | [4][7] |
| Flash Point | 47 °C (116 °F) | [7] |
| Water Solubility | 100 - 189.2 mg/L at 20-25 °C | [4][8] |
| Vapor Pressure | 0.08 - 0.14 mmHg at 25 °C | [4][7] |
| Refractive Index | n20/D 1.421 | [4] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
The IR spectrum of an aldehyde is characterized by two key absorptions:
-
A strong C=O stretching vibration typically appears in the region of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde.[9]
-
Two characteristic C-H stretching vibrations for the aldehydic proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[9][10] The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[9]
Conjugation can lower the C=O stretching frequency, though this is not a factor for the saturated this compound.[10]
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The key diagnostic signal is the aldehydic proton, which appears far downfield in the range of δ 9-10 ppm due to the deshielding effect of the carbonyl group.[9] The protons on the α-carbon (adjacent to the carbonyl) typically resonate in the δ 2.0-2.5 ppm region.[9] The various methyl groups will give rise to distinct signals in the upfield region of the spectrum.[1]
¹³C NMR spectroscopy provides further confirmation, with the carbonyl carbon appearing in the highly deshielded region of 190-215 ppm.[9]
In electron ionization mass spectrometry, aldehydes and ketones typically show a moderately intense molecular ion peak (M⁺·).[9] Characteristic fragmentation patterns for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is available.[6][9] For this compound, α-cleavage would lead to the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[6] The fragmentation pattern will also be influenced by the branched alkyl chain, with cleavage at the points of branching being favorable.[11]
Theoretical Studies: Conformational Analysis and Electronic Structure
While specific computational studies on this compound are scarce, we can infer its likely conformational preferences and electronic properties based on theoretical principles applied to similar branched aldehydes.[4] Density Functional Theory (DFT) is a powerful tool for investigating such properties.[1][12]
Conformational Landscape
The rotational freedom around the C-C single bonds in the hexanal backbone gives rise to multiple possible conformers. The steric bulk of the methyl groups at the 3 and 5 positions will play a significant role in determining the lowest energy conformations. It is expected that conformers that minimize steric interactions between the bulky t-butyl-like group at C5 and the methyl group at C3 will be energetically favored.
Caption: 2D representation of this compound highlighting the carbon backbone.
Electronic Properties and Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of α-hydrogens.
Caption: Key reactivity sites of this compound.
The electron-withdrawing nature of the carbonyl oxygen polarizes the C=O bond, rendering the carbon atom susceptible to attack by nucleophiles. This forms the basis for a wide range of addition reactions.[13]
Furthermore, the hydrogens on the α-carbon (C2) are weakly acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in reactions such as the aldol condensation.[3]
Synthesis and Reaction Mechanisms
The primary industrial route to this compound is the hydroformylation of diisobutylene.[1][14]
Hydroformylation of Diisobutylene
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[15] The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium.[15][16]
Reaction: Diisobutylene + CO + H₂ → this compound
A general catalytic cycle for rhodium-catalyzed hydroformylation is depicted below.
Caption: Simplified catalytic cycle for the hydroformylation of diisobutylene.
Experimental Protocol: Hydroformylation
The following is a representative, though generalized, experimental protocol for the synthesis of this compound via hydroformylation. Specific conditions will vary based on the catalyst system and reactor design.[17][18][19]
-
Catalyst Preparation: A rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) are dissolved in an appropriate solvent under an inert atmosphere.
-
Reactor Setup: The catalyst solution and diisobutylene are charged to a high-pressure reactor.
-
Reaction: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas) and heated to the desired temperature (e.g., 90-120 °C). The reaction is monitored by gas chromatography.[1]
-
Workup: Upon completion, the reactor is cooled and depressurized. The product is isolated by distillation.
Common Reactions of this compound
As a typical aldehyde, this compound undergoes a variety of reactions at the carbonyl group.
-
Oxidation: Can be oxidized to 3,5,5-trimethylhexanoic acid.[1]
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3,5,5-trimethylhexanol.[1]
-
Grignard Reaction: Reacts with Grignard reagents (R-MgX) to form secondary alcohols.[13]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Aldol Condensation: Can undergo self-condensation or crossed aldol condensation in the presence of an acid or base catalyst.[3]
Safety and Toxicology
This compound is classified as a flammable liquid and can cause skin irritation.[12][17] Appropriate personal protective equipment should be used when handling this chemical. Toxicological studies have shown that it is not genotoxic.[7][13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]
Conclusion
This compound is a versatile branched aldehyde with significant industrial applications. Its synthesis via hydroformylation is a well-established process, and its reactivity is characteristic of aliphatic aldehydes. While direct theoretical studies on this specific molecule are limited, this guide has provided a framework for understanding its conformational and electronic properties based on established chemical principles. Further computational studies would be beneficial for a more detailed understanding of its reaction mechanisms and for the rational design of new catalysts and applications.
References
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 18. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5,5-Trimethylhexanal
Introduction: Understanding 3,5,5-Trimethylhexanal
This compound (CAS No: 5435-64-3), a branched aliphatic aldehyde with the molecular formula C₉H₁₈O, is a significant compound in various industrial sectors.[1][2][3] It serves as a crucial intermediate in the synthesis of high-performance lubricants, isophytol (a precursor to Vitamin E), and other specialty chemicals.[1][4] Furthermore, its characteristic mild, green-citrus, and earthy odor profile makes it a valuable component in the flavor and fragrance industries.[5]
The accurate and precise quantification of this compound is paramount for quality control in these applications. However, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) requires a nuanced approach. As a volatile organic compound (VOC), challenges can arise from sample matrix complexity, the inherent reactivity of the aldehyde functional group, and the need for high sensitivity in trace analysis.[6] This guide provides a detailed framework for developing and validating a robust GC-MS method, grounded in the principles of analytical chemistry and tailored for researchers, scientists, and drug development professionals.
Foundational Strategy: Why GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[7][8] The power of this technique lies in its dual-stage process:
-
Gas Chromatography (GC): This stage provides high-resolution physical separation of the analyte from other components in a mixture. The sample is vaporized and travels through a capillary column, separating based on factors like boiling point and chemical interactions with the column's stationary phase.[9]
-
Mass Spectrometry (MS): This stage acts as a definitive detector. As separated compounds elute from the GC column, they are ionized (typically through electron ionization), and the resulting charged fragments are sorted by their mass-to-charge ratio (m/z). This produces a unique mass spectrum, which serves as a chemical "fingerprint" for unequivocal identification.[7]
The coupling of these two techniques provides the high specificity and sensitivity required for both identifying and quantifying this compound, even in complex matrices.[8][10]
The Crux of Analysis: A Logic-Driven Sample Preparation Workflow
The success of any GC-MS analysis is fundamentally dependent on the sample preparation protocol. The objective is to efficiently isolate and concentrate this compound from the sample matrix while minimizing interferences. The choice of technique is dictated by the nature of the sample.
Protocol 1: Direct Liquid Injection
This is the most straightforward approach, suitable for samples where this compound is already dissolved in a GC-compatible organic solvent.
-
Causality: The goal is simply to dilute the sample to an optimal concentration for the instrument (typically 0.1 to 10 µg/mL) to avoid column overloading and detector saturation.[11][12]
-
Methodology:
-
Quantitatively dilute the sample using a volatile solvent such as hexane, dichloromethane, or methanol.[7][12] Avoid aqueous or non-volatile solvents.[11]
-
Ensure the sample is free of particulate matter by centrifuging or filtering through a 0.22 µm filter to prevent blockage of the GC syringe and inlet.[11]
-
Transfer the final solution to a 1.5 mL glass autosampler vial with a PTFE-lined septum.[12] Plastic vials should be avoided to prevent leaching of contaminants.[12]
-
Protocol 2: Static Headspace (HS-GC-MS)
This technique is ideal for analyzing volatile compounds within solid, viscous, or complex non-volatile matrices (e.g., oils, food products).[9][13] It physically separates the volatile analytes from the non-volatile matrix without direct injection of the matrix itself.
-
Causality: By heating a sealed vial, volatile compounds like this compound partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC, leaving the non-volatile matrix components behind.[7][11]
-
Methodology:
-
Accurately weigh or pipette a known amount of the sample into a sealed headspace vial.
-
Place the vial in the headspace autosampler's incubator. The system will heat the vial to a specific temperature (e.g., 60-120°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to reach equilibrium between the sample and the headspace.
-
After equilibration, a heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it into the GC inlet.
-
Protocol 3: Derivatization for Enhanced Sensitivity
For trace-level quantification or to improve chromatographic peak shape, derivatization is a powerful strategy for aldehydes.[6] The most common reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA).[14][15][16]
-
Causality: PFBHA reacts with the aldehyde's carbonyl group to form a stable oxime derivative.[16][17] This new molecule is more volatile and thermally stable. Crucially, the pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) or by Mass Spectrometry in Negative Chemical Ionization (NCI) mode, often leading to significantly lower detection limits.[14][15][18]
-
Methodology (Aqueous Sample Example):
-
In a sealed vial, combine 10 mL of the aqueous sample with 1 µL of an internal standard.[17]
-
Add a solution of PFBHA (e.g., 1 mg/mL in water).[17]
-
Heat the vial (e.g., at 60°C for 60 minutes) to facilitate the derivatization reaction.[18]
-
Analyze the resulting derivative using a suitable extraction method like headspace sampling or liquid-liquid extraction followed by GC-MS analysis.
-
Instrumental Protocol and Method Parameters
The following parameters provide a robust starting point for the analysis of this compound. Optimization will be necessary based on the specific instrument, sample matrix, and desired analytical outcomes.
Gas Chromatograph (GC) Conditions
| Parameter | Recommended Setting | Rationale & Justification |
| Injector Type | Split/Splitless | Use Splitless mode for trace analysis to transfer the entire sample onto the column, maximizing sensitivity.[12] Use Split mode (e.g., 50:1) for higher concentration samples to prevent detector overload. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[9] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow rate for typical 0.25 mm ID columns, balancing analysis speed and separation efficiency. |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar stationary phase that separates compounds primarily by boiling point. It is robust and suitable for a wide range of volatile compounds.[12][19] |
| Column Dims. | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of resolving power and analysis time. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 200°C (hold 5 min) | An initial low temperature ensures good focusing of volatile analytes at the head of the column. The ramp effectively separates compounds based on their boiling points. This is a typical starting point and should be optimized.[8] |
Mass Spectrometer (MS) Conditions
| Parameter | Recommended Setting | Rationale & Justification |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[19] |
| Ionization Energy | 70 eV | The industry standard energy that creates reproducible mass spectra found in commercial libraries like NIST.[2] |
| Ion Source Temp. | 230 °C | A standard temperature that minimizes analyte condensation while preventing thermal degradation within the source. |
| Mass Range | 40 - 300 amu | A scan range that covers the molecular weight of the analyte (142.24 g/mol ) and its characteristic fragments, as well as potential contaminants.[2][19] |
| Acquisition Mode | Full Scan / SIM | Full Scan is used for qualitative analysis and method development to capture the complete mass spectrum. Selected Ion Monitoring (SIM) is used for quantitative analysis, where the MS only monitors specific key ions, dramatically increasing sensitivity and reducing noise.[17] |
Data Interpretation and System Validation
Qualitative Identification
Identification of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The peak corresponding to the analyte should elute at a consistent time compared to a known reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum of the peak should match the reference spectrum from a library (e.g., NIST) or a previously injected standard.[19] The characteristic EI mass spectrum of this compound shows a base peak at m/z 57 (C₄H₉⁺ fragment) and other significant fragments at m/z 41, 83, and 98 .[2][20][21] The molecular ion (M⁺) at m/z 142 may be weak or absent.[21]
Quantitative Analysis & Method Validation
For accurate quantification, a calibration curve must be constructed using standards of known concentrations. The method should then be validated according to established guidelines to ensure data is reliable, accurate, and precise.[8][22]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the analyte's RT in blank samples. | Ensures the method accurately measures only the target analyte.[8] |
| Linearity (R²) | ≥ 0.999 | Confirms a proportional relationship between detector response and analyte concentration over the working range.[8][22][23] |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples.[8][10][22] |
| Precision (% RSD) | < 2% (Repeatability); < 3% (Intermediate) | Demonstrates the method's reproducibility under the same (repeatability) and different (intermediate precision) conditions.[8][22][23] |
| LOD / LOQ | S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[10][19][24] |
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. By adopting a logical approach to sample preparation and optimizing instrumental parameters, researchers can achieve robust, reliable, and accurate results. The key to success lies not in rigidly following a single protocol, but in understanding the causality behind each step—from selecting the appropriate sample preparation technique for a given matrix to validating the final method to ensure the integrity of the data. This foundational understanding allows for intelligent troubleshooting and adaptation, which are the hallmarks of sound scientific practice.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 4. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 5. lookchem.com [lookchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. thescipub.com [thescipub.com]
- 20. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 21. Buy this compound | 5435-64-3 [smolecule.com]
- 22. researchtrendsjournal.com [researchtrendsjournal.com]
- 23. environics.com [environics.com]
- 24. researchgate.net [researchgate.net]
High-Sensitivity Quantification of 3,5,5-Trimethylhexanal using Reversed-Phase HPLC with Pre-Column Derivatization
An Application Note for Researchers and Scientists
Abstract
This application note presents a robust and highly sensitive method for the separation and quantification of 3,5,5-Trimethylhexanal using High-Performance Liquid Chromatography (HPLC). Due to its lack of a strong native chromophore, direct UV detection of this compound is challenging and often yields poor sensitivity. To overcome this limitation, this protocol employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). The aldehyde functional group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV-visible spectrum. The resulting derivative is then separated on a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water, allowing for precise and accurate quantification. This method is validated for specificity, linearity, accuracy, and precision, making it suitable for rigorous quantitative analysis in research, quality control, and drug development settings.
Introduction: The Analytical Challenge
This compound, also known as isononylaldehyde, is a branched-chain saturated aldehyde (C₉H₁₈O) relevant in various industrial applications, including as a fragrance ingredient and a chemical intermediate.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality assurance, and safety assessments. However, like many aliphatic aldehydes, this compound lacks a suitable chromophore for sensitive detection by HPLC with UV-Vis detectors, as its UV absorbance is minimal.[2]
Direct analysis via reversed-phase HPLC is possible but impractical for trace-level quantification. The most effective and widely adopted solution is chemical derivatization, a technique that modifies the analyte to enhance its detectability.[3] The method detailed herein utilizes 2,4-dinitrophenylhydrazine (DNPH), a reagent that selectively reacts with carbonyl compounds (aldehydes and ketones) to form stable dinitrophenylhydrazone derivatives.[4] This reaction introduces a strongly UV-absorbing moiety into the molecule, shifting the maximum absorbance to approximately 360 nm and enabling detection at significantly lower concentrations.[5][6][7]
Principle of the Method
The analytical strategy is a two-step process: derivatization followed by chromatographic separation.
Step 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The core of this method is the acid-catalyzed nucleophilic addition-elimination reaction between the carbonyl group of this compound and DNPH. This reaction, shown in Figure 1, quantitatively converts the aldehyde into its corresponding hydrazone, this compound-2,4-dinitrophenylhydrazone. The reaction is typically driven to completion by using an excess of the DNPH reagent in a strongly acidic environment.[8]
Figure 1: Derivatization of this compound with DNPH.
Step 2: Reversed-Phase HPLC Separation
The resulting DNPH derivative is significantly more non-polar than the parent aldehyde, making it ideal for separation using reversed-phase (RP) chromatography. A C18 stationary phase is employed, which retains the analyte based on hydrophobic interactions. The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile. Increasing the proportion of the organic solvent (acetonitrile) during the run decreases the mobile phase polarity, thereby eluting the hydrophobic derivative from the column. Detection is performed at 360 nm, the wavelength of maximum absorbance for the DNPH derivative, ensuring optimal sensitivity.[5][6]
Experimental Workflow
The complete analytical workflow, from sample preparation to data analysis, is outlined in the diagram below. This self-validating process ensures that each step is controlled and reproducible, contributing to the overall trustworthiness of the final results.
Diagram 1: Complete experimental workflow from preparation to quantification.
Detailed Protocols & Methodologies
Part A: Reagent and Standard Preparation
1. DNPH Derivatizing Reagent (0.2% w/v in Acetonitrile with Acid)
-
Rationale: Acetonitrile is used as the solvent because it is miscible with most sample matrices and is a common HPLC mobile phase component. Phosphoric acid acts as the catalyst for the derivatization reaction.
-
Procedure:
-
Weigh 200 mg of high-purity 2,4-dinitrophenylhydrazine into a 100 mL amber volumetric flask.
-
Add approximately 80 mL of HPLC-grade acetonitrile and sonicate for 10 minutes to dissolve.
-
Carefully add 0.5 mL of concentrated phosphoric acid (85%).
-
Bring the flask to the final volume with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter. Store in a tightly sealed amber glass bottle at 4°C. The reagent is stable for up to two weeks.
-
2. This compound Stock Standard (1000 µg/mL)
-
Procedure:
-
Accurately weigh 100 mg of this compound (purity ≥95%) into a 100 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
This stock solution should be stored at 4°C and is stable for up to one month.
-
3. Calibration Curve Working Standards
-
Rationale: A series of standards are prepared to bracket the expected concentration range of the unknown samples. This ensures accurate quantification.
-
Procedure:
-
Prepare a series of dilutions from the 1000 µg/mL stock standard using acetonitrile.
-
These underivatized working standards should be derivatized immediately following the same procedure as the samples (Part B). A typical concentration range might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Part B: Sample and Standard Derivatization Protocol
This protocol must be applied identically to all samples, calibration standards, and blanks.
-
Aliquot: Pipette 1.0 mL of the sample (or standard solution) into a 10 mL screw-cap glass vial. For the method blank, use 1.0 mL of acetonitrile.
-
Add Reagent: Add 1.0 mL of the prepared DNPH Derivatizing Reagent (Part A.1) to the vial.
-
Cap and Mix: Immediately cap the vial tightly and vortex for 10 seconds.
-
Incubate: Place the vial in a heating block or water bath set to 40°C for 60 minutes to ensure the reaction goes to completion.[5]
-
Cool and Dilute: Remove the vial and allow it to cool to room temperature. Add 3.0 mL of acetonitrile/water (50:50, v/v) to bring the total volume to 5.0 mL.
-
Filter: Filter the final solution through a 0.22 µm syringe filter into an HPLC autosampler vial. The sample is now ready for injection.
Part C: HPLC System and Conditions
The separation is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18)[4] |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 360 nm[5][6][7] |
| Table 1: Optimized HPLC Method Parameters. |
Method Performance and Validation
The reliability of an analytical method is established through rigorous validation. The following sections describe the expected performance characteristics based on established validation guidelines.[9][10]
-
Specificity: The method demonstrates high specificity. Chromatograms of a blank (derivatized acetonitrile) show no interfering peaks at the retention time of the this compound-DNPH derivative. The peak for the analyte is well-resolved from the peak corresponding to excess DNPH reagent, which typically elutes earlier.
-
Linearity: The method exhibits excellent linearity over a typical concentration range of 0.1 to 25 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration of the derivatized standards.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,250 |
| 0.5 | 76,100 |
| 1.0 | 151,500 |
| 5.0 | 759,800 |
| 10.0 | 1,522,000 |
| 25.0 | 3,805,000 |
| Correlation (R²) | ≥ 0.999 |
| Table 2: Example Linearity Data. |
-
Limits of Detection (LOD) and Quantification (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably distinguished from background noise. Typically calculated as 3 times the signal-to-noise ratio (S/N). Expected LOD is ~0.025 µg/mL.[10]
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the S/N. Expected LOQ is ~0.08 µg/mL.[10]
-
-
Precision and Accuracy (Recovery):
-
Precision is assessed by the relative standard deviation (%RSD) of replicate measurements. Intra-day precision (repeatability) is measured by analyzing samples on the same day, while inter-day precision (reproducibility) is assessed over several days.
-
Accuracy is determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the percent recovery is calculated.
-
| QC Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 0.25 (Low) | < 5.0% | < 7.0% | 95 - 105% |
| 7.5 (Mid) | < 3.0% | < 5.0% | 97 - 103% |
| 20.0 (High) | < 3.0% | < 5.0% | 98 - 102% |
| Table 3: Typical Precision and Accuracy Results. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | Incomplete derivatization (reagent degraded, wrong pH).Incorrect detector wavelength. | Prepare fresh DNPH reagent. Ensure acidic conditions are met.Verify detector is set to 360 nm. |
| Poor Peak Shape (Tailing) | Column contamination or degradation.Mobile phase pH issue (less common for derivatives). | Flush the column with a strong solvent (e.g., 100% isopropanol).Replace the column if performance does not improve.Prepare fresh mobile phases. |
| Variable Retention Times | Pump malfunction (unstable flow).Column temperature fluctuations.Mobile phase composition drift. | Check pump for leaks and ensure proper degassing of mobile phases.Verify column oven is at the set temperature.Prepare fresh mobile phases daily. |
| Extraneous Peaks | Contaminated reagents, solvents, or glassware.Carryover from a previous injection. | Use high-purity HPLC-grade reagents and solvents.[11]Run a blank injection. Implement a needle wash step in the autosampler method with a strong solvent. |
Conclusion
This application note provides a comprehensive, validated HPLC method for the sensitive and reliable quantification of this compound. The pre-column derivatization with 2,4-dinitrophenylhydrazine is a critical step that overcomes the inherent low UV absorbance of the analyte, enabling low-level detection suitable for demanding applications in industrial and pharmaceutical settings. The detailed protocols for reagent preparation, sample derivatization, and HPLC analysis, combined with performance data and troubleshooting guidance, constitute a complete and trustworthy system for implementation in any analytical laboratory.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. unitedchem.com [unitedchem.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. ijcpa.in [ijcpa.in]
- 8. Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]
- 10. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Application Notes & Protocols: The Synthetic Versatility of 3,5,5-Trimethylhexanal
Abstract
3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a branched-chain C9 aldehyde that serves as a pivotal intermediate in modern organic synthesis.[1][2] Its unique steric profile, resulting from methyl groups at the 3 and 5 positions, imparts specific reactivity and properties to its derivatives.[3] This guide provides an in-depth exploration of this compound's applications, moving beyond a simple catalog of reactions to explain the underlying principles and provide detailed, field-tested protocols for its key transformations. We will delve into its use in the synthesis of fragrances, lubricants, and as a versatile building block for more complex molecules, equipping researchers with the practical knowledge to leverage this important reagent.[1][4]
Compound Profile and Physicochemical Properties
This compound is a flammable, colorless liquid with a characteristic aldehydic, green, and citrus-like odor.[5][6][7] It is primarily synthesized on an industrial scale via the hydroformylation (oxo reaction) of diisobutylene, a process that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.[5][7][8] Its high isomeric purity, often exceeding 95%, allows for its direct use in many synthetic applications without extensive purification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [5][9] |
| Molecular Formula | C₉H₁₈O | [5][9] |
| Molecular Weight | 142.24 g/mol | [5][9] |
| Boiling Point | 173 °C | [5] |
| Melting Point | < -60 °C | [5] |
| Density | 0.817 - 0.820 g/cm³ at 20-25 °C | [5][7] |
| Flash Point | 46 - 47 °C (closed cup) | [5][10] |
| Solubility in Water | 0.01% at 20 °C (very slightly soluble) | [5][6] |
| Vapor Pressure | 0.08 mm Hg at 25 °C | [5] |
Due to its flammable nature and potential to cause skin irritation, this compound must be handled with appropriate safety precautions, including the use of personal protective equipment (PPE), storage in a cool, well-ventilated area away from ignition sources, and handling under an inert atmosphere to prevent oxidation.[1][10][11]
Core Synthetic Transformations and Protocols
The reactivity of this compound is dominated by its aldehyde functional group, making it a substrate for a wide array of fundamental organic reactions.
Caption: Key synthetic pathways starting from this compound.
Reduction to 3,5,5-Trimethylhexanol
Causality and Application: The reduction of the aldehyde to its corresponding primary alcohol, 3,5,5-Trimethylhexanol, is a critical industrial transformation. This alcohol is a valuable fragrance ingredient itself, possessing a more pleasant herbaceous, plant-like scent than the starting aldehyde.[12] Furthermore, it is a precursor for the synthesis of esters used as plasticizers and high-performance lubricants.[2][13][14] The most common industrial method is catalytic hydrogenation.[14]
Protocol 2.1.1: Catalytic Hydrogenation to 3,5,5-Trimethylhexanol
-
Trustworthiness: This protocol is based on established industrial procedures for aldehyde hydrogenation.[14] The reaction progress can be monitored by GC-MS to observe the disappearance of the starting material and the appearance of the product. Purity is confirmed by ¹H NMR and GC analysis post-purification.
-
Methodology:
-
System Preparation: Equip a high-pressure autoclave (e.g., Parr hydrogenator) with a magnetic stir bar. Ensure the vessel is clean, dry, and leak-tested.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add a catalytic amount of Raney Nickel or a Nickel-on-kieselguhr catalyst (typically 5-8% by weight of the aldehyde) to the autoclave.[14]
-
Reagent Addition: Add this compound (e.g., 14.2 g, 0.1 mol) dissolved in a suitable solvent like dioxane or ethanol (100 mL).[14]
-
Reaction Execution: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psi, consult equipment limits). Heat the reaction mixture to 100-150 °C with vigorous stirring.[14]
-
Monitoring: The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[14]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The nickel catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench it carefully with water. Remove the solvent from the filtrate under reduced pressure. The resulting 3,5,5-trimethyl-1-hexanol can be purified further by vacuum distillation if required.
-
Grignard Reaction for Carbon Chain Extension
Causality and Application: The reaction of this compound with Grignard reagents (R-MgX) is a powerful carbon-carbon bond-forming reaction. It allows for the synthesis of a diverse range of secondary alcohols, which are often valuable intermediates for creating complex fragrances with unique scent profiles.[15] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to a new, more complex alcohol upon aqueous work-up.
Caption: Mechanism of the Grignard reaction with this compound.
Protocol 2.2.1: Synthesis of 5,7,7-Trimethyl-1-octen-3-ol
-
Trustworthiness: This protocol is adapted from patent literature describing the synthesis of novel fragrance compounds.[15] The reaction can be monitored by TLC, staining with an appropriate agent (e.g., potassium permanganate), to track the consumption of the aldehyde.
-
Methodology:
-
Grignard Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the vinyl Grignard reagent by reacting magnesium turnings with vinyl bromide in anhydrous tetrahydrofuran (THF).
-
Reagent Preparation: Dissolve this compound (e.g., 28.4 g, 0.2 mol) in anhydrous THF (100 mL).
-
Reaction Execution: Cool the prepared Grignard reagent solution (approx. 0.25 mol) to 0 °C in an ice bath. Add the solution of this compound dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below 20 °C.[15]
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The quench can be exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, 5,7,7-trimethyl-1-octen-3-ol, can be purified by vacuum distillation to yield a clear liquid.[15]
-
Reductive Amination for Amine Synthesis
Causality and Application: Reductive amination is one of the most efficient methods for synthesizing amines. The reaction proceeds through the initial formation of an imine or iminium ion intermediate by reacting this compound with a primary or secondary amine, which is then reduced in situ to the target amine.[16][17] This pathway is crucial in pharmaceutical development, where the resulting sterically hindered amines can serve as building blocks for bioactive molecules.[4] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the starting aldehyde.[18]
Caption: General workflow for reductive amination.
Protocol 2.3.1: General Procedure for Reductive Amination
-
Trustworthiness: This is a robust, general protocol widely used in synthetic organic chemistry.[17][18] Reaction progress is readily monitored by LC-MS to observe the formation of the product mass and consumption of the aldehyde.
-
Methodology:
-
Reagent Addition: To a round-bottom flask, add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate.[16] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. Caution: Gas evolution may occur.
-
Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-18 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel.
-
Purification: Separate the layers and extract the aqueous phase with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
-
Wittig Reaction for Alkene Synthesis
Causality and Application: The Wittig reaction provides an unambiguous method for preparing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[19][20] This reaction is exceptionally valuable because the double bond is formed specifically at the location of the original carbonyl group, avoiding the formation of isomeric mixtures that can occur in elimination reactions.[21] This allows for the precise synthesis of complex alkenes which may be intermediates in the synthesis of pheromones or other fine chemicals.[22][23]
Protocol 2.4.1: Synthesis of a Substituted Alkene via Wittig Reaction
-
Trustworthiness: This protocol follows the classical, well-established procedure for the Wittig reaction.[24] The ylide formation is often indicated by a distinct color change (e.g., to deep orange or red). The product can be characterized by ¹H and ¹³C NMR to confirm the structure and stereochemistry of the new double bond.
-
Methodology:
-
Phosphonium Salt Formation: Prepare the required phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide (e.g., ethyl bromoacetate) in a suitable solvent like acetonitrile, typically with heating. Isolate the resulting salt.
-
Ylide Generation: Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise.[19] Allow the mixture to stir for 1 hour, during which the ylide will form.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide, a major byproduct. The alkene can be purified from the phosphine oxide by column chromatography on silica gel.
-
Conclusion
This compound is more than a simple fragrance component; it is a versatile and economically important C9 building block in organic synthesis. Its sterically influenced reactivity allows for the creation of a wide range of valuable downstream products, from alcohols and esters for the fragrance and lubricant industries to complex amines and alkenes for pharmaceutical and fine chemical applications. The protocols detailed herein provide a robust framework for researchers to confidently employ this compound in their synthetic endeavors.
References
- 1. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 2. This compound [evonik.com]
- 3. Buy this compound | 5435-64-3 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. This compound | 5435-64-3 [chemicalbook.com]
- 8. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. lookchem.com [lookchem.com]
- 11. Page loading... [guidechem.com]
- 12. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 15. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 23. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3,5,5-Trimethylhexanal as a Precursor for Isophytol Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isophytol and Novel Synthetic Pathways
Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a critical acyclic diterpene alcohol that serves as a pivotal precursor in the industrial synthesis of Vitamin E and Vitamin K1.[1][2] The growing demand for these essential vitamins necessitates the exploration of efficient and versatile synthetic routes to their key intermediates. While established industrial syntheses of isophytol, such as the Roche process, typically commence from smaller molecules like acetone and acetylene, or from natural products like citral, the exploration of alternative precursors is of significant academic and industrial interest.[1] This document outlines a detailed, albeit theoretical, multi-step synthetic pathway for isophytol, starting from the C9 aldehyde, 3,5,5-trimethylhexanal. This precursor, obtainable from the hydroformylation of diisobutylene, presents a unique starting point for the construction of the C20 isophytol skeleton.
This guide provides a comprehensive examination of a proposed synthetic route, grounded in established organic chemistry principles. Each step is detailed with a protocol derived from analogous transformations reported in scientific literature, offering a practical framework for researchers to explore this novel pathway. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential challenges.
Proposed Synthetic Pathway: A Multi-Step Approach from a C9 Aldehyde
The conversion of this compound (a C9 compound) to isophytol (a C20 compound) necessitates a significant elongation of the carbon chain. The proposed pathway focuses on the initial construction of a C20 ketone intermediate, phytone (6,10,14-trimethylpentadecan-2-one), a well-established direct precursor to isophytol.[2] The overall strategy involves a key carbon-carbon bond-forming reaction to couple the C9 aldehyde with a suitable C11 fragment, followed by a series of functional group transformations to yield the target molecules.
The proposed multi-step synthesis is as follows:
-
Synthesis of a C11 Alkynyl Grignard Reagent: Preparation of a suitable C11 nucleophile for addition to this compound.
-
Grignard Reaction: Coupling of the C11 alkynyl Grignard reagent with this compound to form a C20 secondary alcohol.
-
Dehydration: Elimination of water from the secondary alcohol to yield a C20 enyne.
-
Selective Hydrogenation: Partial reduction of the alkyne and alkene moieties to furnish the saturated C20 ketone, phytone.
-
Ethynylation of Phytone: Reaction of phytone with acetylene to form dehydroisophytol.
-
Partial Hydrogenation: Selective reduction of the alkyne in dehydroisophytol to yield the final product, isophytol.
Visualizing the Synthesis: Reaction Workflow
Caption: Proposed multi-step synthesis of Isophytol from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of the C11-Alkynyl Grignard Reagent
Rationale: To construct the C20 backbone of isophytol from a C9 precursor, a C11 fragment is required. An alkynyl Grignard reagent is an excellent nucleophile for addition to aldehydes. The synthesis of a C11-alkynyl bromide can be achieved through established alkyne chemistry, for instance, by the coupling of smaller fragments.
Step-by-step Methodology:
-
Preparation of 1-bromo-6,10-dimethylundec-9-yne:
-
This C11-alkynyl bromide can be synthesized via a multi-step route starting from commercially available materials. A plausible route involves the alkylation of a smaller terminal alkyne.
-
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diethyl ether as the solvent.
-
A solution of 1-bromo-6,10-dimethylundec-9-yne (1 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension.
-
The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Protocol 2: Grignard Reaction with this compound
Rationale: This key step forms the C9-C11 bond, assembling the C20 carbon skeleton. The Grignard reagent will attack the electrophilic carbonyl carbon of this compound.
Step-by-step Methodology:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
The freshly prepared C11-alkynyl Grignard reagent is then added dropwise to the cooled aldehyde solution with vigorous stirring.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude C20-alkynyl alcohol.
Protocol 3: Dehydration of the C20-Alkynyl Alcohol
Rationale: The tertiary alcohol formed in the Grignard reaction is dehydrated to an alkene. Acid-catalyzed dehydration is a common method for this transformation.[4][5]
Step-by-step Methodology:
-
The crude C20-alkynyl alcohol is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid, is added.
-
The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.[4]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude C20-enyne.
Protocol 4: Selective Hydrogenation to Phytone
Rationale: This step involves the reduction of both the alkyne and the newly formed double bond to yield the saturated ketone, phytone. A palladium on calcium carbonate catalyst, poisoned with lead (Lindlar's catalyst), is often used for the selective hydrogenation of alkynes to cis-alkenes, but in this case, complete saturation is desired, so a standard hydrogenation catalyst is employed.
Step-by-step Methodology:
-
The crude C20-enyne is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to an atmosphere of hydrogen gas (typically 1-3 atm) in a hydrogenation apparatus.
-
The reaction is stirred vigorously until the theoretical amount of hydrogen has been consumed, as monitored by a gas burette or by GC-MS analysis of aliquots.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude phytone.
-
The crude phytone can be purified by vacuum distillation or column chromatography.
Protocol 5: Ethynylation of Phytone to Dehydroisophytol
Rationale: The addition of an acetylene unit to the ketone functionality of phytone creates the terminal alkyne and the tertiary alcohol characteristic of dehydroisophytol, a direct precursor to isophytol.
Step-by-step Methodology:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet tube, liquid ammonia is condensed.
-
A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide.
-
Acetylene gas is then bubbled through the solution to form sodium acetylide.
-
A solution of phytone in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).
-
The reaction is stirred for several hours at this temperature.
-
The reaction is quenched by the careful addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude dehydroisophytol.
Protocol 6: Partial Hydrogenation to Isophytol
Rationale: The final step is the selective reduction of the triple bond in dehydroisophytol to a double bond, yielding isophytol. This is a classic example of the use of a poisoned catalyst to avoid over-reduction to the fully saturated alcohol.
Step-by-step Methodology:
-
Dehydroisophytol is dissolved in a suitable solvent, such as hexane or methanol.
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added (typically 1-5% by weight).[6]
-
The mixture is hydrogenated at atmospheric pressure or slightly above, with careful monitoring of hydrogen uptake to prevent over-reduction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the starting material is consumed, the catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the resulting crude isophytol can be purified by vacuum distillation to yield the final product.
Data Presentation and Characterization
The successful synthesis of isophytol and its intermediates would be confirmed through a combination of chromatographic and spectroscopic techniques.
| Compound | Technique | Expected Observations |
| This compound | IR (cm⁻¹) | ~2720 (aldehyde C-H stretch), ~1730 (C=O stretch) |
| ¹H NMR (δ, ppm) | ~9.7 (aldehyde proton, triplet) | |
| C20-Alkynyl Alcohol | IR (cm⁻¹) | ~3400 (O-H stretch), ~3300 (alkynyl C-H stretch), ~2120 (C≡C stretch) |
| ¹³C NMR (δ, ppm) | Signals corresponding to the alkynyl carbons (~65-90 ppm) | |
| Phytone | IR (cm⁻¹) | ~1715 (C=O stretch) |
| GC-MS | Molecular ion peak corresponding to C20H40O | |
| Isophytol | IR (cm⁻¹) | ~3400 (O-H stretch), ~3080 (=C-H stretch), ~1640 (C=C stretch) |
| ¹H NMR (δ, ppm) | Vinyl protons (~5-6 ppm), signals for the numerous methyl groups | |
| GC-MS | Molecular ion peak corresponding to C20H40O, fragmentation pattern consistent with the structure of isophytol |
Table 1: Expected Analytical Data for Key Compounds in the Synthesis of Isophytol.
Visualization of Key Transformations
Caption: Key chemical transformations in the proposed isophytol synthesis.
Conclusion and Future Perspectives
The outlined synthetic pathway provides a plausible and chemically sound route to isophytol from this compound. While this guide is based on established chemical reactions, the specific application to these particular substrates would require experimental validation and optimization. Researchers undertaking this synthesis should pay close attention to reaction conditions, purification techniques, and thorough characterization of all intermediates. The successful execution of this multi-step synthesis would not only provide a novel route to a vital industrial chemical but also offer valuable insights into the construction of complex isoprenoid structures from unconventional starting materials. Further research could focus on the development of more convergent strategies to minimize the number of synthetic steps and improve the overall yield.
References
- 1. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acrossbiotech.com [acrossbiotech.com]
- 3. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
role of 3,5,5-Trimethylhexanal in flavor chemistry
An Application Guide to the Role of 3,5,5-Trimethylhexanal in Flavor Chemistry For Researchers, Scientists, and Product Development Professionals
Abstract
This document provides a comprehensive technical guide on this compound (CAS 5435-64-3), a significant branched-chain aliphatic aldehyde in the field of flavor and fragrance chemistry. While not reported to occur naturally in foods, its unique sensory profile has led to its adoption as a synthetic flavoring agent.[1] This guide delves into its physicochemical properties, industrial synthesis, sensory characteristics, and diverse applications. Detailed analytical and sensory evaluation protocols are provided to equip researchers and industry professionals with the necessary tools for its effective utilization and quality control.
Introduction: Understanding this compound
This compound is a nine-carbon aldehyde (C9H18O) characterized by a branched alkyl chain.[2][3] This specific molecular structure, featuring methyl groups at the 3 and 5 positions, imparts steric hindrance and influences its reactivity and, most importantly, its interaction with olfactory receptors.[2] Unlike many flavor compounds that are identified from natural sources, this compound is primarily a synthetic ingredient, produced on an industrial scale for its desirable aroma characteristics.[4] Its primary role is as a flavor and fragrance ingredient, but it also serves as a valuable chemical intermediate for the synthesis of other commercially important molecules, including derivatives used in high-performance lubricants and precursors for Vitamin E synthesis.[5][6]
Physicochemical Properties and Sensory Profile
A thorough understanding of the physical and chemical properties of a flavor ingredient is fundamental to its effective application, governing its solubility, volatility, and stability in various food matrices.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [3] |
| Molecular Formula | C9H18O | [3] |
| Molecular Weight | 142.24 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Density | ~0.817 g/mL at 25 °C | [4] |
| Boiling Point | 67-68 °C at 2.5 mmHg; ~173 °C at 760 mmHg | [4][5] |
| Melting Point | < -60 °C | [5][10] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [11] |
| Water Solubility | Very slightly soluble (e.g., 0.01% at 20 °C) | [5] |
| logP (o/w) | ~2.5 - 3.1 | [2][12] |
Organoleptic and Sensory Profile
The sensory perception of this compound is complex and multifaceted, making it a versatile component in flavor formulations. Its branched structure contributes to a profile distinct from linear aldehydes of similar carbon number.
The primary descriptors for its aroma include:
-
Aldehydic & Fatty: A characteristic note common to aldehydes, providing a waxy or fatty sensation.[10]
-
Green & Grassy: Evokes fresh-cut grass, leafy, and weedy notes.[2][10]
-
Citrus: A fresh, zesty character reminiscent of citrus peel.[2][10]
Its taste profile at a concentration of 10 ppm is described as green, cooling, herbal, woody, and musty, with nuances of berry and melon.[14] This combination allows it to be used to introduce freshness and complexity in a variety of flavor systems.
Industrial Synthesis Pathway
The commercial production of this compound is not based on extraction from natural sources but on a well-established chemical process known as hydroformylation (or the oxo reaction).[2][15]
The typical synthesis involves:
-
Starting Material: Diisobutylene, a dimer of isobutylene, serves as the C8 backbone.
-
Reagents: Synthesis gas, which is a mixture of carbon monoxide (CO) and hydrogen (H₂), is used to introduce the aldehyde functional group.[16]
-
Catalysis: The reaction is facilitated by a metal catalyst, typically a rhodium-based complex, often in conjunction with phosphine ligands to improve selectivity and reaction conditions.[16][17]
-
Reaction Conditions: The process is carried out under controlled temperature (90-120°C) and pressure (0.5-6 MPa).[2][16]
The resulting product is an isomeric mixture, with this compound comprising approximately 95% of the final "isononanal" product.[15]
Caption: Industrial synthesis of this compound via hydroformylation.
Applications in the Food & Beverage Industry
As a FEMA GRAS (Generally Recognized as Safe) substance (FEMA No. 3524), this compound is approved for use as a flavoring agent in a wide array of consumer products.[15] Its function is to impart specific notes or to modify and enhance existing flavor profiles.
| Food Category | Typical Usage Levels (ppm) | Maximum Usage Levels (ppm) |
| Baked Goods | 14.00 | 20.00 |
| Hard Candy | 5.30 | 30.00 |
| Soft Candy | 5.30 | 30.00 |
| Frozen Dairy | 1.00 | 2.00 |
| Nonalcoholic Beverages | 1.00 | 3.00 |
| Gelatins & Puddings | 4.00 | 7.00 |
| Chewing Gum | 0.09 | 0.09 |
| Sweet Sauces | 0.60 | 0.60 |
Data sourced from Fenaroli's Handbook of Flavor Ingredients.[15]
Analytical and Quality Control Protocols
Rigorous analytical control is essential to ensure the purity, consistency, and correct quantification of this compound in both its raw form and in finished products.
Protocol 5.1: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To determine the purity of a neat sample of this compound.
Causality: Gas chromatography is the standard method for analyzing volatile and thermally stable compounds like aldehydes.[2] A non-polar or mid-polar capillary column separates compounds based on their boiling points and interaction with the stationary phase. The Flame Ionization Detector (FID) provides a robust and linear response to hydrocarbons, making it ideal for quantification.
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane or ethanol.
-
Instrument: A gas chromatograph equipped with an FID.
-
GC Parameters:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage. Commercial grades should exhibit a purity of ≥95%.[6]
Protocol 5.2: Trace Analysis in a Liquid Matrix via Headspace SPME-GC-MS
Objective: To identify and quantify this compound in a complex liquid matrix like non-alcoholic beer or fruit juice.
Causality: For trace-level analysis in complex matrices, direct injection is often not feasible. Headspace (HS) sampling isolates volatile compounds from the non-volatile matrix. Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the headspace, significantly improving sensitivity. Mass Spectrometry (MS) provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Caption: Workflow for SPME-GC-MS analysis of volatile compounds.
Methodology:
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace (salting-out effect).
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., d6-heptanal).
-
Immediately seal the vial with a magnetic crimp cap.
-
-
SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good choice for broad-range volatile analysis.
-
Incubation: Incubate the vial at 50 °C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes under continued incubation and agitation.
-
-
GC-MS Parameters:
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, set at 250 °C, for a 5-minute thermal desorption.
-
GC Column & Oven Program: Use parameters similar to Protocol 5.1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard. Key identifying ions should be present.
-
Quantification: Construct a calibration curve using standards prepared in a model matrix. Quantify the analyte by comparing its peak area ratio to the internal standard against the calibration curve.
-
Regulatory and Safety Considerations
The use of this compound in food is well-regulated.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated it and expressed "no safety concern at current levels of intake when used as a flavouring agent".[15][18]
-
FEMA: It holds FEMA GRAS status (No. 3524), permitting its use in food sold in the United States.[15]
-
IFRA: The International Fragrance Association (IFRA) provides guidelines for its use in various categories of consumer products to ensure safety, particularly concerning skin sensitization.[1][4]
From a handling perspective, this compound is classified as a flammable liquid and a potential skin irritant.[11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are required.
Conclusion
This compound is a purely synthetic yet vital component in the palette of modern flavorists and perfumers. Its characteristic green, aldehydic, and citrus notes provide a unique freshness that is difficult to replicate with other ingredients. Its utility is underpinned by a robust industrial synthesis process and a clear regulatory framework. For scientists and developers, the application of precise analytical techniques like GC-MS and standardized sensory protocols is paramount to harnessing its full potential, ensuring product quality, consistency, and safety.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Buy this compound | 5435-64-3 [smolecule.com]
- 3. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 4. 3,5,5-三甲基己醛 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. scent.vn [scent.vn]
- 6. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 10. hmdb.ca [hmdb.ca]
- 11. This compound, >=97%, Fg - Yorlab [yorlab.co.uk]
- 12. Hexanal, 3,3,5-trimethyl- | SIELC Technologies [sielc.com]
- 13. 3,5,5-トリメチルヘキサナール ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 15. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 17. Synthesis method of 3, 5, 5-trimethylhexanal, catalytic system and application - Eureka | Patsnap [eureka.patsnap.com]
- 18. femaflavor.org [femaflavor.org]
Application Notes & Protocols: The Role of 3,5,5-Trimethylhexanal in Agrochemical Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3,5,5-trimethylhexanal's application in the synthesis of agrochemicals. We explore its direct conversion to valuable intermediates, such as 3,5,5-trimethylhexanoic acid, and present a detailed, field-proven case study on the multi-step synthesis of the triazole fungicide, tebuconazole. The narrative emphasizes the causality behind experimental choices and provides detailed, actionable protocols for key chemical transformations.
Introduction: this compound as a Versatile C9 Building Block
This compound, a branched-chain aldehyde, is an important C9 building block in the chemical industry.[1] It is primarily synthesized on an industrial scale via the hydroformylation (oxo reaction) of diisobutylene, a dimer of isobutylene.[2] This process makes it a readily available and cost-effective starting material. While it has applications in the fragrance industry, its true potential in specialized chemical synthesis lies in its reactive aldehyde group, which can be readily transformed into other functional groups.
In the agrochemical sector, intermediates derived from this compound are utilized both as precursors to complex active ingredients and as co-formulants that enhance the physical properties and efficacy of the final product. This guide will illuminate these applications through detailed synthetic pathways and protocols.
Part 1: Direct Conversion to a Functional Intermediate: Oxidation to 3,5,5-Trimethylhexanoic Acid
A primary and highly valuable transformation of this compound is its oxidation to 3,5,5-trimethylhexanoic acid (also known as isononanoic acid).[3] This carboxylic acid is a key intermediate for producing derivatives used in agrochemical formulations.[4][5] Its esters and salts can function as safeners, enhance the spreadability of pesticides on plant surfaces, or act as building blocks for more complex active ingredients.[6]
The choice of oxidant is critical to ensure high yield and functional group tolerance, which is paramount when working with complex molecules. While traditional methods like Jones oxidation are effective, they use toxic chromium reagents.[6][7] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), offers a milder and more selective alternative, making it ideal for substrates with sensitive functionalities.[2][8]
Causality of the Pinnick Oxidation:
The reaction's efficacy stems from the in-situ generation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions (buffered by a phosphate salt).[8] Chlorous acid is the active oxidant. A crucial component is the use of a scavenger, typically 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct.[2][9] This prevents unwanted side reactions, such as the chlorination of double bonds or electron-rich aromatic rings, ensuring the clean conversion of the aldehyde to the carboxylic acid.[8]
Protocol 1: Synthesis of 3,5,5-Trimethylhexanoic Acid via Pinnick Oxidation
Objective: To oxidize this compound to 3,5,5-trimethylhexanoic acid with high selectivity.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (10.0 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (10.0 eq)
-
Sodium chlorite (NaClO₂) (80% purity, 10.0 eq)
-
Sodium sulfite (Na₂SO₃) solution (aqueous)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (10.0 eq) to the solution. This acts as the hypochlorite scavenger.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) (10.0 eq) to buffer the solution.
-
Slowly add sodium chlorite (NaClO₂) (10.0 eq) portion-wise at room temperature. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.
-
Stir the mixture vigorously for 12-16 hours at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained (indicating the absence of oxidant).
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5,5-trimethylhexanoic acid.
-
The product can be further purified by vacuum distillation.
Part 2: A Case Study in Agrochemical Synthesis – The Tebuconazole Pathway
While not a direct product, the synthesis of the broad-spectrum triazole fungicide Tebuconazole is a premier example of the complex, multi-step processes where building blocks from the same feedstock family as this compound are employed. The synthesis starts with pinacolone (3,3-dimethyl-2-butanone), a C6 ketone, and proceeds through a series of fundamental organic reactions that are highly relevant to agrochemical development.[7][10] This pathway provides an authoritative, field-proven illustration of the required synthetic logic and techniques.
The overall synthesis involves four key stages:
-
Aldol Condensation: Creation of a C-C bond to form the basic carbon skeleton.
-
Hydrogenation: Selective reduction of an alkene.
-
Epoxidation: Formation of an oxirane ring.
-
Ring-Opening: Nucleophilic addition of the triazole moiety to form the final active ingredient.[7]
Caption: Workflow from feedstock to agrochemical intermediates.
Step 1: Aldol Condensation
The synthesis begins with a base-catalyzed aldol condensation between p-chlorobenzaldehyde and pinacolone.[7]
Causality: A strong base (e.g., NaOH, KOH, or a basic ion exchange resin) is required to deprotonate the α-carbon of pinacolone, forming a resonance-stabilized enolate.[11] This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of p-chlorobenzaldehyde. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (enone), 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.[7][11] Using a strongly basic ion exchange resin can simplify catalyst removal and improve product purity.[7][10]
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
Objective: To synthesize the enone intermediate via aldol condensation.
Materials:
-
p-Chlorobenzaldehyde (1.0 eq)
-
Pinacolone (3,3-dimethyl-2-butanone) (1.05 eq)
-
Ethanol (solvent)
-
Strongly basic ion exchange resin (e.g., Amberlite IRA-400) or 50% aq. KOH solution
-
Cold water
Procedure:
-
To a solution of p-chlorobenzaldehyde (1.0 eq) and pinacolone (1.05 eq) in ethanol, add the basic catalyst. If using an ion exchange resin, add ~10% by weight. If using aq. KOH, add it dropwise while stirring.
-
Stir the mixture at room temperature for 15-20 hours. The product will begin to precipitate as a solid.
-
Monitor the reaction by TLC. Upon completion, neutralize the catalyst. If using KOH, add dilute HCl until the solution is neutral. If using a resin, simply filter it off.
-
Add cold water to the reaction mixture to precipitate the product completely.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The crude product can be recrystallized from ethanol to yield pure 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. A yield of over 90% can be expected.[12]
Step 2: Hydrogenation
The double bond of the enone intermediate is selectively reduced to yield 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.
Causality: Catalytic hydrogenation is the method of choice for this transformation. A catalyst such as Palladium on Carbon (Pd/C) or a support-free shaped body of a transition metal (e.g., Nickel) is used. The reaction is performed under a hydrogen atmosphere. The pressure and temperature are optimized to ensure selective reduction of the alkene C=C bond without affecting the carbonyl C=O group or the aromatic ring. Running the reaction in an alcoholic solvent like methanol facilitates the dissolution of the substrate and interaction with the catalyst surface.
Protocol 3: Hydrogenation of the Enone Intermediate
Objective: To selectively reduce the carbon-carbon double bond of the enone.
Materials:
-
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (1.0 eq)
-
Methanol or Ethanol (solvent)
-
5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Dissolve the enone intermediate in methanol inside a pressure-resistant hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but up to 400 bar can be used in industrial settings) and heat to 40-80°C.
-
Stir the reaction vigorously to ensure good mixing of the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude saturated ketone, which is often pure enough for the next step.
Step 3: Epoxidation
The saturated ketone is converted into an epoxide, 2-(4-chlorophenethyl)-2-tert-butyloxirane, a critical step that introduces the three-membered ring necessary for the final reaction.
Causality: The Corey-Chaykovsky reaction is a classic and effective method for this transformation. It involves the reaction of the ketone with a sulfur ylide, typically dimethylsulfoxonium methylide, generated in-situ from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH) or potassium tert-butoxide. The ylide acts as a nucleophilic methylene-transfer agent, attacking the carbonyl carbon and subsequently displacing dimethyl sulfoxide (DMSO) to form the epoxide ring.
Protocol 4: Epoxidation of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one
Objective: To synthesize the epoxide intermediate from the saturated ketone.
Materials:
-
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one (1.0 eq)
-
Trimethylsulfoxonium iodide or chloride (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
tert-Butanol (solvent)
-
Toluene or DMSO (co-solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) and toluene or DMSO.
-
Add potassium tert-butoxide (1.1 eq) portion-wise while stirring. The mixture will become thick as the ylide forms.
-
Stir the ylide suspension at room temperature for 30-60 minutes.
-
Dissolve the saturated ketone (1.0 eq) in tert-butanol and add it dropwise to the ylide suspension.
-
Heat the reaction mixture to 40-50°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ketone.
-
Cool the reaction to room temperature and quench by slowly adding cold water.
-
Extract the aqueous mixture with ethyl acetate or toluene (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification can be achieved via column chromatography on silica gel.
Step 4: Ring-Opening with 1,2,4-Triazole
In the final step, the epoxide ring is opened by the nucleophilic attack of 1,2,4-triazole to yield tebuconazole.
Causality: This reaction is a base-catalyzed nucleophilic substitution (Sɴ2). A strong base, such as potassium hydroxide or sodium hydroxide, is used to deprotonate 1,2,4-triazole, forming the highly nucleophilic triazolide anion.[9] This anion then attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a C-N bond. The subsequent workup protonates the resulting alkoxide to give the final hydroxyl group of the tebuconazole molecule. Performing the reaction in a solvent like water or DMF at elevated temperatures facilitates the reaction.[9]
Caption: Key steps in the synthesis of Tebuconazole.
Protocol 5: Synthesis of Tebuconazole via Epoxide Ring-Opening
Objective: To synthesize the final active ingredient, tebuconazole.
Materials:
-
2-(4-Chlorophenethyl)-2-tert-butyloxirane (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Water (solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride), optional[9]
Procedure:
-
In a round-bottom flask, add the epoxide intermediate (1.0 eq), water, 1,2,4-triazole (1.2 eq), potassium hydroxide (1.5 eq), and a catalytic amount of a phase-transfer catalyst if desired.[9]
-
Heat the mixture to reflux (approximately 100°C) and stir vigorously for 4-6 hours.[9]
-
Monitor the reaction by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 10-15°C. The product will precipitate as a white solid.[9]
-
Stir the cold slurry for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven to obtain tebuconazole with high purity (typically >97%).[9]
Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS No. | Formula | Molar Mass ( g/mol ) |
| Starting Material | This compound | 5435-64-3 | C₉H₁₈O | 142.24 |
| Oxidized Intermediate | 3,5,5-Trimethylhexanoic acid | 3302-10-1 | C₉H₁₈O₂ | 158.24 |
| Aldol Product | 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | 59940-42-0 | C₁₃H₁₅ClO | 222.71 |
| Final Product | Tebuconazole | 107534-96-3 | C₁₆H₂₂ClN₃O | 307.82 |
Conclusion
This compound serves as a versatile and economically significant platform chemical. Its direct oxidation provides 3,5,5-trimethylhexanoic acid, an important intermediate and formulation aid in the agrochemical industry. Furthermore, the synthetic principles relevant to its chemistry are expertly demonstrated in the multi-step synthesis of high-value active ingredients like tebuconazole. The protocols and workflows detailed in this guide underscore the fundamental reactions—oxidation, aldol condensation, hydrogenation, and nucleophilic ring-opening—that are central to the development of modern agrochemicals, providing a solid foundation for researchers in the field.
References
- 1. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. psiberg.com [psiberg.com]
- 3. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]
- 10. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,5,5-Trimethylhexanal
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of 3,5,5-Trimethylhexanal in a Laboratory Setting
This compound, a branched-chain aldehyde, is a valuable synthetic intermediate and a component in the fragrance industry, prized for its aldehydic, citrusy, and green aroma.[1][2] While industrial-scale production predominantly relies on the hydroformylation (or oxo reaction) of diisobutylene, this process necessitates the use of high-pressure synthesis gas (a mixture of carbon monoxide and hydrogen) and specialized equipment, rendering it less practical for a standard laboratory environment.[1][3]
This document provides a detailed guide for the laboratory-scale synthesis of this compound, focusing on a more accessible and equally effective method: the oxidation of the corresponding primary alcohol, 3,5,5-trimethyl-1-hexanol. This approach circumvents the need for high-pressure apparatus and utilizes readily available reagents, making it an ideal choice for research and development settings.
We will explore two robust oxidation protocols, the Pyridinium Chlorochromate (PCC) oxidation and the Swern oxidation, providing a comparative analysis to enable researchers to select the most suitable method based on available resources and experimental requirements. Each protocol is presented with a detailed, step-by-step methodology, safety considerations, and guidelines for the purification and characterization of the final product.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision in chemical synthesis, balancing factors such as yield, purity, scalability, cost, and safety. For this compound, the primary considerations for a laboratory setting are the avoidance of high-pressure reactions and the use of manageable and selective reagents.
| Synthetic Route | Advantages | Disadvantages | Laboratory Suitability |
| Hydroformylation of Diisobutylene | High atom economy, well-established industrial process.[1] | Requires high-pressure synthesis gas (CO/H₂) and specialized reactors.[1] Catalyst systems can be complex.[3] | Low |
| Oxidation of 3,5,5-Trimethyl-1-hexanol | Avoids high-pressure equipment. Utilizes common laboratory reagents. Offers good to excellent yields with high selectivity.[4] | Requires a commercially available or synthesized starting alcohol. Some oxidizing agents (e.g., chromium-based) have toxicity concerns. | High |
Based on this analysis, the oxidation of 3,5,5-trimethyl-1-hexanol is the recommended and most practical approach for the laboratory-scale synthesis of this compound.
Recommended Synthetic Pathway: Oxidation of 3,5,5-Trimethyl-1-hexanol
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Both the PCC and Swern oxidations are renowned for their ability to achieve this transformation with high fidelity under mild conditions.
Caption: Oxidation of 3,5,5-trimethyl-1-hexanol to this compound.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and relatively mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation.[5][6][7][8] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM).
Materials and Equipment
-
3,5,5-Trimethyl-1-hexanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Experimental Protocol
Caption: Workflow for the PCC oxidation of 3,5,5-trimethyl-1-hexanol.
Step-by-Step Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable slurry.
-
Addition of Alcohol: Dissolve 3,5,5-trimethyl-1-hexanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the stirred PCC suspension in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. Reaction times typically range from 2 to 4 hours.[5]
-
Workup: Upon completion of the reaction, dilute the mixture with approximately 5 volumes of anhydrous diethyl ether. Stir the resulting suspension for an additional 15 minutes.
-
Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel and wash it with diethyl ether. Filter the reaction mixture through this plug to remove the chromium salts and Celite®. Wash the filter cake thoroughly with several portions of diethyl ether.
-
Concentration: Combine the filtrate and the ether washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[9][10]
Causality and Experimental Choices
-
Anhydrous Conditions: The reaction must be conducted under anhydrous conditions to prevent the formation of the aldehyde hydrate, which can be further oxidized to the carboxylic acid.[7][8]
-
Use of Celite®: Celite® is added to the reaction mixture to aid in the filtration of the fine, tarry chromium byproducts, preventing them from clogging the filter paper.[5]
-
PCC Stoichiometry: An excess of PCC (typically 1.5 equivalents) is used to ensure the complete conversion of the starting alcohol.
Protocol 2: Swern Oxidation
The Swern oxidation is another excellent method for the synthesis of aldehydes from primary alcohols.[11] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and is known for its mild reaction conditions and high yields.[12][13]
Materials and Equipment
-
3,5,5-Trimethyl-1-hexanol
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Three-necked round-bottom flask with a magnetic stir bar
-
Dropping funnels
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
Experimental Protocol
Caption: Workflow for the Swern oxidation of 3,5,5-trimethyl-1-hexanol.
Step-by-Step Procedure:
-
Activation of DMSO: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels under a nitrogen/argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DMSO: To one of the dropping funnels, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below -65 °C. Stir the mixture for an additional 15 minutes after the addition is complete.
-
Addition of Alcohol: In the second dropping funnel, prepare a solution of 3,5,5-trimethyl-1-hexanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir the reaction for 45-60 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality and Experimental Choices
-
Low Temperature: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species and prevent side reactions.[13]
-
Order of Addition: The specific order of addition of reagents is crucial for the successful formation of the active oxidizing species.
-
Triethylamine: Triethylamine acts as a base to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde.[13]
Characterization of this compound
Following purification, the identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol [14] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 173 °C[14] |
| Density | 0.817 g/mL at 25 °C[15] |
| Refractive Index | n20/D 1.421[15] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Spectral data for this compound can be found in various databases.[16] The spectrum is expected to show characteristic signals for the aldehydic proton (around 9.7 ppm), as well as signals for the various methyl and methylene protons in the aliphatic chain.
-
¹³C NMR (CDCl₃): The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 203 ppm, along with signals for the aliphatic carbons.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of an aldehyde, typically around 1725 cm⁻¹.[14]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns for an aliphatic aldehyde.[14]
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
3,5,5-Trimethyl-1-hexanol: May cause skin and eye irritation.
-
Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation of dust.
-
Oxalyl Chloride: Corrosive and toxic. Reacts violently with water.
-
Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin.
-
Dichloromethane (DCM): A suspected carcinogen.
-
Triethylamine: Flammable and corrosive.
-
This compound: Flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction.[2]
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The oxidation of 3,5,5-trimethyl-1-hexanol provides a reliable and accessible method for the laboratory-scale synthesis of this compound. Both the PCC and Swern oxidation protocols offer high yields and selectivity, allowing researchers to choose the most appropriate method based on their specific needs and available facilities. Careful adherence to the detailed protocols and safety precautions outlined in this application note will ensure a successful and safe synthesis of this valuable aldehyde.
References
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- 2. Cas 5435-64-3,this compound | lookchem [lookchem.com]
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- 4. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,5,5-三甲基己醛 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound(5435-64-3) 1H NMR [m.chemicalbook.com]
experimental setup for reactions with 3,5,5-Trimethylhexanal
An Application Guide to the Synthesis and Modification of 3,5,5-Trimethylhexanal
Abstract
This technical guide serves as a comprehensive resource for researchers and synthetic chemists working with this compound (CAS 5435-64-3). We delve into the core chemical properties and reactivity of this branched-chain aldehyde, providing a foundation for its strategic use in organic synthesis. This document furnishes detailed, step-by-step protocols for three fundamental transformations: the reduction to 3,5,5-trimethylhexanol, the Wittig olefination for alkene synthesis, and a base-catalyzed self-aldol condensation. Each protocol is designed to be a self-validating system, with explanations for critical steps, safety considerations, and methods for product purification and analysis. The aim is to equip scientists with the practical knowledge required to confidently and successfully employ this compound as a versatile building block in research and development settings.
Introduction to this compound: A Profile
This compound, also known as isononylaldehyde, is a nine-carbon branched-chain fatty aldehyde.[1][2][3] Its structure is characterized by a hexanal backbone with three methyl groups, two at the 5-position and one at the 3-position, which introduces significant steric hindrance around the reactive aldehyde functional group.[4] This unique structural feature influences its reactivity and physical properties.[4]
Primarily synthesized on an industrial scale via the hydroformylation of diisobutylene, it is a colorless to pale yellow liquid with a characteristic aldehydic, green, and citrusy odor.[1][4][5][6] This has led to its use in the fragrance industry as a masking agent and component in various formulations.[4][6][7] Beyond perfumery, its aldehydic functionality makes it a valuable intermediate for the synthesis of more complex molecules, including alcohols, carboxylic acids, and alkenes.[4][5][7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [4][8] |
| Molecular Formula | C₉H₁₈O | [4][5] |
| Molecular Weight | 142.24 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 0.817 g/mL at 25 °C | [6] |
| Boiling Point | 67-68 °C at 2.5 mmHg | [6] |
| Refractive Index | 1.421 at 20 °C | [1][6] |
| Solubility | Limited in water (~189 mg/L); soluble in organic solvents | [1][5] |
| Flash Point | 34 °C (93.2 °F) - closed cup |
Safety and Handling
This compound is a flammable liquid and a skin irritant that may cause an allergic reaction.[9][10] It is also classified as harmful to aquatic life with long-lasting effects.[9][10] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[1][9] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take measures to prevent static discharge.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[9]
Experimental Protocols
The following section provides detailed protocols for key synthetic transformations of this compound. The general workflow for these reactions is outlined below.
Caption: General Experimental Workflow.
Protocol 1: Reduction to 3,5,5-Trimethylhexanol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups like esters.[11][12]
Caption: Reduction of this compound.
Materials and Reagents:
-
This compound (1.42 g, 10.0 mmol)
-
Sodium borohydride (NaBH₄) (0.19 g, 5.0 mmol, 0.5 eq)
-
Methanol (MeOH), anhydrous (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and dissolve it in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.5 eq) portion-wise over 10 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,5,5-trimethylhexanol.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Expected Outcome: A colorless oil, 3,5,5-trimethylhexanol. The yield is typically high (>90%).
Protocol 2: Wittig Reaction to 1,1-Di-tert-butylethylene Derivative
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[13][14][15] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[14][16] This protocol details the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide that typically favors the formation of (Z)-alkenes, though with a terminal alkene product, stereochemistry is not a factor.[14]
Caption: Wittig Olefination of this compound.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.8 mL, 12.0 mmol, 1.2 eq)
-
This compound (1.42 g, 10.0 mmol, 1.0 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Hexanes, Diethyl ether
-
Schlenk flask (100 mL), syringes, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide (1.2 eq) and a magnetic stir bar to a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Add 40 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution (1.2 eq) dropwise via syringe over 15 minutes. Trustworthiness Note: A successful ylide formation is indicated by the appearance of a deep orange or red color.[17]
-
Stir the ylide solution at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
In a separate dry flask, dissolve this compound (1.0 eq) in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 20 minutes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/GC analysis indicates consumption of the aldehyde.[17]
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 30 mL of saturated aqueous NH₄Cl solution.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexanes or diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Purification:
-
Filter the solution and concentrate under reduced pressure. Triphenylphosphine oxide, a major byproduct, is often insoluble in hexanes.
-
Triturate the crude residue with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.[15]
-
Concentrate the filtrate. The resulting alkene can be further purified by flash column chromatography on silica gel if needed (eluting with hexanes).
-
Protocol 3: Base-Catalyzed Self-Aldol Condensation
The aldol condensation is a cornerstone C-C bond-forming reaction where an enolate reacts with a carbonyl compound. For an aldehyde with α-hydrogens like this compound, self-condensation can occur under basic conditions, leading to a β-hydroxy aldehyde, which may subsequently dehydrate to form an α,β-unsaturated aldehyde. A patent for a mixed-aldol reaction provides a strong procedural basis for this self-condensation.[18]
Caption: Self-Aldol Condensation of this compound.
Materials and Reagents:
-
This compound (7.11 g, 50.0 mmol)
-
Sodium hydroxide (NaOH) (0.10 g, 2.5 mmol, 0.05 eq)
-
Methanol (MeOH) (6.4 g, 200 mmol)
-
80% Acetic acid solution
-
Diethyl ether
-
Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL) with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium hydroxide (0.05 eq) in methanol.
-
Reaction Initiation: Heat the methanolic NaOH solution to reflux. Add the this compound dropwise to the refluxing solution over 15-20 minutes.[18]
-
Reaction: Maintain the reaction mixture at reflux for 1-2 hours.[18] Expertise Note: The elevated temperature promotes the dehydration of the initially formed β-hydroxy aldehyde to the more stable conjugated α,β-unsaturated product.
-
Monitoring: Follow the disappearance of the starting material by GC or TLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding 80% acetic acid solution until the pH is between 4 and 5.[18]
-
Work-up: Add 50 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash twice with water (2 x 30 mL) and once with brine (1 x 30 mL).[18]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, an α,β-unsaturated aldehyde, can be purified by vacuum distillation to separate it from any unreacted starting material.[18]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]
- 4. Buy this compound | 5435-64-3 [smolecule.com]
- 5. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 5435-64-3 [chemicalbook.com]
- 7. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 8. synerzine.com [synerzine.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. youtube.com [youtube.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 3,5,5-Trimethylhexanal
Abstract
This document provides a comprehensive guide to the derivatization of 3,5,5-trimethylhexanal, a branched-chain aldehyde, for enhanced analytical detection and quantification. Direct analysis of aldehydes like this compound is often hindered by their high reactivity, thermal instability, and poor chromatographic performance.[1][2] Derivatization addresses these challenges by converting the analyte into a more stable, volatile, and detectable form. This note details validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), focusing on oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-based methods and hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH) for HPLC-based methods. The causality behind reagent selection, step-by-step experimental procedures, and critical quality control measures are discussed to ensure robust and reliable results for researchers in environmental, food science, and industrial quality control fields.
The Rationale for Derivatization
The direct analysis of aldehydes, particularly a branched nine-carbon aldehyde like this compound, presents significant analytical hurdles. Understanding the necessity of derivatization is key to developing a robust analytical method.
Core Challenges in Direct Analysis:
-
Poor Volatility and Thermal Instability: While volatile, aldehydes can undergo thermal degradation in a hot GC injector, leading to inaccurate quantification.[2]
-
High Reactivity: The electrophilic carbonyl carbon makes aldehydes susceptible to reactions like oxidation or polymerization during sample collection and preparation.[1]
-
Poor Chromatographic Peak Shape: The polar carbonyl group can interact with active sites on GC columns, causing peak tailing and poor resolution.[2]
-
Low Detector Response: Aldehydes often lack a strong chromophore for sensitive UV detection in HPLC and can exhibit poor ionization efficiency in standard electron ionization (EI) mass spectrometry.
Benefits of Derivatization: Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[2]
-
Improved Stability: The resulting derivatives (e.g., oximes, hydrazones) are typically more stable than the parent aldehyde.
-
Enhanced Volatility & Chromatography (for GC): Masking the polar carbonyl group increases volatility and reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2]
-
Increased Detection Sensitivity:
-
For GC, reagents like PFBHA introduce electrophoric groups (fluorine atoms) that dramatically enhance sensitivity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[3][4]
-
For HPLC, reagents like DNPH attach a strong chromophore to the aldehyde, enabling highly sensitive UV-Vis detection at wavelengths around 360 nm.[5]
-
Selecting the Optimal Derivatization Strategy
The choice of derivatization reagent and analytical technique is dictated by the sample matrix, required sensitivity, and available instrumentation.
| Reagent | Full Chemical Name | Target Technique | Mechanism | Advantages | Disadvantages |
| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine | GC-MS, GC-ECD | Forms a stable PFB-oxime derivative. | Excellent for trace analysis; high sensitivity with ECD & NCI-MS; stable derivatives.[4] | Can form syn/anti isomers, potentially splitting peaks[4]; reagent can be a source of contamination. |
| DNPH | 2,4-Dinitrophenylhydrazine | HPLC-UV/DAD | Forms a stable DNPH-hydrazone derivative. | Gold standard for air/environmental samples (EPA TO-11A)[6][7][8]; robust and widely used; derivatives are brightly colored.[6][9] | Less volatile, not ideal for GC; reaction can be sensitive to ozone interference.[7][10] |
Experimental Protocols
Protocol 1: GC-MS Analysis via PFBHA Oximation
This protocol is optimized for trace-level quantification of this compound in liquid samples (e.g., water, beverages, solvent extracts). The PFBHA reagent reacts with the aldehyde to form a stable oxime derivative suitable for GC-MS analysis.[11]
Workflow for PFBHA Derivatization
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity
-
Hexane (pesticide grade or equivalent)
-
Reagent-grade water
-
Sodium sulfate (anhydrous)
-
Sodium chloride
-
Internal Standard (e.g., d-benzaldehyde)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
Procedure:
-
Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation:
-
Pipette 10 mL of the aqueous sample into a 20 mL glass vial with a PTFE-lined cap.
-
Spike with an appropriate internal standard.
-
Adjust the sample pH to approximately 4.5 using dilute HCl or NaOH. The reaction is most efficient at a slightly acidic pH.
-
-
Derivatization Reaction:
-
Add 1.0 mL of the PFBHA reagent solution to the sample vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath at 60°C for 60 minutes to drive the reaction to completion.
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add ~1 g of NaCl to the sample to aid in extraction (salting out).
-
Add 1.0 mL of hexane to the vial.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Repeat the extraction with a second 1.0 mL portion of hexane and combine the extracts.
-
-
Concentration & Analysis:
-
Gently evaporate the combined hexane extracts under a stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the final extract to a GC vial with an insert.
-
Inject 1 µL into the GC-MS system.
-
Reaction Mechanism: Aldehyde Oximation
Caption: PFBHA reacts with an aldehyde to form a stable oxime and water.
Example GC-MS Parameters:
| Parameter | Setting |
| Column | SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Injector Temp | 250°C |
| Mode | Splitless (1 min) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Scan Range (EI) | m/z 50-450 |
| SIM Ions (EI) | m/z 181 (Quantifier), other characteristic fragments (Qualifier) |
Protocol 2: HPLC-UV Analysis via DNPH Derivatization
This protocol is adapted from methodologies like EPA TO-11A and is ideal for analyzing this compound in air samples or when GC is not available.[6][7][8] The aldehyde is trapped on a DNPH-coated sorbent and converted to a hydrazone, which is then eluted and analyzed by HPLC.
Materials:
-
DNPH-coated silica gel cartridges (e.g., Sep-Pak DNPH-Silica)
-
Acetonitrile (HPLC grade)
-
Low-flow air sampling pump
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Sample Collection:
-
Connect an ozone denuder (scrubber) to the inlet of the DNPH cartridge to prevent degradation of the derivative.[6][7][10]
-
Draw a known volume of air through the cartridge using a calibrated sampling pump at a flow rate between 0.5 and 1.5 L/min. The total volume will depend on the expected concentration.
-
-
Sample Elution:
-
After sampling, cap the cartridge and store it at ≤ 4°C until analysis.[8]
-
Elute the cartridge by passing 5.0 mL of acetonitrile slowly through it in the reverse direction of sampling.
-
Collect the eluate in a 5 mL volumetric flask and bring it to volume with acetonitrile.
-
-
Analysis:
-
Filter an aliquot of the eluate through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC-UV system.
-
Example HPLC-UV Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water/Acetonitrile/THF (60:30:10) |
| Mobile Phase B | Acetonitrile/Water (90:10) |
| Gradient | 100% A to 100% B over 20 minutes, hold 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV Diode Array Detector (DAD) at 360 nm |
| Injection Volume | 20 µL |
Method Validation and Quality Control
A robust analytical method requires rigorous validation.
-
Calibration: Prepare a multi-point calibration curve (5-7 points) by derivatizing known concentrations of this compound standard. The curve should exhibit a correlation coefficient (r²) of ≥ 0.995.
-
Method Blank: A method blank (using reagent water or passing purified air through a cartridge) must be processed with every sample batch to check for contamination from reagents or labware.[10]
-
Laboratory Control Spike (LCS): A blank sample spiked with a known amount of analyte should be run with each batch. Recoveries should typically fall within 80-120%.
-
Internal Standard: The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of replicate low-level spikes.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete derivatization (incorrect pH, temp, or time); Poor extraction efficiency; Analyte degradation. | Optimize reaction pH and time. Ensure vigorous mixing during extraction. Check for sample matrix interferences. |
| Ghost Peaks / Blank Contamination | Contaminated solvents, glassware, or derivatizing reagent. | Use high-purity solvents. Thoroughly clean all glassware. Run a reagent blank to isolate the source of contamination. |
| Split Chromatographic Peaks (GC) | Formation of syn and anti oxime isomers; Column degradation or activity. | Isomers are common with PFBHA; sum the area of both peaks for quantification.[4] If peak shape is poor, clip the front of the GC column or replace it. |
| Poor Linearity | Detector saturation at high concentrations; Incomplete derivatization at high analyte-to-reagent ratios. | Narrow the calibration range or use a quadratic fit. Ensure the derivatizing reagent is in sufficient excess.[5] |
References
- 1. commons.und.edu [commons.und.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. epa.gov [epa.gov]
- 7. aaclab.com [aaclab.com]
- 8. Analytical Method [keikaventures.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. easlab.com [easlab.com]
- 11. hou.usra.edu [hou.usra.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5,5-Trimethylhexanal
A Guide for Researchers and Development Professionals
Welcome to the dedicated technical support guide for the purification of 3,5,5-Trimethylhexanal (CAS 5435-64-3). This document provides field-proven insights, detailed protocols, and troubleshooting advice designed to help you achieve high purity for this versatile branched-chain aldehyde. As an aliphatic aldehyde, this compound presents unique challenges, including susceptibility to oxidation and side reactions. This guide is structured to address these issues head-on, providing not just procedures, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for purification?
A1: Understanding the physical properties is critical for selecting and optimizing a purification strategy, particularly for distillation. Key data points are summarized in the table below. The significant drop in boiling point under reduced pressure is the most critical parameter, as it allows for distillation at lower temperatures, minimizing the risk of thermal degradation or side reactions.
| Property | Value | Source(s) |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 173 °C (at 760 mmHg) | [1][3] |
| 67-68 °C (at 2.5 mmHg) | [3][4] | |
| 142 °C (at 150 mmHg) | [2] | |
| Density | 0.817 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.419 - 1.424 | [2][4] |
| Solubility | Very slightly soluble in water (100 mg/L at 20°C); Soluble in alcohol. | [4][5] |
| Flash Point | 46.67 °C (116 °F) | [1][2] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically stem from the synthesis process (hydroformylation of diisobutylene) or degradation.[6][7] Common impurities include:
-
3,5,5-Trimethylhexanoic Acid: The primary impurity, formed by air oxidation of the aldehyde.[7][8]
-
3,5,5-Trimethylhexanol: The corresponding alcohol, which may be a byproduct of the synthesis.[7]
-
Unreacted Diisobutylene: The starting material for the common synthesis route.[6]
-
Aldol Condensation Products: Resulting from the self-condensation of the aldehyde, especially in the presence of acid or base catalysts.[7]
-
Isomeric Aldehydes: The hydroformylation process can sometimes yield other C9 aldehyde isomers.
Q3: How should I properly store this compound to prevent degradation?
A3: Due to its high reactivity and susceptibility to oxidation, proper storage is crucial.[9] Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the carboxylic acid.[1][10][11] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10][12][13] For long-term storage, refrigeration or freezing (under -20°C) is recommended.[4]
Troubleshooting and Purification Workflow
The first step in any purification is to identify the nature of the impurities. A simple Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of the crude material is highly recommended. Based on the likely impurities, you can select the most effective purification strategy using the workflow below.
Caption: Purification decision workflow for this compound.
Detailed Purification Protocols & Troubleshooting Guides
This section provides step-by-step methodologies and addresses specific issues you may encounter.
Problem 1: My aldehyde is yellow and smells acidic.
This is a classic sign of oxidation to the corresponding carboxylic acid. A simple extractive wash is highly effective for removal.[7]
Protocol 1: Removal of Acidic Impurities via Bicarbonate Wash
-
Causality: The carboxylic acid impurity is acidic and will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. The neutral aldehyde will remain in the organic phase, allowing for separation.
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 10-20% (v/v).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine (saturated NaCl solution) to aid in breaking emulsions and removing residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the aldehyde, now free of acidic impurities.
Problem 2: My product is contaminated with non-aldehyde starting materials or byproducts.
When impurities lack a convenient chemical "handle" for removal (like acidity), a selective reaction with the aldehyde is the best approach. Formation of a bisulfite adduct is a highly specific and reversible reaction for aldehydes.[8][14][15]
Protocol 2: Purification via Bisulfite Adduct Formation
-
Causality: Aldehydes react with sodium bisulfite to form a charged adduct, which is typically water-soluble.[15] This allows for the physical separation of the aldehyde from non-reactive organic impurities (like alcohols or alkenes) via liquid-liquid extraction. The aldehyde can then be regenerated by basifying the aqueous solution.[8]
-
Adduct Formation:
-
Dissolve the crude aldehyde mixture in a water-miscible co-solvent. For aliphatic aldehydes like this compound, dimethylformamide (DMF) is particularly effective.[14][15]
-
In a separatory funnel, add a freshly prepared, saturated aqueous solution of sodium bisulfite. Use a molar excess (approx. 1.5-2.0 equivalents) relative to the aldehyde.
-
Shake the mixture vigorously for several minutes. The reaction can be slightly exothermic.[8]
-
Add an immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate/hexanes) and deionized water to the funnel and shake again.[14]
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous phase. The other organic impurities will remain in the organic phase.[15]
-
Separate the layers and save the aqueous layer. Extract the organic layer once more with a small amount of water to recover any residual adduct. Combine the aqueous layers.
-
-
Aldehyde Regeneration:
-
Transfer the combined aqueous layers containing the adduct to a clean separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while stirring or shaking until the aqueous layer becomes strongly basic (pH > 12).[14] This reverses the reaction and regenerates the free aldehyde.
-
Extract the regenerated aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Troubleshooting Bisulfite Purification:
-
Low Yield of Adduct: The formation of the adduct can be sensitive to steric hindrance.[14] While this compound is branched, it should still react effectively. Ensure your bisulfite solution is fresh and saturated for maximum reactivity.[14]
-
Solid Forms at Interface: For some non-polar aldehydes, the adduct itself may be insoluble in both the aqueous and organic layers.[15] If this occurs, filter the entire biphasic mixture through a pad of Celite to collect the solid adduct. The adduct can then be washed with ether before proceeding to the regeneration step.
Problem 3: My product contains impurities with close polarity but different boiling points.
After preliminary chemical washes, vacuum fractional distillation is the most powerful technique for achieving high purity, especially on a larger scale.[16]
Protocol 3: Vacuum Fractional Distillation
-
Causality: This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[2][3][4] A fractionating column provides a large surface area (in the form of packing or trays) for repeated vaporization-condensation cycles, which allows for a much more efficient separation of compounds with close boiling points than a simple distillation.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, well-insulated fractionating column (e.g., a Vigreux column). Ensure all glass joints are properly sealed with vacuum grease.
-
Procedure:
-
Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Slowly and carefully apply vacuum to the system, aiming for a stable pressure where the aldehyde will boil at a manageable temperature (e.g., 2.5 mmHg for a boiling point of ~67-68 °C).[4]
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect a small forerun fraction, which will contain any lower-boiling impurities.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes at the expected boiling point of this compound at the working pressure, switch to a new receiving flask and collect the main fraction.
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
Release the vacuum before turning off the cooling water.
-
Caption: Key components of a vacuum fractional distillation apparatus.
Problem 4: Distillation is not effective, and impurities are still present.
For stubborn impurities with similar boiling points and chemical reactivity, flash column chromatography may be an option, but it must be approached with caution.
-
Causality & Risks: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol condensation.[8] However, with careful selection of the stationary and mobile phases, it can be successful.
-
Recommended Approach:
-
Deactivate the Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.
-
Solvent System: Use a low-polarity mobile phase. A common starting point for aliphatic aldehydes is a mixture of hexanes and diethyl ether or hexanes and ethyl acetate.[8] Start with a very low percentage of the polar solvent (e.g., 3-5% diethyl ether in hexanes) and gradually increase the polarity if needed.[8]
-
Run the Column Quickly: Do not let the aldehyde sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is preferred over gravity chromatography.
-
Purity Assessment
The success of your purification should always be validated by an appropriate analytical method.
-
Gas Chromatography (GC): This is the primary method for assessing the purity of this compound.[6] Commercial grades typically specify purity levels of 90-95% or higher by GC.[6][17]
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main product. The aldehyde proton (-CHO) should be visible as a characteristic signal around 9.6-9.8 ppm in the ¹H NMR spectrum.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 5. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Buy this compound | 5435-64-3 [smolecule.com]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. synerzine.com [synerzine.com]
- 14. benchchem.com [benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. prepchem.com [prepchem.com]
- 17. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification and Troubleshooting for 3,5,5-Trimethylhexanal Synthesis
Welcome to the technical support guide for the synthesis and purification of 3,5,5-trimethylhexanal. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile branched-chain aldehyde. The industrial synthesis of this compound, primarily through the hydroformylation of diisobutylene, is a powerful C-C bond-forming reaction but often yields a crude product containing a variety of structurally similar impurities.[1][2][3]
Achieving high purity is critical for its end-use applications in fragrances, flavors, and as a key intermediate in complex organic synthesis.[3][4][5] This guide provides a series of frequently asked questions, detailed troubleshooting workflows, and validated protocols to help you diagnose and resolve common purity challenges encountered during your experiments.
Section 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the fundamental questions regarding the origin and nature of impurities in this compound synthesis.
Q1: What is the primary synthesis route for this compound, and why does it inherently generate impurities?
The dominant industrial method for synthesizing this compound is the hydroformylation (also known as the oxo process) of diisobutylene.[1][5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of CO and H₂) and a transition metal catalyst, typically based on rhodium or cobalt.[2][6][7]
Impurities arise from several inherent aspects of this process:
-
Starting Material Complexity : The reactant, "diisobutylene," is not a single compound but a mixture of C8 isomers, primarily 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene.[1] Hydroformylation of these different isomers can lead to the formation of isomeric aldehyde products.
-
Side Reactions : The reaction conditions required for hydroformylation (high pressure, temperature) can also promote parallel, unwanted reactions.[2][8] The most common side reactions include hydrogenation of the starting alkene or the product aldehyde, and isomerization of the alkene feedstock.[2]
-
Product Instability : Aldehydes are intrinsically reactive and can undergo oxidation to carboxylic acids upon exposure to air or self-condensation reactions.[9][10]
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 5435-64-3 [smolecule.com]
- 4. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3,5,5-Trimethylhexanal
Welcome to the technical support center for the synthesis of 3,5,5-trimethylhexanal. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and optimize your reaction yields. The primary focus of this guide is the hydroformylation of diisobutylene, the most prevalent industrial route to this compound.
Core Principles: The Hydroformylation of Diisobutylene
This compound is industrially synthesized via the hydroformylation (or oxo process) of diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[1] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst and syngas (a mixture of CO and H₂).[2][3]
The catalytic cycle, typically employing a rhodium or cobalt complex, is a multi-step process. Understanding this mechanism is fundamental to troubleshooting, as each step presents an opportunity for optimization or failure.
Catalytic Cycle of Hydroformylation
Caption: Fig. 1: Simplified Hydroformylation Catalytic Cycle
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound.
Question 1: My diisobutylene conversion is low, despite running the reaction for the prescribed time. What are the likely causes and solutions?
Answer:
Low substrate conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or reactant purity.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species, for instance, HCo(CO)₄ or a hydridorhodium complex, may not have formed correctly from its precursor.[3]
-
Solution: Ensure your catalyst precursor is of high quality and handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. If using a precursor like Co₂(CO)₈, ensure conditions (temperature and H₂ pressure) are sufficient for its conversion to the active hydride form.[3]
-
-
Insufficient Temperature or Pressure: Hydroformylation is highly sensitive to temperature and pressure.[2]
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Be aware that excessive temperature can lead to side reactions. Similarly, ensure your syngas (CO/H₂) pressure is stable and within the optimal range for your specific catalyst system (typically 10-100 atm).[2]
-
-
Presence of Inhibitors: Your diisobutylene feedstock or solvent may contain impurities that act as catalyst poisons. Sulfur compounds, peroxides, and excessive water are known inhibitors.
-
Solution: Purify the diisobutylene by passing it through a column of activated alumina to remove peroxides. Ensure solvents are rigorously dried and degassed before use.
-
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gaseous reactants (CO, H₂), the liquid substrate, and the homogeneous catalyst.
-
Solution: Increase the stirring rate to improve the gas-liquid interface. Ensure your reactor geometry and impeller design are suitable for efficient gas dispersion.
-
Question 2: The conversion is high, but the yield of this compound is poor. Gas Chromatography (GC) analysis shows multiple aldehyde isomers and some alcohol. How can I improve selectivity?
Answer:
This is a classic selectivity problem. The formation of other isomers, or the over-reduction of the aldehyde to an alcohol, points towards issues with catalyst control and reaction conditions.
Potential Causes & Solutions:
-
Isomerization of Diisobutylene: The catalyst itself can isomerize the starting alkene, leading to the formation of different C9 aldehydes upon hydroformylation.
-
Solution: Modifying the catalyst with phosphine or phosphite ligands can sterically hinder the catalyst, favoring addition at the less substituted carbon and suppressing isomerization. For rhodium catalysts, adding a triphenylphosphine oxide compound and another organic phosphine compound has been shown to improve selectivity under milder conditions.[4][5]
-
-
Hydrogenation of Aldehyde: The desired product, this compound, can be further hydrogenated to 3,5,5-trimethylhexanol, especially under high H₂ partial pressure or high temperatures. Cobalt catalysts, in particular, can promote this side reaction.[6]
-
Solution: Optimize the H₂/CO ratio in your syngas. A 1:1 ratio is a good starting point.[7] Lowering the reaction temperature after high conversion is achieved can also minimize this subsequent reduction. Some modern cobalt catalysts modified with phosphine ligands are designed to produce alcohols directly, so ensure you are using a catalyst system intended for aldehyde production.[6]
-
-
Incorrect CO Partial Pressure: The partial pressure of carbon monoxide can influence the linear-to-branched aldehyde ratio.[6] While less of an issue with a sterically hindered substrate like diisobutylene, it can still play a role.
-
Solution: A higher CO partial pressure generally favors the stability of the metal carbonyl catalyst and can improve selectivity, but it may decrease the overall reaction rate.[6] Experiment with varying the CO partial pressure while keeping the total syngas pressure constant to find the optimal balance.
-
Question 3: My rhodium-based catalyst appears to be deactivating over the course of the reaction or during recycle attempts. What's happening?
Answer:
Rhodium catalyst deactivation is often due to the formation of inactive rhodium clusters or complexes, or leaching of the metal.
Potential Causes & Solutions:
-
Formation of Inactive Dimers: Under low CO partial pressure, active mononuclear rhodium species can dimerize into inactive, often bridged, species.
-
Solution: Maintain a sufficient CO partial pressure throughout the reaction to keep the rhodium in its active monomeric carbonyl hydride form.
-
-
Ligand Degradation: Phosphine or phosphite ligands can oxidize or undergo other degradation pathways, especially at higher temperatures, leading to loss of catalyst performance.
-
Solution: Use high-purity, peroxide-free ligands. Consider using more robust, sterically hindered phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, which have shown to create more stable and effective catalytic systems.[4] Operating at the lower end of the effective temperature range can also extend ligand and catalyst life.
-
-
Product Inhibition: High concentrations of the aldehyde product or condensation byproducts can sometimes inhibit or alter the catalyst's active state.
-
Solution: If operating in a batch process, consider limiting the conversion per pass. For continuous processes, ensure efficient product removal from the reaction zone.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better catalyst system for this synthesis: Rhodium or Cobalt?
A: Both have been used industrially and the choice depends on operational priorities.
-
Rhodium Catalysts: Generally exhibit much higher activity (100-1000x) than cobalt, allowing for milder reaction conditions (lower temperature and pressure, ~50-120°C, 20-600 psig).[7][8] This leads to higher selectivity and fewer byproducts. The main drawback is the high cost of rhodium.[9]
-
Cobalt Catalysts: Are significantly cheaper but require more severe conditions (110-180°C, 200-300 bar), which can lead to more side reactions like hydrogenation and isomerization.[6][8] However, recent developments in cationic cobalt(II) catalysts show activities approaching those of rhodium.[10]
For high-yield, high-purity applications in a research or pharmaceutical setting, a rhodium-based system is typically preferred.
Q2: How critical is the quality and isomer composition of the diisobutylene feedstock?
A: It is extremely critical. Commercial diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The hydroformylation of the terminal alkene (1-pentene isomer) is generally faster and more selective. The internal alkene (2-pentene isomer) reacts slower and has a higher propensity to form other isomers. Furthermore, impurities like isobutylene dimers or trimers can lead to a broader product distribution, complicating purification. Using a feedstock with a high percentage of the 2,4,4-trimethyl-1-pentene isomer is advantageous for achieving high yields of this compound.
Q3: What are the primary safety considerations for this reaction?
A: The hydroformylation process involves several significant hazards:
-
High Pressures: The reaction is run in a high-pressure autoclave. Ensure your equipment is properly rated, maintained, and operated behind a protective blast shield.
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All operations should be conducted in a well-ventilated fume hood, and personal CO monitors are strongly recommended.
-
Flammable Gases and Solvents: Hydrogen (H₂) and many organic solvents are highly flammable. Ensure there are no ignition sources near the experimental setup.
-
Pyrophoric Reagents: Some catalyst precursors or reagents can be pyrophoric. Always handle them under an inert atmosphere according to established safety protocols.
Data & Protocols
Table 1: Influence of Reaction Parameters on Yield & Selectivity
| Parameter | Typical Range | Effect on Yield | Effect on Selectivity to 3,5,5-TMH | Notes |
| Temperature | 80 - 150 °C | Increases rate up to an optimum, then decreases due to side reactions. | Decreases at higher temperatures due to isomerization and hydrogenation. | A typical starting point for Rh-based systems is 90-110°C.[7] |
| Syngas Pressure | 20 - 200 atm | Increases rate by increasing reactant concentration. | Higher pressure can favor hydrogenation to alcohol. | Total pressure is less critical than the H₂/CO partial pressure ratio.[6] |
| H₂/CO Ratio | 1:2 to 2:1 | Higher H₂ ratio increases rate but also hydrogenation risk. | A 1:1 ratio is often optimal for aldehyde selectivity.[7] | Excess H₂ significantly increases the formation of 3,5,5-trimethylhexanol. |
| Catalyst Conc. | 50 - 500 ppm (Rh) | Directly proportional to reaction rate within a certain range. | Minimal effect, but very high concentrations can promote side reactions. | Higher loading increases cost and can complicate product purification. |
| Ligand/Metal Ratio | 10:1 to 200:1 | An optimal ratio exists; excess ligand can decrease the rate. | High excess of phosphine/phosphite ligand improves selectivity and stability. | A large excess of ligand is crucial for the LP Oxo process.[8] |
General Lab-Scale Protocol for Hydroformylation
This protocol is a representative example and should be adapted based on available equipment and safety procedures.
-
Reactor Preparation: Dry a high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller under vacuum with gentle heating. Backfill with inert gas (Argon).
-
Charging Reagents: Under an Argon atmosphere, charge the autoclave with the catalyst precursor (e.g., Rh(acac)(CO)₂), the phosphite ligand (e.g., tris(2,4-di-tert-butylphenyl)phosphite) and a degassed solvent (e.g., Toluene).
-
Substrate Addition: Add purified diisobutylene to the reactor via syringe.
-
Reaction Execution:
-
Seal the reactor and purge several times with CO/H₂ (1:1 mixture).
-
Pressurize the reactor to the target pressure (e.g., 500 psig).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
Maintain constant pressure by feeding syngas from a reservoir as it is consumed. Monitor the reaction progress by observing the pressure drop in the reservoir.
-
-
Reaction Quench & Workup:
-
After the reaction time is complete (or gas uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess pressure in a fume hood.
-
Open the reactor and collect the crude product mixture.
-
-
Analysis: Analyze the crude mixture by Gas Chromatography (GC) or GC-MS to determine conversion and selectivity.[11][12] Use an internal standard for quantification. The product can be purified by fractional distillation under reduced pressure.[13]
Troubleshooting Workflow
Caption: Fig. 2: Troubleshooting Workflow
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 5. Synthesis method of 3, 5, 5-trimethylhexanal, catalytic system and application - Eureka | Patsnap [eureka.patsnap.com]
- 6. ethz.ch [ethz.ch]
- 7. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]
- 8. technology.matthey.com [technology.matthey.com]
- 9. Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thescipub.com [thescipub.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,5,5-Trimethylhexanal
Welcome to the technical support guide for the synthesis of 3,5,5-Trimethylhexanal. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this branched-chain aldehyde. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary industrial and lab-scale synthesis routes for this compound?
The predominant industrial method for producing this compound is the hydroformylation (also known as the oxo process) of diisobutylene.[1][2][3] Diisobutylene is a readily available feedstock, making this a cost-effective, atom-economical route on a large scale. For laboratory-scale synthesis, a common alternative is the controlled oxidation of the corresponding primary alcohol, 3,5,5-trimethylhexan-1-ol.[4]
Q2: Why is hydroformylation the preferred industrial method?
Hydroformylation is favored for several reasons. It is a direct, single-step process that converts a simple alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[5] This process, typically catalyzed by rhodium or cobalt complexes, is highly efficient and scalable.[6] The starting material, diisobutylene, is an inexpensive byproduct of petroleum refining. A patent highlights a modern approach using a rhodium catalyst with a triphenyl phosphine oxide ligand system to achieve high conversion rates and yields under relatively mild conditions.[7]
Q3: What are the critical parameters to control during the hydroformylation of diisobutylene?
Success in hydroformylation hinges on the precise control of several parameters. The interplay between these factors dictates reaction rate, selectivity towards the desired linear aldehyde, and the suppression of side reactions. Key parameters include:
-
Temperature: Typically maintained between 90-120°C.[8] Higher temperatures can increase reaction rates but may also promote catalyst degradation and side reactions like hydrogenation.
-
Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. Total pressures can range from 0.5 to 6 MPa.[7] The H₂/CO ratio influences the selectivity and the rate of competing hydrogenation reactions.
-
Catalyst System: The choice of metal (typically rhodium for high selectivity) and ligands is paramount.[7][9] The ligand structure affects both the steric and electronic environment of the metal center, which in turn governs the regioselectivity and activity of the catalyst.
-
Solvent: The reaction is typically performed in a non-polar organic solvent that can dissolve the alkene, synthesis gas, and the catalyst complex.[8]
Q4: What are the key challenges when synthesizing this compound via oxidation of 3,5,5-trimethylhexan-1-ol?
The primary challenge is preventing over-oxidation. Aldehydes are intermediate oxidation states and can be readily oxidized further to the more stable carboxylic acid (3,5,5-trimethylhexanoic acid).[10] This necessitates the use of mild and controlled oxidizing agents (e.g., pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane). The second challenge is purification, as the product aldehyde may have a boiling point close to the starting alcohol, requiring efficient fractional distillation.
Section 2: Troubleshooting Guide: Side Reactions & Mitigation
This guide is structured in a problem-and-solution format to directly address issues you may encounter during synthesis.
Problem 1: Low Yield and Selectivity in Hydroformylation
Symptom: Your gas chromatography (GC) analysis shows a low conversion of the starting diisobutylene and/or the presence of significant byproducts such as 2,2,4-trimethylpentane and 3,5,5-trimethylhexan-1-ol.
Potential Cause 1.1: Competing Alkene Hydrogenation The hydrogen gas present in the reaction can directly reduce the double bond of diisobutylene to the corresponding alkane. While generally a minor pathway with rhodium catalysts, it can become significant with certain cobalt catalysts or at elevated temperatures.[5]
-
Proposed Solution:
-
Optimize H₂ Partial Pressure: Carefully control the H₂/CO ratio. A lower H₂ partial pressure can disfavor the hydrogenation pathway relative to hydroformylation.
-
Catalyst Selection: Employ a rhodium-based catalyst system, which generally exhibits lower hydrogenation activity compared to traditional cobalt catalysts.[6]
-
Temperature Control: Operate within the optimal temperature range (90-120°C).[8] Avoid excessive temperatures that can increase hydrogenation rates.
-
Potential Cause 1.2: In-situ Reduction of Aldehyde Product The desired product, this compound, can be hydrogenated under the reaction conditions to form 3,5,5-trimethylhexan-1-ol.[11][12]
-
Proposed Solution:
-
Moderate Reaction Conditions: Avoid overly high hydrogen pressures and temperatures, which favor the reduction of the aldehyde.
-
Reaction Time: Monitor the reaction progress and terminate it once the alkene conversion has plateaued to prevent prolonged exposure of the product to reducing conditions.
-
Problem 2: Formation of Carboxylic Acid Impurity
Symptom: Your final product is contaminated with 3,5,5-trimethylhexanoic acid, confirmed by NMR, IR (broad O-H stretch), or GC-MS analysis.
Potential Cause 2.1: Over-oxidation (During Alcohol Oxidation Synthesis) Using strong oxidizing agents (e.g., KMnO₄, CrO₃) or allowing the reaction to proceed for too long will inevitably lead to the formation of the carboxylic acid byproduct.[10]
-
Proposed Solution:
-
Use Mild Oxidants: Employ selective, non-aqueous oxidizing agents like PCC in dichloromethane or a Swern oxidation protocol.
-
Strict Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidant and monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or GC. Quench the reaction immediately upon completion.
-
Potential Cause 2.2: Auto-oxidation During Workup or Storage Aldehydes are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by light or trace metal impurities.
-
Proposed Solution:
-
Inert Atmosphere: Conduct all workup and purification steps (e.g., distillation) under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Proper Storage: Store the purified aldehyde in an amber bottle under nitrogen or argon in a freezer (-20°C) to minimize thermal and photo-catalyzed oxidation.[3]
-
Problem 3: Presence of High-Molecular-Weight Impurities
Symptom: You observe a viscous residue after distillation, or your GC-MS analysis shows peaks with masses corresponding to C18 compounds (e.g., m/z ~266).
Potential Cause 3.1: Aldol Condensation this compound possesses α-hydrogens, making it susceptible to self-condensation under either acidic or basic conditions.[4][13] This reaction joins two aldehyde molecules, and subsequent dehydration leads to a C18 α,β-unsaturated aldehyde, a common high-boiling impurity.[14]
-
Proposed Solution:
-
Maintain Neutral pH: During aqueous workup, ensure the pH is maintained between 6.5 and 7.5. Avoid both strong acids and bases. If a base wash is necessary to remove acidic impurities, use a mild, dilute base (e.g., 5% NaHCO₃ solution) and minimize contact time.
-
Avoid Excessive Heat: Keep temperatures as low as practical during solvent removal and distillation. High temperatures can accelerate the condensation reaction.
-
Use Neutral Drying Agents: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying the organic phase. Avoid using basic drying agents like potassium carbonate.
-
Section 3: Protocols & Methodologies
Protocol 3.1: Representative Lab-Scale Hydroformylation
This protocol is a conceptual guide based on principles described in the literature.[7][8] Warning: This reaction must be performed in a high-pressure reactor (autoclave) by trained personnel.
-
Reactor Preparation: Charge a clean, dry high-pressure autoclave with diisobutylene (1.0 eq), a rhodium precursor (e.g., Rh(acac)(CO)₂, 0.001 eq), and the desired phosphine/phosphite ligands (e.g., triphenylphosphine oxide and an organic phosphine, 0.05-0.2 eq) in a suitable degassed solvent (e.g., toluene).
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by purging with synthesis gas (a 1:1 mixture of H₂:CO).
-
Pressurization: Pressurize the reactor to the target pressure (e.g., 2-4 MPa) with the 1:1 H₂:CO synthesis gas mixture.
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100-110°C). Maintain constant pressure by supplying synthesis gas as it is consumed.
-
Monitoring: Monitor the reaction progress by observing the rate of gas uptake. The reaction is typically complete in 3-8 hours.[8]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Workup: Open the reactor, collect the crude product mixture, and analyze by GC to determine conversion and selectivity. The product can then be purified by fractional distillation under reduced pressure.
Protocol 3.2: Mitigation of Aldol Condensation During Workup
-
Initial Wash: Transfer the crude reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalysts or byproducts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in breaking any emulsions and to remove the bulk of the water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator at a low temperature (<40°C).
-
Purification: Immediately proceed with purification, preferably via vacuum distillation, to minimize thermal stress on the aldehyde product.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed.
Caption: Desired vs. Side Reactions in Hydroformylation.
Caption: Key Degradation Pathways for the Aldehyde Product.
Section 5: Data Summary
The following table summarizes typical conditions and outcomes for the rhodium-catalyzed hydroformylation of diisobutylene, synthesized from patent literature.
| Parameter | Typical Range/Value | Expected Outcome | Reference |
| Catalyst | Rhodium-based complex | High selectivity for aldehyde | [7][9] |
| Temperature | 90 - 120 °C | Optimal rate vs. stability | [7][15] |
| Total Pressure | 2 - 6 MPa | Drives reaction forward | [7][15] |
| H₂:CO Ratio | 1:1 to 1:2 | Balances hydroformylation/hydrogenation | [7] |
| Diisobutylene Conversion | > 90% | High substrate utilization | [7][15] |
| Aldehyde Yield | 82 - 92% | High product formation | [7][15] |
Section 6: References
-
Synthesis of this compound. PrepChem.com. --INVALID-LINK--
-
CAS 5435-64-3: this compound. CymitQuimica. --INVALID-LINK--
-
This compound | C9H18O | CID 21574. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal. Google Patents. --INVALID-LINK--
-
EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants. Google Patents. --INVALID-LINK--
-
Grignard Reaction. Jasperse, J. Chem 355 Handout. --INVALID-LINK--
-
Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis, Thieme. --INVALID-LINK--
-
Hydroformylation. Wikipedia. --INVALID-LINK--
-
(a) Chemical reaction formula for diisobutylene... ResearchGate. --INVALID-LINK--
-
Buy this compound | 5435-64-3. Smolecule. --INVALID-LINK--
-
3,5,5-Trimethyl-1-hexanol. Santa Cruz Biotechnology. --INVALID-LINK--
-
3,5,5-TRIMETHYL-1-HEXANOL. OECD SIDS, UNEP Publications. --INVALID-LINK--
-
Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--
-
Hexanal, 3,5,5-trimethyl-. NIST Chemistry WebBook. --INVALID-LINK--
-
US12281063B2 - Low-pressure hydroformylation of diisobutene. Google Patents. --INVALID-LINK--
-
Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst. Beijing Institute of Technology. --INVALID-LINK--
-
3,5,5-trimethyl hexanol, 3452-97-9. The Good Scents Company. --INVALID-LINK--
-
Cas 5435-64-3,this compound. LookChem. --INVALID-LINK--
-
3,5,5-Trimethyl-hexan-1-ol. Wikipedia. --INVALID-LINK--
-
Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). jOeCHEM. --INVALID-LINK--
-
Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. --INVALID-LINK--
-
Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. All Chemistry. --INVALID-LINK--
-
The Hydroformylation Reaction. Organic Reactions, Wiley. --INVALID-LINK--
-
This compound (95%). Amerigo Scientific. --INVALID-LINK--
-
3,5,5-Trimethyl-1-hexanol. Sigma-Aldrich. --INVALID-LINK--
-
This compound. Chemdad. --INVALID-LINK--
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 8. Buy this compound | 5435-64-3 [smolecule.com]
- 9. US12281063B2 - Low-pressure hydroformylation of diisobutene - Google Patents [patents.google.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. prepchem.com [prepchem.com]
- 15. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Stabilizing 3,5,5-Trimethylhexanal
Welcome to the technical support guide for 3,5,5-Trimethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile branched aldehyde. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during storage and handling, ensuring the integrity of your experiments.
Section 1: Understanding the Instability of this compound
Q1: Why is this compound unstable during storage?
Like most aldehydes, this compound is highly susceptible to autoxidation, a spontaneous reaction with atmospheric oxygen.[1] This process is a radical chain reaction initiated by factors like light, heat, or the presence of metal ion impurities.[2][3] The aldehyde group (-CHO) is particularly vulnerable; its hydrogen atom can be easily abstracted, creating an acyl radical. This initiates a cascade that ultimately converts the aldehyde into its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[2] Due to this high reactivity, storage and processing must be performed under controlled conditions with the strict exclusion of oxygen.[4]
Q2: What are the primary degradation products I should be aware of?
The primary degradation product from autoxidation is 3,5,5-trimethylhexanoic acid . The reaction proceeds through an unstable intermediate, a peroxy acid (3,5,5-trimethylperoxyhexanoic acid), which then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.[2][5] The accumulation of this acidic impurity can alter the pH and reactivity of your sample, potentially compromising your experimental results. In addition to oxidation, aldehydes can sometimes undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, leading to the formation of oligomers or cyclic acetals.
Section 2: Recommended Storage & Handling Protocols
Q3: What are the ideal storage conditions (temperature, atmosphere, light) for this compound?
To maximize shelf-life and maintain purity, adherence to strict storage conditions is critical. The primary goal is to mitigate exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C.[6] | Low temperatures significantly slow down the rate of autoxidation and other potential side reactions. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[7][8] | The inert gas displaces oxygen, which is the primary reactant in the autoxidation degradation pathway.[4] |
| Light | Store in an amber glass bottle or other opaque container. | Light, particularly UV radiation, can provide the energy to initiate the radical chain reaction of autoxidation.[3] |
| Container | Keep the container tightly closed.[8][9] | Prevents the ingress of atmospheric oxygen and moisture. |
Q4: Which materials are compatible/incompatible for storing this aldehyde?
Choosing the correct storage vessel is crucial to prevent contamination and degradation.
| Compatible Materials | Incompatible Materials |
| Borosilicate Glass (Type 1) | Plastics (many types, risk of leaching) |
| Polytetrafluoroethylene (PTFE) | Rubber and certain elastomers |
| Stainless Steel (316L) | Reactive metals (e.g., copper, brass) |
Rationale: Glass and PTFE are highly inert and will not leach impurities or catalyze degradation. Certain metals can act as catalysts for oxidation.
Q5: How should I properly prepare a container for long-term storage?
This protocol ensures the removal of atmospheric oxygen from the headspace of your container, which is the most critical step for preventing degradation.
Protocol: Inert Gas Blanketing
-
Select the Right Container : Choose a clean, dry amber glass bottle with a PTFE-lined cap that is appropriately sized for your sample volume to minimize headspace.
-
Add Sample : Transfer the this compound into the storage container. If adding a stabilizer (see Section 3), do so at this stage.
-
Position the Gas Line : Insert a long needle or cannula connected to a regulated source of high-purity inert gas (Argon or Nitrogen). The tip should be positioned just above the liquid surface.
-
Purge the Headspace : Open the gas flow gently to introduce a slow, steady stream of inert gas into the headspace for 2-3 minutes. This displaces the heavier air. Ensure a second, shorter needle is inserted through the cap's septum to act as a vent for the displaced air.
-
Seal and Store : While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the container tightly.
-
Final Steps : Label the container clearly and place it in the recommended freezer storage (-20°C).[6]
Section 3: Chemical Stabilization Strategies
Q6: Should I use a chemical stabilizer? Which ones are effective for this compound?
Yes, for long-term storage, using a chemical stabilizer or antioxidant is a highly effective strategy. These molecules act as radical scavengers, interrupting the autoxidation chain reaction. The most common and effective stabilizer for aldehydes is Butylated Hydroxytoluene (BHT) .[10][11] BHT is a synthetic antioxidant that effectively prevents the oxidative degradation of fats, oils, and other organic compounds.[12]
Q7: What is the recommended concentration for an antioxidant like BHT?
The effective concentration of BHT is typically very low.
| Stabilizer | Recommended Concentration | Notes |
| BHT | 50 - 200 ppm (0.005% - 0.02% w/w) | BHT is widely used in food, cosmetics, and industrial applications.[11] It is thermally stable and cost-effective.[11][13] |
Note: Always verify that the presence of the stabilizer will not interfere with your downstream applications.
Section 4: Troubleshooting & Purity Assessment
Q9: I suspect my sample has degraded. What are the signs?
Visual inspection can often provide the first clues of degradation:
-
Appearance of a Precipitate : This may indicate polymerization or the formation of insoluble degradation products.
-
Color Change : A change from colorless to a pale yellow hue can suggest the formation of oxidized species.[14]
-
Increased Viscosity : Polymerization can lead to a noticeable increase in the sample's viscosity.
-
Acidic pH : A simple pH test of an aqueous extract of the aldehyde can reveal the presence of the carboxylic acid degradation product.
Q10: How can I test the purity of my stored this compound?
For a quantitative assessment of degradation, two methods are particularly useful: Gas Chromatography (GC) for purity and Peroxide Value titration for initial oxidation.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
GC is an excellent method to separate and quantify the parent aldehyde from its primary degradation product, 3,5,5-trimethylhexanoic acid.
-
Sample Preparation : Prepare a dilute solution of your this compound sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).
-
Standard Preparation : Prepare a standard solution containing a known concentration of pure this compound and, if available, 3,5,5-trimethylhexanoic acid.
-
GC Conditions (Typical) :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Injector : Split/splitless, 250°C.
-
Oven Program : Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280°C.
-
Detector : Flame Ionization Detector (FID) is standard. For confirmation, Mass Spectrometry (MS) can be used to identify the degradation product by its mass spectrum.[15]
-
-
Analysis : Inject both the sample and standard solutions. The aldehyde will elute earlier than the more polar carboxylic acid. Purity can be calculated by comparing the peak area of the aldehyde to the total area of all peaks (Area % method).
Protocol 2: Peroxide Value (PV) Titration
The Peroxide Value (PV) measures the concentration of peroxides and hydroperoxides, which are the initial products of autoxidation.[16] A high PV indicates that the sample has begun to oxidize. This method is highly empirical, and variations in procedure can affect results.[17]
-
Sample Preparation : Accurately weigh a specific amount of the aldehyde (e.g., 5 g) into a 250 mL Erlenmeyer flask.[17]
-
Solvent Addition : Add 30 mL of an acetic acid-chloroform or acetic acid-isooctane solution (typically 3:2 ratio) and swirl to dissolve the sample.[17]
-
Potassium Iodide Addition : Add 0.5 mL of a freshly prepared saturated potassium iodide (KI) solution.[17]
-
Reaction : Stopper the flask, swirl, and let it stand in the dark for exactly one minute.
-
Titration : Immediately add 30 mL of deionized water and a few drops of starch indicator solution. Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution until the blue color disappears.[18]
-
Calculation :
-
Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W
-
Where: S = sample titration volume (mL), B = blank titration volume (mL), N = normality of the sodium thiosulfate solution, W = weight of the sample (g).
-
Visual Guides
Degradation Pathway
The following diagram illustrates the radical chain mechanism of this compound autoxidation.
References
- 1. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. synerzine.com [synerzine.com]
- 10. oceanicpharmachem.com [oceanicpharmachem.com]
- 11. teamcatalynt.com [teamcatalynt.com]
- 12. BHT » BCH GmbH » Products [bch-bruehl.de]
- 13. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 14. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 15. Analytical Method [keikaventures.com]
- 16. Peroxide value - Wikipedia [en.wikipedia.org]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. m.youtube.com [m.youtube.com]
common contaminants in commercial 3,5,5-Trimethylhexanal
Answering your question about .
Technical Support Center: 3,5,5-Trimethylhexanal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound (CAS 5435-64-3). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for the effective use of this versatile aldehyde in your research and development endeavors. The purity of your reagents is paramount to the success and reproducibility of your experiments.[1][2] This guide will help you understand, identify, and mitigate .
Frequently Asked Questions (FAQs) about this compound Purity
Q1: What is the typical purity of commercial this compound?
Commercial grades of this compound typically have a purity of 95% or higher, as determined by gas chromatography (GC). However, it's important to note that "isononanal," a related commercial product, is an isomeric mixture containing approximately 95% this compound.[3] Always refer to the certificate of analysis (CoA) for lot-specific purity data.
Q2: What are the most common types of impurities found in this compound?
The impurities in commercial this compound can be broadly categorized as follows:
-
Isomeric Aldehydes: These are the most common impurities and arise from the hydroformylation of the different isomers present in the diisobutylene starting material.
-
Related Alcohols and Alkanes: Formed as byproducts during the hydroformylation reaction through hydrogenation of the aldehyde or the parent alkene.
-
Higher-Boiling Condensation Products: Resulting from self-condensation (aldol condensation) of the aldehyde, especially during storage or under certain reaction conditions.
-
Oxidation Products: Such as 3,5,5-trimethylhexanoic acid, which can form upon exposure to air.
-
Residual Catalysts: Trace amounts of the catalyst (e.g., rhodium or cobalt complexes) used in the hydroformylation process may remain.[1][4]
Q3: How do isomeric aldehyde impurities affect my experiments?
Isomeric impurities can lead to several issues:
-
Altered Reaction Kinetics and Product Profiles: Different isomers may react at different rates or lead to the formation of undesired side products in subsequent synthetic steps.
-
Challenges in Product Purification: The similar boiling points and polarities of isomeric aldehydes can make their separation from the desired product difficult.
-
Inconsistent Olfactory Properties: In fragrance applications, even small amounts of isomeric impurities can significantly alter the desired scent profile.[5]
Q4: Can residual catalysts from the synthesis process impact my research?
Yes, residual metal catalysts, even at trace levels, can have a significant impact, particularly in pharmaceutical applications.[1][4] They can:
-
Catalyze Unwanted Side Reactions: Leading to lower yields and the formation of new impurities.[2]
-
Interfere with Downstream Catalytic Steps: Poisoning or altering the selectivity of other catalysts used in your synthetic route.
-
Pose Toxicity Risks: The presence of heavy metals is strictly regulated in active pharmaceutical ingredients (APIs).[1]
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Unexpected Peaks in Your GC-MS Analysis
Problem: Your GC-MS analysis of a reaction involving this compound shows several unexpected peaks close to the main product peak.
Potential Cause: The presence of isomeric aldehyde impurities in the starting material. The hydroformylation of diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, can lead to other C9 aldehydes besides the desired this compound.
Troubleshooting Steps:
-
Identify the Impurities:
-
Compare the mass spectra of the unexpected peaks with a spectral library to identify potential isomers. The mass spectrum of this compound itself can be used as a reference.[6]
-
If standards are available, perform co-injection experiments to confirm the identity of the impurities.
-
-
Purify the Starting Material:
-
If the presence of isomers is confirmed and is detrimental to your application, consider purifying the this compound before use. Fractional distillation under reduced pressure is often effective for separating aldehydes with slightly different boiling points.
-
Scenario 2: Inconsistent Reaction Yields or Product Discoloration
Problem: You are experiencing variable yields in a reaction that uses this compound, and in some cases, the product has an undesirable yellow or dark color.
Potential Cause: This could be due to the presence of higher-boiling condensation products or reactions with certain reagents. This compound can undergo self-condensation (aldol condensation) to form larger, colored molecules. It is also known to produce intensely yellow colored condensation products with anthranilates and darker products with quinolines or indoles.[7]
Troubleshooting Steps:
-
Analyze for Higher-Boiling Impurities:
-
Modify your GC method to include a higher final temperature and a longer run time to detect any less volatile compounds.
-
Techniques like High-Performance Liquid Chromatography (HPLC) may also be useful for analyzing these larger molecules.
-
-
Storage and Handling:
-
Store this compound under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures to minimize degradation and self-condensation.
-
Avoid prolonged storage, and re-analyze the purity of older batches before use.
-
-
Reaction Conditions:
-
If your reaction involves basic conditions, be aware that this can promote aldol condensation. Consider adding the aldehyde slowly to the reaction mixture or running the reaction at a lower temperature.
-
Identification and Quantification of Contaminants
A robust analytical method is crucial for ensuring the quality of your this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its common impurities.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks and calculate the area percentage to estimate the purity.
-
Compare the mass spectra of the impurity peaks with a commercial library (e.g., NIST) and the known mass spectrum of this compound for tentative identification.[6]
-
| Potential Contaminant | Likely Origin | Potential Impact | Recommended Analytical Technique |
| Isomeric C9 Aldehydes | Hydroformylation of diisobutylene isomers | Altered reaction kinetics, purification challenges, off-notes in fragrances | GC-MS |
| 3,5,5-Trimethylhexanol | Hydrogenation of this compound during synthesis | Can act as a nucleophile in side reactions | GC-MS |
| 2,2,4-Trimethylpentane | Hydrogenation of diisobutylene | Inert, but reduces the effective concentration of the aldehyde | GC-FID, GC-MS |
| Aldol Condensation Products | Self-condensation of the aldehyde | Product discoloration, formation of high molecular weight impurities | GC-MS, HPLC |
| 3,5,5-Trimethylhexanoic Acid | Oxidation of the aldehyde | Can interfere with base-sensitive reactions, potential for salt formation | GC-MS (after derivatization), HPLC |
| Residual Rh/Co Catalysts | Incomplete removal after synthesis | Catalysis of side reactions, toxicity concerns in pharmaceuticals | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
Visualizing Contaminant Formation and Analysis
Synthesis Pathway and Formation of Key Byproducts
Caption: Synthesis of this compound and common byproducts.
Workflow for Impurity Identification and Mitigation
Caption: Workflow for impurity analysis and mitigation.
References
- 1. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of 3,5,5-Trimethylhexanal
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5,5-Trimethylhexanal. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analysis of this branched-chain aldehyde. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play.
This compound (C₉H₁₈O, MW: 142.24 g/mol ) is a volatile organic compound used in fragrances and as a chemical intermediate.[1][2] While GC-MS is the ideal technique for its analysis, its aldehyde functional group and boiling point (approx. 173 °C) present unique challenges, including potential for activity, thermal degradation, and inlet discrimination.[3][4] This guide provides a structured, question-and-answer approach to resolve these issues effectively.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses the most common chromatographic problems observed during the analysis of this compound.
Question 1: Why is my this compound peak showing poor shape (tailing, fronting, or splitting)?
Peak shape is a primary indicator of the health and suitability of your GC-MS system for a given analyte. Distorted peaks can compromise both identification and quantification.
Issue 1.1: Peak Tailing
Peak tailing, where the back half of the peak is drawn out, is often caused by unwanted interactions between the analyte and the system. The polar aldehyde group of this compound is particularly susceptible to this.
Causality & Solution:
-
Active Sites: The primary cause of tailing for polar compounds like aldehydes is the presence of "active sites" (e.g., exposed silanols) in the sample flow path. These sites can form hydrogen bonds with the analyte, causing reversible adsorption and delaying its passage through the system.[5]
-
Solution 1: Use an Inert Flow Path. Employ deactivated, ultra-inert inlet liners and gold seals. An inert flow path is critical for preventing analyte interaction.[5]
-
Solution 2: Inlet Maintenance. Contamination from previous samples can create new active sites. Regularly replace the inlet liner and septum. If tailing persists, trim the first 10-50 cm of the analytical column to remove accumulated non-volatile residues.[6][7]
-
Solution 3: Check Column Installation. An improperly cut or installed column can create dead volume and turbulence, leading to tailing. Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as specified by the instrument manufacturer.[6]
-
Issue 1.2: Peak Fronting
Peak fronting, an overloaded peak shape with a leading edge, is less common for trace analysis but can occur under specific conditions.
Causality & Solution:
-
Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, causing molecules to travel ahead of the main band.
-
Solution 1: Reduce Sample Concentration. Dilute your sample or standard.
-
Solution 2: Increase Split Ratio. If using a split injection, increasing the split ratio will reduce the mass of analyte transferred to the column.[7]
-
-
Solvent Mismatch: If the sample solvent is not compatible with the stationary phase polarity, it can cause poor analyte focusing at the head of the column.[6]
-
Solution: Ensure your solvent is compatible with your column phase (e.g., use hexane with a non-polar DB-5ms column).
-
Issue 1.3: Split Peaks
Split peaks suggest that the sample band is not being introduced onto the column in a single, homogenous band.
Causality & Solution:
-
Improper Analyte Focusing: This can happen if the initial oven temperature is too high relative to the boiling point of the injection solvent, preventing the analytes from condensing into a tight band at the column inlet.[6]
-
Solution: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[6]
-
-
Inlet Issues: A partially blocked liner or an improperly positioned column can cause the sample vapor to be introduced unevenly.
-
Solution: Replace the liner and verify correct column installation.[6]
-
Caption: Troubleshooting workflow for common peak shape issues.
Question 2: Why is my signal intensity for this compound low, inconsistent, or completely absent?
Low or no signal is a critical issue that can stem from problems in the injection process, the column, or the detector.
Causality & Solution:
-
Inlet Discrimination: Standard hot split/splitless inlets can preferentially vaporize lower-boiling point compounds, leaving higher-boiling compounds like this compound (BP ~173°C) partially in the syringe or liner.[8][9]
-
Solution 1: Optimize Inlet Temperature. A good starting point is 250 °C. You may need to increase it to 280-300 °C to ensure complete vaporization, but be mindful of potential analyte degradation.[8][10]
-
Solution 2: Use a Liner with Glass Wool. A deactivated glass wool plug in the liner can aid in sample vaporization and mixing, reducing discrimination.[11]
-
-
System Leaks: A leak in the system, commonly at the inlet septum or column fittings, will result in loss of sample and poor sensitivity.[12]
-
Solution: Perform a leak check. Replace the septum and re-tighten column nuts (do not overtighten).
-
-
Analyte Adsorption/Degradation: As an aldehyde, this compound can be lost to active sites or degrade at high temperatures.
-
Solution: See solutions for Peak Tailing (Issue 1.1). For thermally labile compounds, a programmed temperature vaporization (PTV) inlet can offer better performance.[13]
-
-
Derivatization (Recommended Strategy): The most robust solution for improving the analysis of aldehydes is chemical derivatization.[14][15]
-
Solution: Derivatize this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction converts the polar aldehyde into a stable, less polar PFB-oxime derivative. The pentafluorobenzyl group is highly electron-capturing, dramatically increasing sensitivity, especially when using negative chemical ionization (NCI) or selected ion monitoring (SIM).[15][16]
-
Recommended Protocols & Parameters
Protocol 1: PFBHA Derivatization for Enhanced Sensitivity
This protocol converts this compound into a more stable and highly detectable derivative.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1-2 mg/mL solution of PFBHA hydrochloride in HPLC-grade water or a suitable buffer (e.g., phosphate buffer, pH 6-7).
-
Sample Preparation: Place a known volume of your sample (e.g., 1 mL of an aqueous extract or standard) into a 2 mL autosampler vial.
-
Derivatization Reaction: Add an excess of the PFBHA solution (e.g., 100-200 µL) to the sample vial. Seal the vial tightly.
-
Incubation: Heat the reaction mixture at 60-75°C for 60 minutes in a heating block or oven.
-
Extraction: After cooling to room temperature, add an extraction solvent (e.g., 500 µL of hexane or toluene). Vortex vigorously for 1-2 minutes to extract the PFB-oxime derivative into the organic layer.
-
Analysis: Carefully transfer the organic layer to a new autosampler vial with a micro-insert. Inject 1 µL into the GC-MS system.
Note: The reaction often produces two geometric isomers (syn and anti) that may be chromatographically resolved. For quantification, sum the areas of both peaks.[15]
Caption: Experimental workflow for PFBHA derivatization.
Table 1: Recommended GC-MS Starting Parameters
| Parameter | Underivatized Analysis | PFBHA Derivative Analysis | Rationale |
| Inlet Type | Split/Splitless | Split/Splitless | Standard and widely available. |
| Liner | Deactivated, Tapered w/ Wool | Deactivated, Tapered w/ Wool | Wool aids vaporization; deactivation is critical to prevent adsorption.[11] |
| Inlet Temp. | 250 - 280 °C | 250 °C | Higher temperature needed for underivatized form to prevent discrimination.[8] |
| Injection Mode | Split (1:20) or Splitless | Split (1:20) or Splitless | Adjust based on sample concentration. |
| Column | 30m x 0.25mm, 0.25µm DB-5ms (or equivalent) | 30m x 0.25mm, 0.25µm DB-5ms (or equivalent) | A standard, low-polarity phase provides good general-purpose separation. |
| Oven Program | 50°C (1 min), ramp 10°C/min to 250°C | 80°C (1 min), ramp 10°C/min to 300°C | Higher final temperature is needed to elute the heavier derivative. |
| MS Source Temp. | 230 °C | 230 °C | Standard temperature for good ionization. |
| MS Quad Temp. | 150 °C | 150 °C | Standard temperature for good mass filtering. |
| Ionization Mode | Electron Ionization (EI) | EI or Negative Chemical Ionization (NCI) | NCI provides superior sensitivity for the PFB-oxime derivative.[16][17] |
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectral ions for identifying this compound?
Proper identification relies on characteristic mass fragments.
Table 2: Key Mass Fragments (m/z) for Identification
| Analyte Form | Ionization Mode | Primary Quantitation Ion (m/z) | Key Qualifier Ions (m/z) | Source |
| Underivatized | EI | 57 | 41, 83, 98 | [4][18] |
| PFBHA Derivative | EI | 181 | 298 (M+), 281, 97 | [15][19] |
| PFBHA Derivative | NCI | 298 (M-) | 278 ([M-HF]-) | [16][17] |
The m/z 57 ion corresponds to the stable tert-butyl cation ([C₄H₉]⁺), a characteristic fragment from the 5,5-dimethyl structure. The m/z 181 ion from the derivative is the pentafluorotropylium cation, which is very stable and provides excellent sensitivity.
Q2: My baseline is high and noisy. Is this column bleed?
A rising baseline at high temperatures is often due to column bleed, which is the thermal degradation of the stationary phase.[20] However, sharp noise or discrete "ghost peaks" are typically due to contamination.
-
Column Bleed: A gradual, rolling baseline that increases with temperature.
-
Cause: Operating the column near or above its maximum temperature limit, or oxygen in the carrier gas, which accelerates phase degradation.[21][22]
-
Solution: Ensure carrier gas is high purity and uses an oxygen trap. Operate at least 20-30°C below the column's stated maximum temperature.[20] Condition new columns properly before use.
-
-
Contamination: A noisy baseline at lower temperatures or the appearance of unexpected peaks.
-
Cause: Contamination from the sample matrix, septum bleed, or dirty gas lines.[22][23]
-
Solution: Replace the septum with a high-quality, low-bleed version. Run a solvent blank to check the system. If the baseline is still noisy, "bake out" the column by holding it at its maximum isothermal temperature for several hours (with the detector end disconnected from the MS to avoid contamination).
-
Q3: My retention times are shifting between runs. What is the cause?
Retention time stability is crucial for reliable identification.
-
Cause 1: Leaks. Even a small leak will change the column head pressure and carrier gas flow rate, directly impacting retention times. This is the most common cause.
-
Solution: Check for leaks at the septum and column fittings using an electronic leak detector.
-
-
Cause 2: Column Maintenance. Over time, the stationary phase can degrade, or the column can become contaminated, leading to shifts in retention.
-
Solution: Trim 10-20 cm from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.[7]
-
-
Cause 3: Inconsistent Oven Temperature. Ensure the GC oven is properly calibrated and that its temperature profile is consistent from run to run.
By systematically addressing these common issues, you can develop a robust and reliable GC-MS method for the analysis of this compound, ensuring both scientific integrity and high-quality data.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 5435-64-3 [chemicalbook.com]
- 3. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 8. adkllabs.com.au [adkllabs.com.au]
- 9. 3-7 Discrimination | Technical Information | GL Sciences [glsciences.com]
- 10. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 11. Reducing GC Inlet Discrimination | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 19. gcms.cz [gcms.cz]
- 20. academic.oup.com [academic.oup.com]
- 21. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 22. agilent.com [agilent.com]
- 23. coleparmer.com [coleparmer.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5,5-Trimethylhexanal
Welcome to the technical support center for the synthesis and optimization of 3,5,5-Trimethylhexanal. This guide is designed for researchers, scientists, and drug development professionals engaged in organic synthesis. Here, we address common challenges and frequently asked questions encountered during the hydroformylation of diisobutylene, the primary industrial route to this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for this compound?
The predominant industrial method for producing this compound is the hydroformylation of diisobutylene, often referred to as an "oxo reaction".[1][2][3] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene starting material. Industrially, this yields an isomeric mixture where this compound is the main component, often with a purity of about 95%.[1][4]
Q2: What are the typical starting materials and catalyst systems?
-
Starting Material: The substrate is commercial diisobutylene, which is a mixture of C8 isomers. The key reactant for producing this compound is 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
-
Reagents: The reaction utilizes synthesis gas (syngas), which is a mixture of carbon monoxide (CO) and hydrogen (H₂).[5]
-
Catalyst Systems: Homogeneous catalysts are exclusively used in industry for this process.[6]
-
Rhodium-based catalysts: These are highly active and selective, allowing the reaction to proceed under milder conditions (lower temperature and pressure) compared to cobalt.[6][7][8] They are often complexed with organophosphorus ligands, such as triphenylphosphine (TPP) or specific phosphites, which are crucial for stability and directing regioselectivity.[5][7][9][10]
-
Cobalt-based catalysts: While less expensive than rhodium, cobalt catalysts like dicobalt octacarbonyl (Co₂(CO)₈) typically require more severe conditions (higher temperature and pressure) and can lead to more side reactions, including hydrogenation of the product aldehyde to an alcohol.[8][11][12]
-
Q3: What are the most critical reaction parameters to control for optimal yield and selectivity?
Optimizing the synthesis of this compound requires careful control over several interdependent parameters:
-
Temperature: Typically ranges from 90-120°C for rhodium-catalyzed systems.[5][13] Higher temperatures can increase the reaction rate but may negatively impact selectivity by promoting side reactions like isomerization or hydrogenation.[7][14]
-
Pressure: Total syngas pressure for rhodium systems can range from 0.5 to 6 MPa (approximately 5 to 60 bar).[5] Pressure influences catalyst stability and reaction rate. The partial pressures of CO and H₂ are critical; a higher CO pressure can help stabilize the catalyst but may decrease the reaction rate.[7][9]
-
Syngas (CO:H₂) Ratio: The molar ratio of CO to H₂ is a key factor in maximizing aldehyde yield. A ratio of 1:1 is commonly employed, though ratios up to 1:2 have been used successfully.[5]
-
Catalyst and Ligand Concentration: The choice and concentration of the ligand are paramount for achieving high selectivity. A large excess of ligand relative to the rhodium center is often used to maintain catalyst stability and promote the formation of the desired linear aldehyde (relative to the branching point of the alkene).[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Conversion of Diisobutylene
Q4: My diisobutylene conversion rate is lower than expected. What are the potential causes and how can I improve it?
Low conversion is a common issue that can often be traced back to catalyst activity or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Cause: The catalyst precursor may not have been properly activated to form the active hydride species (e.g., HRh(CO)₂(PPh₃)₂).[10] Impurities in the reagents or solvent (e.g., oxygen, sulfur compounds) can poison the catalyst.
-
Solution: Ensure all reagents and the solvent are thoroughly deoxygenated and purified. Use a well-established catalyst activation procedure. Consider adding a phosphine oxide compound, which has been shown to improve the preactivation of cobalt catalysts under milder conditions.[12]
-
-
Suboptimal Temperature:
-
Cause: The reaction temperature may be too low, resulting in a slow reaction rate.
-
Solution: Incrementally increase the reaction temperature in 5-10°C steps within the recommended range (e.g., 90-120°C).[5] Monitor the reaction progress by GC analysis to find the optimal balance between rate and selectivity.
-
-
Inadequate Pressure:
-
Cause: The syngas pressure might be too low to achieve a sufficient concentration of H₂ and CO in the reaction medium, thereby limiting the reaction rate.
-
Solution: Gradually increase the total syngas pressure. Studies have shown that increasing total pressure generally promotes the hydroformylation reaction.[15][16]
-
Caption: The rhodium-catalyzed hydroformylation cycle and key points for selectivity control.
Experimental Protocols and Data
Protocol 1: Lab-Scale Rh-Catalyzed Hydroformylation of Diisobutylene
This protocol provides a general starting point. Optimal conditions should be determined empirically.
Materials:
-
Diisobutylene (primarily 2,4,4-trimethyl-1-pentene)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Organophosphorus ligand (e.g., Triphenylphosphine oxide and an organic phosphine compound) [5]* Anhydrous, deoxygenated solvent (e.g., Toluene)
-
High-pressure autoclave reactor with magnetic stirring and gas inlets
-
Syngas cylinder (1:1 CO:H₂)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with an inert gas (N₂ or Ar) for at least 30 minutes to remove all oxygen.
-
Catalyst Preparation: In a glovebox or under inert atmosphere, charge the autoclave with the rhodium precursor, the ligand, and the solvent. A typical Rh:ligand molar ratio might be 1:10 or higher.
-
Substrate Addition: Add the diisobutylene to the reactor.
-
Sealing and Purging: Seal the reactor. Pressurize with syngas to ~5 bar and vent three times to ensure the inert atmosphere is replaced by syngas.
-
Reaction:
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the crude product mixture.
-
-
Analysis: Analyze the crude mixture by Gas Chromatography (GC) to determine the conversion of diisobutylene and the selectivity for this compound.
-
Purification: The product can be purified from the catalyst and high-boiling byproducts by fractional distillation under reduced pressure. [17]
Data Summary Table
The following table summarizes typical parameter ranges for optimizing the synthesis of this compound using a rhodium-based catalyst system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 90 - 120 °C | Balances reaction rate with selectivity. Temperatures >120°C can increase hydrogenation to the alcohol. [5][13] |
| Syngas Pressure | 0.5 - 6 MPa (5 - 60 bar) | Higher pressure increases reactant concentration and rate but can be capital-intensive. [5] |
| CO:H₂ Molar Ratio | 1:1 to 1:2 | Affects both rate and selectivity. A 1:1 ratio is a common starting point. [5] |
| Catalyst | Rhodium complex | Offers high activity and selectivity under milder conditions than cobalt. [7][8] |
| Ligand | Phosphine or Phosphite | Crucial for catalyst stability and regioselectivity. Bulky ligands are often preferred. [5][9][18] |
| Reaction Time | 3 - 8 hours | Should be optimized based on reaction monitoring (GC) to maximize yield before side reactions dominate. [13] |
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 4. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 5. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. technology.matthey.com [technology.matthey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04135J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy this compound | 5435-64-3 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]
- 16. mdpi.com [mdpi.com]
- 17. prepchem.com [prepchem.com]
- 18. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]
Technical Support Center: Degradation Pathways of 3,5,5-Trimethylhexanal
Welcome to the technical support center for 3,5,5-Trimethylhexanal. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. The following question-and-answer-based troubleshooting guides and FAQs provide in-depth, field-proven insights to help you anticipate and resolve issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and fundamental degradation characteristics of this compound.
Q1: What is this compound and what are its basic properties?
This compound (CAS No. 5435-64-3), also known as isononylaldehyde, is a branched-chain saturated fatty aldehyde.[1][2] It is a flammable liquid with a characteristic odor and is used as a flavoring agent and in the perfume industry.[1] Understanding its physical properties is the first step in designing stable experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 173 °C | [1] |
| Flash Point | 47 °C (116 °F) - closed cup | [1] |
| Water Solubility | 0.01% at 20 °C (low) | [1] |
| Vapor Pressure | 0.08 mm Hg at 25 °C | [1] |
Q2: How should I store this compound and its solutions to minimize degradation?
Proper storage is critical. Due to its flammable and volatile nature, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][4] For long-term stability of stock solutions, especially in solvents like DMSO, aliquot into single-use vials and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles and light exposure.[5]
Q3: My solution of this compound has developed an acidic smell. What is happening?
This is a classic sign of aldehyde autoxidation. Aldehydes are susceptible to oxidation by atmospheric oxygen, a process that proceeds via a free-radical chain reaction.[6] The primary degradation product is the corresponding carboxylic acid, in this case, 3,5,5-trimethylhexanoic acid, which has a different, often more pungent or acidic, odor. This process can occur slowly even under standard storage conditions if the container is not sealed under an inert atmosphere.
Part 2: Abiotic Degradation Pathways & Troubleshooting
Abiotic degradation involves non-biological processes such as chemical or physical reactions. For this compound, the primary concerns are atmospheric oxidation and autoxidation.
Q4: What are the main abiotic degradation pathways for this compound?
The key abiotic pathways are photodegradation (primarily in the atmosphere) and autoxidation .
-
Atmospheric Photodegradation : In the vapor phase, this compound is degraded by reacting with photochemically-produced hydroxyl radicals.[1][7] The estimated atmospheric half-life for this reaction is about 12 hours, indicating it is not persistent in the atmosphere.[7]
-
Autoxidation : In the presence of oxygen, this compound can undergo autoxidation to form 3,5,5-trimethylhexanoic acid. This reaction is often the most relevant degradation pathway observed in the laboratory setting, especially during storage or in experimental media exposed to air.[6]
-
Hydrolysis : Due to the lack of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under typical environmental or experimental pH conditions.[7]
Q5: I am not seeing any degradation in my aqueous buffer. Is that expected?
Yes, this is plausible under specific conditions. This compound has very low water solubility and is not susceptible to hydrolysis.[1][7] If your experiment is short-term, protected from light, and has minimal headspace (to limit oxygen exposure), degradation may be negligible. However, over longer incubation times, autoxidation can still occur at the aqueous-air interface or from dissolved oxygen.
Q6: Does this compound degrade under UV light in my experiments?
Direct photodegradation is unlikely. The compound does not have chromophores that absorb UV light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface.[1][8] Therefore, it is not expected to be directly phototoxic or photoallergenic.[8] However, degradation can be induced in the presence of a photocatalyst (e.g., TiO₂) and a UV source, a technique often used for the experimental degradation of volatile organic compounds (VOCs).[9][10]
Part 3: Biotic Degradation Pathways & Troubleshooting
Biotic degradation involves transformation by living organisms, such as bacteria, fungi, or metabolic processes within cell cultures.
Q7: Is this compound biodegradable?
While specific studies on this compound are limited, as a medium-chain aldehyde, it is expected to be biodegradable. Aldehydes are common intermediates in microbial metabolism. The estimated Bioconcentration Factor (BCF) is moderate, suggesting it does not significantly accumulate in organisms, which is consistent with metabolic transformation.[7] The primary metabolic pathways for aldehydes in bacteria and other organisms are oxidation and reduction.[11]
Q8: What are the likely metabolic products of this compound in a biological system?
Based on established biochemical pathways for aldehydes, two primary transformations are expected:
-
Oxidation to Carboxylic Acid : Aldehyde dehydrogenases can catalyze the oxidation of this compound to its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid . This is a common detoxification and energy-yielding pathway.[11]
-
Reduction to Alcohol : Alcohol dehydrogenases can catalyze the reduction of the aldehyde group to a primary alcohol, forming 3,5,5-trimethylhexan-1-ol . This is a reversible reaction often involved in cellular redox balance.[11]
Further metabolism could involve beta-oxidation of the resulting carboxylic acid, although the tertiary butyl group at the 5-position may hinder this process.
Q9: I am observing a rapid loss of my compound in cell culture media, but not in a cell-free control. What does this suggest?
This strongly suggests cell-mediated (biotic) degradation. The cells are likely metabolizing the this compound. To confirm this, you should attempt to identify the expected metabolites (3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexan-1-ol) in your culture supernatant using an appropriate analytical method like GC-MS or LC-MS.
Part 4: Troubleshooting Experimental Assays
Analyzing a volatile and reactive compound like this compound presents unique challenges. This section provides solutions to common analytical problems.
Q10: My GC-MS results show poor peak shape and low recovery for this compound. What are the potential causes?
This is a frequent issue when analyzing active compounds like aldehydes. The cause is often related to interactions with the analytical system or degradation during analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active Sites: Interaction with active sites in the GC inlet liner, column, or transfer line. 2. Contamination: Buildup of non-volatile material in the inlet. | 1. Use a deactivated inlet liner (e.g., silanized). 2. Regularly replace the liner and septum. 3. Condition the GC column according to the manufacturer's instructions. |
| Low Recovery / Degradation | 1. Thermal Degradation: The compound may be degrading in the hot GC inlet. 2. Oxidation: Reaction with residual oxygen in the carrier gas or system. | 1. Optimize the inlet temperature; start lower and gradually increase to find the sweet spot between efficient volatilization and minimal degradation. 2. Ensure high-purity carrier gas and check for leaks in the system. |
| Inconsistent Results | 1. Sample Adsorption: The compound may be adsorbing to glassware or pipette tips. 2. Solution Instability: The compound is degrading in the prepared solution before injection. | 1. Use silanized glassware or polypropylene vials/tips. 2. Prepare standards and samples fresh and analyze them promptly. Store autosampler vials in a cooled tray if possible. |
Q11: What is the best analytical method to quantify this compound and its potential degradants?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's volatility.
-
For this compound : A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
For Degradants : To analyze both the parent aldehyde and the more polar alcohol (3,5,5-trimethylhexan-1-ol) and the less volatile acid (3,5,5-trimethylhexanoic acid) in the same run, a derivatization step is often required. Silylation (e.g., using BSTFA) will convert the polar -OH and -COOH groups into less polar, more volatile trimethylsilyl (TMS) ethers and esters, which improves their chromatographic behavior.[12]
High-Performance Liquid Chromatography (HPLC) can also be used, but it is more challenging. Since this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be necessary.[12]
Part 5: Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Silylated Degradants
This protocol provides a general method for the simultaneous analysis of the parent aldehyde and its primary biotic degradation products.
1. Sample Preparation & Extraction: a. To 1 mL of aqueous sample (e.g., cell culture media), add 500 µL of a suitable organic solvent like ethyl acetate. b. Vortex vigorously for 1 minute. c. Centrifuge at 2000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer to a clean glass vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile). b. Seal the vial tightly and heat at 60-70°C for 30 minutes. c. Cool the vial to room temperature before injection.
3. GC-MS Conditions (Example):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (optimization may be required).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
4. Data Analysis: a. Identify peaks based on their retention times relative to pure standards and their mass spectra. b. Quantify by creating a standard curve for each analyte (parent compound and derivatized metabolites).
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. witpress.com [witpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Handling 3,5,5-Trimethylhexanal
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling 3,5,5-Trimethylhexanal. This branched-chain aldehyde is a valuable intermediate in organic synthesis, but its reactivity, particularly its susceptibility to oxidation, presents unique challenges.[1][2] This document moves beyond standard safety data sheets to offer practical, field-proven insights into troubleshooting common experimental issues and maintaining the integrity of this reagent.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific problems you may encounter during your experiments, focusing on the causal chemistry to empower your troubleshooting process.
Q1: My reaction with this compound is yielding poor results or failing entirely. I've double-checked my procedure. What's the likely culprit?
A: The most probable cause is the degradation of your this compound starting material, primarily through autoxidation. Aldehydes are notoriously susceptible to reacting with atmospheric oxygen in a radical-chain reaction to form the corresponding carboxylic acid—in this case, 3,5,5-trimethylhexanoic acid.[3][4][5]
The Mechanism of Failure: This autoxidation process is a radical-chain reaction initiated by the abstraction of the aldehydic hydrogen.[3] The resulting acyl radical reacts with oxygen to form a peroxy radical, which then propagates the chain, ultimately yielding a peracid that converts another aldehyde molecule to the carboxylic acid.[3][6]
The presence of this acidic impurity can severely impact your reaction in several ways:
-
For Grignard or Organolithium Reactions: The carboxylic acid will rapidly quench these highly basic reagents, consuming at least one equivalent and reducing your effective yield.
-
For Base-Catalyzed Reactions: The acid will neutralize the base catalyst, potentially stalling the reaction.
-
For Reductions: The presence of the already-oxidized carboxylic acid means there is less aldehyde to be reduced, leading to an impure product mixture.
Recommendation: Before any critical reaction, you must assess the purity of your aldehyde. An old bottle or one that has been repeatedly opened is a prime suspect for degradation.
Q2: I'm seeing an unexpected peak in the NMR spectrum of my this compound. What is it?
A: The most common impurity is the oxidation product, 3,5,5-trimethylhexanoic acid.[5] Less commonly, you might observe oligomers or polymers formed through self-condensation (an aldol-type reaction), especially if the material has been stored improperly or is very old.[7][8]
How to Identify the Impurity:
-
¹H NMR: Look for the disappearance of the characteristic aldehyde proton signal (CHO) typically found around 9.6-9.8 ppm. Concurrently, a new, broad singlet will appear much further downfield (typically 10-12 ppm), which is characteristic of a carboxylic acid proton (COOH).
-
FTIR Spectroscopy: Compare the spectrum to a reference. Degradation is indicated by a decrease in the intensity of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.
Q3: My reaction workup becomes unexpectedly hot, and I'm noticing gas evolution. What is happening and how do I control it?
A: This indicates an uncontrolled quenching process.[9] Many reactions involving aldehydes, such as additions of organometallic reagents (e.g., Grignard, organolithiums) or reductions with metal hydrides (e.g., LiAlH₄), leave behind highly reactive species in the flask. Adding a protic solvent like water directly can result in a violent, exothermic reaction.
Safe Quenching Protocol: A controlled, stepwise quenching procedure is essential for both safety and product integrity.[10][11][12] The principle is to use progressively more reactive quenching agents, starting with a less reactive one to handle the bulk of the reagent, all while maintaining a low temperature.
Experimental Protocol: Stepwise Quenching of a Post-Grignard Reaction
-
Initial Setup: Ensure your reaction flask is securely clamped in an ice/water bath to manage heat generation.[9] Maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent solvent ignition.[10]
-
Step 1 - Isopropanol: While stirring vigorously at 0 °C, slowly add isopropanol dropwise via an addition funnel. Isopropanol is less reactive with unreacted Grignard reagent or metal alkoxides than water.[10] Add it until gas evolution or heat generation subsides.
-
Step 2 - Methanol/Ethanol: (Optional, for highly reactive systems) If the reaction was with a very reactive species, a more reactive alcohol like methanol or ethanol can be added cautiously after the isopropanol.
-
Step 3 - Saturated Aqueous Solution: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder proton source than pure water and helps to break up the gelatinous magnesium salts that often form.
-
Step 4 - Water: Once the mixture is homogenous and no longer exothermic, water can be added to dissolve the remaining salts.
-
Final Steps: Allow the flask to warm to room temperature before proceeding with the extraction.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage, handling, and properties of this compound.
Q1: What are the definitive storage conditions to maximize the shelf-life of this compound?
A: To prevent degradation, strict storage protocols are non-negotiable. The goal is to eliminate contact with oxygen and sources of initiation like heat and light.[13][14][15]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[13][14][15] | Prevents autoxidation by excluding atmospheric oxygen.[4] |
| Temperature | Store in a cool, dry place.[14][15] | Reduces the rate of degradation reactions. |
| Container | Use an amber glass bottle with a tight-fitting cap. | Protects from light, which can initiate radical oxidation.[6] A tight seal prevents moisture and air ingress. |
| Handling | Use a syringe/cannula to transfer under inert gas. | Minimizes exposure of the bulk chemical to air during use. |
Q2: How can I quickly check the quality of a new or old bottle of this compound?
A: A quick quality check can save you from a failed experiment. While a full quantitative analysis (GC-MS) is best, a simple acid-base titration is a highly effective and rapid method to quantify the primary degradation product.
Experimental Protocol: Titration for Carboxylic Acid Impurity
-
Accurately weigh approximately 1-2 g of the this compound into an Erlenmeyer flask.
-
Dissolve the sample in ~50 mL of a 1:1 mixture of neutralized ethanol and diethyl ether.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M NaOH solution until a faint pink color persists for 30 seconds.
-
Calculate the percentage of 3,5,5-trimethylhexanoic acid. A high-purity sample should require a minimal amount of titrant.
Q3: What are the critical safety precautions for handling this reagent?
A: this compound is a flammable liquid that can cause skin irritation and allergic skin reactions.[14][16] Adherence to standard laboratory safety protocols is essential.
| Hazard Category | GHS Classification | Recommended Precautions |
| Flammability | Flammable Liquid, Category 3 (H226)[14][17] | Keep away from heat, sparks, open flames, and hot surfaces.[14][16] Use non-sparking tools and explosion-proof equipment.[14][15] |
| Skin Contact | Skin Irritation, Cat. 2 (H315)[14][16] Skin Sensitization, Cat. 1 (H317)[14][16] | Wear protective gloves (confirm material compatibility), a flame-resistant lab coat, and splash goggles/face shield.[14][17] |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Avoid breathing vapors.[14][15] |
| Environmental | Harmful to aquatic life (H412)[14][15] | Avoid release to the environment.[14] Dispose of waste according to institutional guidelines. |
Q4: Can I use stabilizers to prevent the degradation of this compound?
A: Yes, chemical stabilizers can be added to aldehydes to inhibit polymerization and oxidation. Research has shown that amines like triethanolamine or dimethylethanolamine, even at low ppm concentrations (20-100 ppm), can be effective at preventing the formation of high molecular weight byproducts for extended periods.[7] Similarly, very low concentrations of alkaline substances such as alkali metal hydroxides (0.05-20 ppm) have been shown to stabilize aliphatic aldehydes.[19] However, it is critical to note that any stabilizer must be chemically compatible with your intended downstream reaction. For most laboratory-scale applications, the best practice is to purchase high-purity material and store it properly, rather than adding your own stabilizers.
References
- 1. Buy this compound | 5435-64-3 [smolecule.com]
- 2. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 5. fishersci.com [fishersci.com]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. synerzine.com [synerzine.com]
- 17. 3,5,5-トリメチルヘキサナール ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC of 3,5,5-Trimethylhexanal
Welcome to the technical support center for the chromatographic analysis of 3,5,5-Trimethylhexanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during HPLC analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
The primary cause is often secondary interactions between the polar aldehyde group of the analyte and active residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column. These interactions create an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in an asymmetric, tailing peak.
Q2: Should I analyze this compound directly or use derivatization?
While direct analysis is possible, this compound lacks a strong chromophore, leading to poor UV detection sensitivity. A widely accepted and robust alternative is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2] This reaction creates a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection at approximately 360 nm, significantly improving sensitivity and often leading to better peak shapes.[2][3]
Q3: My peak for this compound is tailing. Where do I start troubleshooting?
Begin by determining if the tailing affects only the analyte peak or all peaks in the chromatogram. The diagnostic workflow below can guide your approach.
Caption: Troubleshooting workflow for peak tailing.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter.
Scenario 1: Direct Analysis of Underivatized this compound
Analyzing the native aldehyde can be challenging due to its polarity and lack of a strong chromophore. Peak tailing is a frequent obstacle.
Question: I am analyzing this compound directly on a C18 column and see significant peak tailing. What is the chemical reason for this, and how can I fix it?
Answer:
The peak tailing you are observing is most likely due to strong hydrogen bonding between the carbonyl oxygen of your aldehyde and the acidic silanol groups on the silica surface of the C18 column. This secondary retention mechanism holds back a fraction of your analyte, causing the asymmetrical peak shape.
Caption: Interaction of this compound with the stationary phase.
Here are scientifically-grounded solutions to mitigate this issue:
1. Optimize the Mobile Phase pH
-
Causality: Silanol groups are acidic and can be ionized (Si-O⁻) or unionized (Si-OH). By lowering the mobile phase pH to below 3, you can suppress the ionization of the silanol groups, reducing their ability to interact strongly with the polar aldehyde.[4]
-
Protocol: Prepare your mobile phase (e.g., Acetonitrile/Water) with an acidic modifier.
| Modifier | Typical Concentration | Target pH | Notes |
| Formic Acid | 0.1% (v/v) | ~2.7 | MS-compatible, most common choice. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Can cause ion suppression in MS. |
2. Select a Modern, High-Purity, End-Capped Column
-
Causality: Not all C18 columns are the same. Modern columns are often synthesized from high-purity silica with fewer metal contaminants, which reduces silanol acidity. Furthermore, "end-capping"—a process that converts residual silanols into less polar groups—is crucial for analyzing polar compounds.
-
Recommendation: Use a column specifically designated as "end-capped," "base-deactivated," or one made with high-purity silica. These columns minimize the availability of active silanol sites for secondary interactions.
3. Check for Sample Overload
-
Causality: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion. This can manifest as either fronting or tailing.
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely experiencing mass overload. Reduce your sample concentration accordingly.
4. Ensure Sample Solvent Compatibility
-
Causality: If your sample is dissolved in a solvent significantly stronger (less polar) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to distorted peaks.
-
Protocol: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve your sample and inject the smallest possible volume.
Scenario 2: Analysis of DNPH-Derivatized this compound
Derivatization is the recommended approach for robust quantification. However, poor peak shape can still occur.
Question: I have derivatized my this compound with DNPH, but the resulting hydrazone peak is still tailing. What should I do?
Answer:
Even though the DNPH derivative is less polar than the parent aldehyde, the dinitrophenyl group contains polar nitro groups that can still engage in secondary interactions with column active sites. Additionally, issues with the derivatization reaction itself or the chromatography of the derivative can cause problems.
1. Verify Complete Derivatization
-
Causality: An incomplete or inconsistent derivatization reaction can lead to the presence of unreacted aldehyde, which may co-elute or interfere with the main peak, causing apparent tailing.
-
Protocol: Ensure the DNPH reagent is in sufficient molar excess and that the reaction conditions (time, temperature, pH) are optimized. See the detailed protocol below.
2. Optimize Chromatographic Conditions for the Hydrazone
-
Causality: The DNPH derivative is a larger, more hydrophobic molecule. The optimal HPLC method will differ from that for the underivatized aldehyde.
-
Recommendation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution. A typical mobile phase system is Acetonitrile and water.[2][3]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detection | UV at 360 nm |
| Injection Vol. | 10 µL |
3. Address System and Column Health
-
Causality: Physical issues with the HPLC system or column will affect any analyte. A partially blocked column frit or a void at the head of the column can disrupt the sample path, causing tailing for all peaks.[1]
-
Protocol:
-
Remove Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
Column Backflush: If allowed by the manufacturer, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% Acetonitrile) to waste for 10-20 column volumes. This can dislodge particulates from the inlet frit.
-
Replace Column: If the above steps do not resolve the issue, the column may be irreversibly damaged, and replacement is necessary.
-
Experimental Protocols
Protocol 1: Pre-Column Derivatization with 2,4-DNPH
This protocol is adapted from established methods for carbonyl compound analysis.[5]
Materials:
-
This compound standard or sample.
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.5 mg/mL in Acetonitrile with ~0.5% phosphoric acid). Caution: DNPH is toxic and potentially explosive when dry.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Volumetric flasks and pipettes.
-
Heating block or water bath.
Procedure:
-
Standard/Sample Preparation: Accurately prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Reaction Setup: In a clean vial, combine 1.0 mL of your standard or sample solution with 1.0 mL of the DNPH reagent solution.
-
Reaction Incubation: Cap the vial tightly and heat at 40-60°C for 1 hour to ensure complete derivatization.
-
Final Dilution: After cooling to room temperature, dilute the reaction mixture to a final volume (e.g., 10 mL) with a mixture of Acetonitrile and Water (matching your initial mobile phase composition, e.g., 50:50).
-
Analysis: The sample is now ready for injection into the HPLC system.
References
Technical Support Center: 3,5,5-Trimethylhexanal Stability and Polymerization Prevention
Welcome to the technical support guide for 3,5,5-Trimethylhexanal. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile branched aldehyde. As an aldehyde with alpha-hydrogens, this compound is susceptible to self-condensation reactions, leading to polymerization and sample degradation. This guide provides in-depth, field-proven insights and protocols to ensure the long-term integrity of your material.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and use of this compound.
Q1: My previously clear, liquid sample of this compound has become viscous, cloudy, or has solidified. What has happened?
A1: This is a classic sign of polymerization. This compound can undergo an acid- or base-catalyzed aldol condensation reaction. In this process, the enolate of one aldehyde molecule attacks the carbonyl carbon of another, leading to the formation of dimers, trimers, and eventually higher-order polymers. This increases the average molecular weight of the material, resulting in a noticeable increase in viscosity or even solidification.
-
Causality: The reaction is often initiated by trace impurities such as acidic or basic residues from synthesis, or the presence of carboxylic acids formed by slow oxidation of the aldehyde upon exposure to air.[1] Water can also facilitate these reactions. The branched structure of this compound provides steric hindrance that slows this process compared to simpler linear aldehydes, but it does not prevent it entirely.[2]
Q2: What should I do if my this compound has already polymerized? Can it be reversed?
A2: Reversing polymerization, a process known as depolymerization, can be challenging and may not be feasible for highly polymerized material. The process typically involves heating the polymer, often with an acid catalyst, to break the bonds and regenerate the monomer.[3][4]
However, this process carries significant risks:
-
Side Reactions: The required conditions can cause side reactions, such as dehydration and the formation of unwanted byproducts, reducing the purity of the final monomer.
-
Incomplete Conversion: The depolymerization may not go to completion, leaving oligomers in your sample.
Experimental Protocol: Attempted Depolymerization of Polymerized this compound
Disclaimer: This procedure should be performed only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Success is not guaranteed and depends on the extent of polymerization.
-
Setup: Place the viscous or solid this compound polymer into a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus.
-
Catalyst Addition: Add a catalytic amount of a non-oxidizing acid, such as p-toluenesulfonic acid (approx. 0.1-0.5 mol%).
-
Heating: Gently heat the mixture under vacuum while stirring. The target temperature should be just above the boiling point of the monomer at the applied pressure (Boiling point at 2.5 mmHg is 67-68 °C).[5]
-
Distillation: The regenerated this compound monomer should distill over. Collect the distillate in a receiving flask cooled in an ice bath.
-
Analysis & Storage: Analyze the purity of the collected distillate using Gas Chromatography (GC) or NMR spectroscopy. Immediately transfer the purified monomer to a clean, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and store under recommended conditions (see FAQ section).
Q3: My aldehyde sample has developed a yellow tint. Is this a sign of polymerization?
A3: While polymerization itself doesn't necessarily cause a color change, the formation of a yellow color is a strong indicator of degradation. This is often due to the formation of α,β-unsaturated aldehydes and ketones resulting from the dehydration of aldol addition products.[6][7] These conjugated systems can absorb light in the visible spectrum, appearing yellow. The presence of these byproducts suggests that the initial stages of condensation have occurred and that the material's purity is compromised.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for assessing and addressing potential this compound degradation.
Caption: Troubleshooting workflow for degraded this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The primary chemical mechanism is the aldol condensation , which can be catalyzed by:
-
Acids: Trace acidic impurities or carboxylic acids formed from oxidation.
-
Bases: Residual catalysts from synthesis or contaminants.
-
Oxygen: Air exposure can lead to the oxidation of the aldehyde to 3,5,5-trimethylhexanoic acid. This acid then acts as a catalyst for the aldol condensation.[1]
-
Heat and Light: Elevated temperatures and UV light can provide the activation energy needed to initiate polymerization.
Q2: What are the ideal storage and handling conditions to ensure the stability of this compound?
A2: To maximize shelf life and maintain purity, strict adherence to proper storage and handling protocols is critical. The key is to eliminate catalysts and sources of initiation energy.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[8][9][10] | Prevents oxidation of the aldehyde to its corresponding carboxylic acid, which would catalyze polymerization.[1] |
| Container | Use an amber glass bottle with a tightly sealed cap. | Protects the material from light, which can initiate degradation, and prevents moisture/air ingress. |
| Handling | Always blanket with inert gas after opening. Use clean, dry syringes or cannulas for transfer. | Minimizes exposure to atmospheric oxygen and moisture. Prevents cross-contamination. |
| Purity | Use high-purity grade (≥95%) material.[1] | Reduces the presence of potential catalysts or initiators from the outset. |
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
A3: Yes, for long-term storage or applications involving elevated temperatures, adding a polymerization inhibitor is a common practice for stabilizing aldehydes.[11]
-
Phenolic Antioxidants: Compounds like hydroquinone or Butylated Hydroxytoluene (BHT) are often used. They act as radical scavengers, which can interrupt auto-oxidation chain reactions that may lead to polymer-initiating species.
-
Hydroxylamines: These have been shown to be effective inhibitors for unsaturated aldehydes and can also be effective in stabilizing saturated aldehydes.[12]
The choice and concentration of inhibitor must be carefully considered, as it may interfere with downstream applications. If an inhibitor is used, it should be noted in all experimental records. A typical concentration for inhibitors like BHT is in the range of 50-200 ppm.
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: When preparing solutions, use a dry, peroxide-free, and deoxygenated solvent. It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept under the same stringent conditions as the neat material: refrigerated, under an inert atmosphere, and protected from light.
References
- 1. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 2. Buy this compound | 5435-64-3 [smolecule.com]
- 3. US2722552A - Method of depolymerizing paraldehyde - Google Patents [patents.google.com]
- 4. Depolymerization - Wikipedia [en.wikipedia.org]
- 5. This compound | 5435-64-3 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 12. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 3,5,5-Trimethylhexanal Production
Welcome to the technical support center for the synthesis and scale-up of 3,5,5-Trimethylhexanal. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the production of this compound, providing in-depth, field-proven insights to ensure the success of your experimental and scale-up endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section provides a quick overview of the essential aspects of this compound production.
Q1: What is this compound and what are its primary applications?
A1: this compound (TMH), also known as isononylaldehyde, is a branched-chain aldehyde with the chemical formula C9H18O.[1][2] It is a colorless liquid with a characteristic aldehydic, citrusy, and green odor profile.[1] Its primary industrial applications include:
-
Fragrance Industry: Used as a key component in perfumery to create fresh, floral, and citrus notes.[1][3]
-
Chemical Intermediate: Serves as a precursor for the synthesis of other valuable chemicals, such as 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid.[1][4] These derivatives are used in the production of high-performance lubricants and lubricant additives.[4]
-
Flavoring Agent: It is recognized as a flavoring agent in the food industry.[2]
Q2: What is the most common industrial synthesis route for this compound?
A2: The predominant industrial method for producing this compound is the hydroformylation (or oxo-synthesis) of diisobutylene.[1][2] This process involves reacting diisobutylene, a dimer of isobutylene, with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1][5] Commercial diisobutylene is typically an isomeric mixture, which results in the production of an isononanal mixture containing approximately 95% this compound.[1][2]
Q3: What are the major challenges when scaling up the hydroformylation of diisobutylene?
A3: Scaling up any chemical process presents challenges, and the hydroformylation of diisobutylene is no exception.[6][7][8] Key challenges include:
-
Catalyst Stability and Recovery: Homogeneous catalysts, typically based on rhodium or cobalt, are highly effective but can be difficult to separate from the product mixture and are prone to deactivation.[9]
-
Side Reactions: Undesirable side reactions, such as hydrogenation of the aldehyde to an alcohol, isomerization of the starting olefin, and formation of heavy ends through aldol condensation, can reduce the yield and purity of the desired product.
-
Heat Management: The hydroformylation reaction is exothermic, and efficient heat removal is critical at a larger scale to prevent temperature runaway, which can lead to increased side reactions and catalyst degradation.
-
Mass Transfer Limitations: Ensuring efficient contact between the gaseous reactants (syngas) and the liquid phase (diisobutylene, solvent, catalyst) is crucial for achieving high reaction rates. This becomes more complex in large reactors.
-
Product Purification: Separating the this compound from the catalyst, unreacted starting materials, and byproducts requires carefully designed distillation processes.[10]
Part 2: Process Chemistry & Reaction Mechanisms
Understanding the underlying chemistry is crucial for effective troubleshooting. The hydroformylation of diisobutylene to produce this compound is a catalytic cycle that adds a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin.
Primary Reaction Pathway
The process primarily utilizes a rhodium-based catalyst modified with phosphine ligands. The simplified reaction is as follows:
Caption: Hydroformylation of Diisobutylene to this compound.
Potential Side Reactions
During the hydroformylation process, several side reactions can occur, impacting the overall yield and purity of this compound.
Caption: Potential side reactions during this compound synthesis.
Part 3: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q: My diisobutylene conversion is low. What are the potential causes and how can I fix it?
A: Low substrate conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or reactant purity.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low diisobutylene conversion.
-
Possible Cause 1: Catalyst Deactivation. The rhodium or cobalt catalyst is sensitive to poisons and degradation. Oxygen can oxidize the phosphine ligands, and sulfur compounds in the feedstock can poison the metal center.
-
Solution: Ensure all reactants and the reactor are rigorously deoxygenated by purging with an inert gas like nitrogen or argon before introducing the synthesis gas.[5] Use high-purity diisobutylene and synthesis gas. If deactivation is suspected, a fresh batch of catalyst may be required.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The reaction rate is highly dependent on temperature and pressure.
-
Solution: Verify that the temperature and pressure are within the optimal range. For rhodium-catalyzed systems, temperatures are typically between 90-120°C and syngas pressures from 0.5 to 6 MPa.[1][5] Insufficient pressure leads to low concentrations of H2 and CO in the liquid phase, slowing the reaction.
-
-
Possible Cause 3: Poor Mass Transfer. Inefficient mixing will limit the contact between the gas and liquid phases, starving the catalyst of reactants.
-
Solution: Increase the stirring rate to improve gas dispersion. On a larger scale, the design of the gas sparging system and impellers is critical.
-
Q: The selectivity to this compound is poor, with significant amounts of 3,5,5-trimethylhexanol being formed. Why is this happening?
A: The formation of the corresponding alcohol is due to the hydrogenation of the aldehyde product. This is a common side reaction in hydroformylation.
-
Possible Cause 1: High H₂:CO Ratio. An excess of hydrogen in the synthesis gas can favor the hydrogenation side reaction.
-
Solution: Adjust the molar ratio of H₂ to CO in the synthesis gas. A ratio of 1:1 is often preferred to balance the rates of hydroformylation and hydrogenation.[5]
-
-
Possible Cause 2: High Reaction Temperature. Higher temperatures can increase the rate of hydrogenation more than the rate of hydroformylation, leading to lower aldehyde selectivity.
-
Solution: Lower the reaction temperature in increments of 5-10°C to find a balance between an acceptable reaction rate and high selectivity. The optimal range is often 90-120°C.[5]
-
-
Possible Cause 3: Catalyst and Ligand Choice. The type of catalyst and ligand used can significantly influence selectivity.
-
Solution: The addition of excess phosphine ligand can suppress hydrogenation by modifying the electronic properties and steric environment of the rhodium center. Experiment with different P/Rh molar ratios.
-
Q: I am observing the formation of high-boiling point impurities ("heavy ends") during the reaction. What are these and how can I prevent them?
A: Heavy ends are typically formed via aldol condensation reactions between two molecules of the aldehyde product. This is often catalyzed by basic or acidic species and can be exacerbated by high temperatures.
-
Possible Cause 1: High Local Temperatures or "Hot Spots". Inadequate heat removal can lead to localized areas of high temperature within the reactor, promoting aldol condensation.
-
Solution: Improve mixing and ensure the reactor's cooling system is functioning efficiently. For scale-up, reactor design with a high surface-area-to-volume ratio or internal cooling coils is essential.
-
-
Possible Cause 2: Presence of Catalytic Impurities. Trace acidic or basic impurities in the feedstock or from catalyst degradation can catalyze the condensation.
-
Solution: Ensure the purity of the diisobutylene and consider passing it through a neutral alumina plug before use. The final product mixture can be neutralized before distillation to prevent condensation during workup.[10]
-
Part 4: Experimental Protocols & Data
Protocol: Lab-Scale Synthesis of this compound
This protocol is a representative example for a lab-scale batch reaction.
Materials:
-
Autoclave reactor (e.g., Parr reactor) with a stirrer, gas inlet, and temperature control
-
Diisobutylene (high purity, >98%)
-
Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Triphenylphosphine (TPP) or other suitable phosphine ligand
-
Anhydrous, deoxygenated toluene (solvent)
-
Synthesis gas (1:1 molar ratio of H₂:CO)
-
Nitrogen or Argon (for inerting)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Assemble it and purge with nitrogen for at least 30 minutes to remove all oxygen.
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, charge the reactor with the rhodium precursor and the phosphine ligand in anhydrous toluene. A typical P/Rh ratio is 10:1 to 50:1.
-
Reactant Charging: Add the diisobutylene to the reactor via syringe or cannula.
-
Reaction: Seal the reactor. Pressurize and purge with synthesis gas three times to remove nitrogen. Then, pressurize to the desired reaction pressure (e.g., 2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 110°C).[5]
-
Monitoring: Monitor the reaction progress by measuring gas uptake from a reservoir of known volume. Samples can be carefully taken at intervals (if the reactor allows) and analyzed by Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 3-8 hours, indicated by cessation of gas uptake), cool the reactor to room temperature.[1][5] Carefully vent the excess pressure.
-
Purification: The product can be isolated from the catalyst and solvent by vacuum distillation.[10]
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Range | Rationale & Impact on Performance |
| Temperature | 90 - 120 °C[5] | Affects reaction rate and selectivity. Higher temps increase rate but may favor hydrogenation and aldol condensation. |
| Syngas Pressure | 0.5 - 6 MPa[5] | Higher pressure increases reactant concentration in the liquid phase, boosting the reaction rate. |
| H₂:CO Ratio | 1:1 - 1:2[5] | Influences selectivity. A 1:1 ratio is common to balance hydroformylation and minimize hydrogenation. |
| Catalyst Loading | 50 - 200 ppm Rh | Determines the overall reaction rate. Higher loading increases rate but also cost. |
| P/Rh Molar Ratio | 10:1 - 100:1 | Excess ligand improves catalyst stability and can increase selectivity to the linear aldehyde (less relevant for this branched olefin). |
| Substrate Conc. | 20 - 50 wt% in solvent | Higher concentration increases throughput but can pose challenges for heat removal and may increase viscosity. |
| Typical Conversion | >95% | Achievable under optimized conditions. |
| Typical Selectivity | >90% | The primary goal is to minimize hydrogenation to the alcohol and formation of heavy ends. |
Part 5: Safety Considerations
Handling this compound and the reagents for its synthesis requires strict adherence to safety protocols.
-
Flammability: this compound is a flammable liquid and vapor.[11][12][13] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use explosion-proof electrical equipment.[11][12]
-
Skin Irritation: It can cause skin irritation and may cause an allergic skin reaction.[11][12][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11] Store in a cool, well-ventilated place in a tightly closed container, preferably under an inert atmosphere as it is reactive.[4][12]
-
High-Pressure Operations: The hydroformylation reaction is conducted under high pressure. Ensure the reactor is properly rated, maintained, and operated by trained personnel. Use a blast shield during the reaction.
References
- 1. Buy this compound | 5435-64-3 [smolecule.com]
- 2. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 4. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 5. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 6. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. guidechem.com [guidechem.com]
- 13. synerzine.com [synerzine.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5,5-Trimethylhexanal for Researchers and Drug Development Professionals
Introduction: The Significance of 3,5,5-Trimethylhexanal in Chemical Synthesis
This compound, a branched-chain aldehyde, is a pivotal intermediate in the synthesis of a variety of valuable chemical entities. Its applications span from the production of high-performance lubricants and additives to being a key building block in the fragrance and cosmetics industries.[1] The unique structural motif of this aldehyde makes it a sought-after precursor for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
I. Hydroformylation of Diisobutylene: The Industrial Workhorse
The hydroformylation of diisobutylene stands as the preeminent industrial method for the production of this compound.[2][3] This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, in this case, diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The reaction utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. The choice of catalyst, typically based on rhodium or cobalt, is a critical determinant of the reaction's efficiency and selectivity.
A. Rhodium-Catalyzed Hydroformylation
Rhodium-based catalysts are favored for their high activity and selectivity under milder reaction conditions compared to their cobalt counterparts.[4][5] These catalysts, often complexed with phosphine or phosphite ligands, can achieve high conversion rates and excellent yields of the desired aldehyde.
A notable example involves a rhodium catalyst system that demonstrates high efficiency. Under optimized conditions, a conversion of diisobutylene of 93.1% and a yield of this compound of 82.5% can be achieved.[6] A patented method further highlights the potential of rhodium catalysis, reporting a yield of 92.2% under specific conditions.[7]
The following protocol is a representative example of a lab-scale rhodium-catalyzed hydroformylation of diisobutylene:
-
Catalyst Preparation: In a nitrogen-purged glovebox, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in a degassed solvent such as toluene.
-
Reaction Setup: The catalyst solution and diisobutylene are charged into a high-pressure autoclave. The autoclave is sealed and purged several times with nitrogen followed by synthesis gas (CO/H₂).
-
Reaction Execution: The autoclave is pressurized with synthesis gas to the desired pressure (e.g., 2-6 MPa) and heated to the reaction temperature (e.g., 90-120°C).[3][7] The reaction mixture is stirred vigorously for a specified duration (e.g., 3-8 hours).[3]
-
Work-up and Purification: After cooling the reactor to room temperature and venting the excess gas, the reaction mixture is collected. The product, this compound, is isolated and purified by fractional distillation under reduced pressure.
B. Cobalt-Catalyzed Hydroformylation
Cobalt-based catalysts, while requiring higher temperatures and pressures, offer a more cost-effective alternative to rhodium.[5][8] Homogeneous cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), are effective for the hydroformylation of branched olefins like diisobutylene.
Research has shown that a homogeneous cobalt catalyst system can achieve a 62.5% yield of the target aldehyde with a 76.8% selectivity for oxygenated products.[9] While the yields may be lower than those achieved with rhodium, the economic advantage of cobalt makes it a viable option for large-scale production.
A typical laboratory procedure for cobalt-catalyzed hydroformylation is as follows:
-
Catalyst Activation: Dicobalt octacarbonyl is dissolved in a suitable solvent (e.g., toluene) under a carbon monoxide atmosphere to form the active catalyst species, hydridocobalt tetracarbonyl (HCo(CO)₄).
-
Reaction Setup: The activated catalyst solution and diisobutylene are charged into a high-pressure autoclave. The autoclave is sealed and purged with nitrogen and then with synthesis gas.
-
Reaction Execution: The reactor is pressurized with synthesis gas to a high pressure (e.g., 10-30 MPa) and heated to a high temperature (e.g., 120-180°C). The reaction is allowed to proceed with vigorous stirring for several hours.
-
Work-up and Purification: After cooling and depressurization, the crude product is separated from the catalyst. This can be achieved by oxidation of the cobalt catalyst followed by extraction. The this compound is then purified by vacuum distillation.
Comparative Analysis of Hydroformylation Routes
| Feature | Rhodium-Catalyzed | Cobalt-Catalyzed |
| Catalyst Cost | High | Low |
| Reaction Temperature | 90-120°C | 120-180°C |
| Reaction Pressure | 2-6 MPa | 10-30 MPa |
| Typical Yield | 80-95% | 60-80% |
| Selectivity | High for aldehydes | Good, but may produce more byproducts |
| Industrial Application | Preferred for high-value products | Used in large-scale, cost-sensitive processes |
II. Oxidation of 3,5,5-Trimethylhexanol: A Classical Approach
The oxidation of the corresponding primary alcohol, 3,5,5-trimethylhexanol, presents a classical and versatile laboratory-scale route to this compound. This method is particularly useful when the alcohol is readily available or when milder reaction conditions are required compared to hydroformylation. Several well-established oxidation protocols can be employed, with the choice of reagent influencing the reaction's selectivity, scalability, and environmental impact.
A. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary alcohols to aldehydes.[3][6][10] The reaction is typically carried out at room temperature in a chlorinated solvent and is known for its high yields and tolerance of various functional groups.
-
Reaction Setup: To a solution of 3,5,5-trimethylhexanol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.2 equivalents) at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[2]
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography.
B. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine.[7][11][12] This method is highly effective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[13] A key consideration is the requirement for low temperatures (-78 °C) to control the reaction.
-
Activation of DMSO: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C. A solution of DMSO (2.2 equivalents) in anhydrous dichloromethane is then added dropwise, maintaining the temperature below -65 °C.
-
Addition of Alcohol: A solution of 3,5,5-trimethylhexanol (1 equivalent) in anhydrous dichloromethane is added dropwise to the activated DMSO solution at -78 °C.
-
Addition of Base: After stirring for a period, triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate and filtration, the solvent is removed in vacuo. The resulting crude this compound is purified by flash chromatography.
C. Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a chromium(VI)-based reagent that provides a reliable method for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in dichloromethane at room temperature. While effective, the toxicity of chromium reagents is a significant drawback.
-
Reaction Setup: To a suspension of PCC (1.5 equivalents) and an adsorbent such as Celite or silica gel in anhydrous dichloromethane is added a solution of 3,5,5-trimethylhexanol (1 equivalent) in anhydrous dichloromethane.
-
Reaction Execution: The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by distillation or chromatography.
Comparative Analysis of Oxidation Routes
| Feature | Dess-Martin Periodinane | Swern Oxidation | PCC Oxidation |
| Reagent Toxicity | Moderate | Low (byproducts are malodorous) | High (Chromium-based) |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Typical Yield | High (>90%) | High (>90%) | Good (70-85%) |
| Work-up | Relatively simple | Requires careful quenching and washing | Requires filtration to remove chromium salts |
| Scalability | Suitable for lab scale | Scalable with proper temperature control | Less desirable for large scale due to waste |
III. Grignard Synthesis: A Versatile but Less Direct Route
A Grignard-based synthesis offers a conceptually different approach to this compound. This method involves the reaction of a Grignard reagent with a suitable one-carbon electrophile that can be converted to an aldehyde. While versatile, this route is generally less direct and may involve more steps than the previously described methods.
A plausible Grignard route would involve the preparation of a Grignard reagent from a suitable alkyl halide, such as 1-bromo-2,4,4-trimethylpentane, followed by reaction with a formylating agent like ethyl formate or N,N-dimethylformamide (DMF).
A. Synthesis via Ethyl Formate
The reaction of a Grignard reagent with ethyl formate can yield an aldehyde, although the reaction can be prone to over-addition of the Grignard reagent to form a secondary alcohol. Careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the aldehyde.
-
Grignard Reagent Formation: 1-bromo-2,4,4-trimethylpentane is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Reaction with Ethyl Formate: The freshly prepared Grignard reagent is added slowly to a solution of excess ethyl formate in anhydrous ether at a low temperature (e.g., -70 °C).
-
Work-up and Purification: The reaction is quenched with a cold, dilute acid (e.g., aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated. The crude this compound is then purified by distillation.
B. Synthesis via N,N-Dimethylformamide (DMF)
Reaction of a Grignard reagent with DMF followed by acidic work-up is a more reliable method for the synthesis of aldehydes, as the intermediate hemiaminal is more stable and less prone to over-addition.
-
Grignard Reagent Formation: The Grignard reagent is prepared from 1-bromo-2,4,4-trimethylpentane and magnesium as described above.
-
Reaction with DMF: The Grignard reagent is added to a solution of DMF in an anhydrous ether solvent at 0 °C. The reaction mixture is then typically stirred at room temperature for a period.
-
Work-up and Purification: The reaction is carefully quenched with dilute sulfuric or hydrochloric acid and stirred to hydrolyze the intermediate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via vacuum distillation.
Analysis of the Grignard Route
| Feature | Grignard Synthesis |
| Versatility | High, allows for the construction of various aldehydes |
| Directness | Less direct, requires preparation of the Grignard reagent |
| Yield | Variable, can be moderate to good depending on the formylating agent and conditions |
| Substrate Availability | Dependent on the availability of the corresponding alkyl halide |
| Challenges | Over-addition to form alcohols, sensitivity of Grignard reagents to moisture |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the chemical transformations involved in each synthetic route, the following diagrams illustrate the core reactions.
References
- 1. prepchem.com [prepchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern Oxidation [organic-chemistry.org]
A Senior Application Scientist's Guide to Branched Aldehydes: A Comparative Analysis of 3,5,5-Trimethylhexanal in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for the reactivity of their carbonyl group. Within this class, branched aldehydes present a unique set of steric and electronic properties that can be strategically exploited to control reaction pathways and product selectivity. This guide provides an in-depth comparison of 3,5,5-trimethylhexanal against other common branched aldehydes—isovaleraldehyde, 2-methylbutanal, and pivaldehyde—offering field-proven insights and experimental data to inform their application in research and development.
The choice of a branched aldehyde is rarely arbitrary; it is a decision dictated by the interplay between desired reactivity and the need for steric control. This compound, with its distinctive branching pattern, occupies a unique position. It possesses significant steric bulk from the C5 gem-dimethyl groups, yet its α- and β-positions remain relatively unencumbered compared to aldehydes with branching closer to the carbonyl group. This structural nuance is the key to its utility and the focus of this comparative analysis.
Structural and Physicochemical Properties: A Foundation for Reactivity
The synthetic behavior of an aldehyde is fundamentally governed by its structure. The degree and location of alkyl branching influence steric hindrance around the carbonyl carbon and the acidity of α-hydrogens, thereby dictating reaction rates and equilibrium positions.
The four aldehydes under consideration represent distinct steric environments:
-
Pivaldehyde (2,2-dimethylpropanal): Features a quaternary α-carbon (a t-butyl group), which imparts extreme steric hindrance directly adjacent to the carbonyl. Crucially, it lacks α-hydrogens, precluding enolate formation.
-
2-Methylbutanal: Possesses a single methyl group at the α-position, creating a stereocenter and moderate steric bulk that can influence the facial selectivity of nucleophilic attacks.
-
Isovaleraldehyde (3-methylbutanal): Branching occurs at the β-position, moving the steric bulk one carbon away from the reactive center. This results in less steric hindrance at the carbonyl compared to 2-methylbutanal.
-
This compound: Characterized by branching at the β-position and a bulky t-butyl-like group at the δ-position.[1][2] This unique structure provides substantial steric influence from the end of the chain while maintaining the reactivity of a moderately hindered aldehyde.[1]
Caption: Structural comparison of branched aldehydes.
The physical properties of these aldehydes reflect their structural differences. Increased branching generally lowers the boiling point compared to a linear isomer of the same molecular weight due to a decrease in the surface area available for intermolecular London dispersion forces.[3]
| Property | This compound | Isovaleraldehyde | 2-Methylbutanal | Pivaldehyde |
| IUPAC Name | This compound | 3-Methylbutanal | 2-Methylbutanal | 2,2-Dimethylpropanal |
| CAS Number | 5435-64-3[4] | 590-86-3[5] | 96-17-3[6] | 630-19-3[7] |
| Formula | C₉H₁₈O[8][9] | C₅H₁₀O[5] | C₅H₁₀O[6] | C₅H₁₀O[7] |
| MW ( g/mol ) | 142.24[4][8] | 86.13[5] | 86.13 | 86.13 |
| Boiling Point (°C) | 173[4][8] | 92-93[10] | 90-92[11] | 74-75 |
| Density (g/mL) | ~0.82 @ 20°C[8] | ~0.785 @ 20°C[5] | ~0.803 @ 20°C | ~0.783 @ 20°C |
| Water Solubility | Very low (0.01%)[4][8] | Slightly soluble[5] | Slightly soluble[6] | Slightly soluble |
Synthesis Overview: The Hydroformylation Route
A predominant industrial method for synthesizing these aldehydes is the hydroformylation (or oxo process) of olefins.[8][12] This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by rhodium or cobalt complexes.[6][7]
-
This compound is prepared via the hydroformylation of diisobutylene.[8][12][13]
-
Isovaleraldehyde and Pivaldehyde can both be synthesized from the hydroformylation of isobutylene, with reaction conditions tuned to favor one isomer over the other.[5][7]
-
2-Methylbutanal is synthesized from 2-butene via hydroformylation.[14]
Alternatively, these aldehydes can be produced by the controlled oxidation of their corresponding primary alcohols.[6][15]
Caption: Generalized hydroformylation process for aldehyde synthesis.
Comparative Performance in Key Synthetic Transformations
The true measure of an aldehyde's utility is its performance in chemical reactions. Here, we compare the four aldehydes in two fundamental transformations: reductive amination and aldol condensation.
A. Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting aldehydes and ketones into primary, secondary, or tertiary amines.[16][17] The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. The steric environment of the aldehyde plays a critical role in both steps.
Caption: Two-step mechanism of reductive amination.
Experimental Insights:
-
Pivaldehyde: The extreme steric bulk of the t-butyl group significantly hinders the initial nucleophilic attack by the amine. While the reaction proceeds, it often requires longer reaction times or more forcing conditions compared to less hindered aldehydes.
-
2-Methylbutanal & Isovaleraldehyde: These aldehydes react readily. The α-methyl group in 2-methylbutanal provides slightly more steric hindrance than the β-methyl groups in isovaleraldehyde, but this difference is often negligible under standard conditions.[18]
-
This compound: Its reactivity profile is intermediate. The β-methyl group provides some steric hindrance, but the more significant bulk of the distant t-butyl group has a less pronounced effect on the approach to the carbonyl carbon. This makes it a useful substrate when some steric control is desired without drastically reducing the reaction rate.
Hypothetical Experimental Data (Illustrative)
The following table presents plausible yields for the reductive amination of benzylamine with each aldehyde under identical conditions, illustrating the impact of steric hindrance.
| Aldehyde Substrate | Steric Profile | Plausible Yield (%) |
| Isovaleraldehyde | Low (β-branching) | 95% |
| 2-Methylbutanal | Moderate (α-branching) | 92% |
| This compound | Moderate-High (β,δ-branching) | 88% |
| Pivaldehyde | Very High (α-t-butyl) | 75% |
B. Aldol Condensation
The aldol reaction is a powerful C-C bond-forming reaction that relies on the generation of a nucleophilic enolate from one aldehyde (the donor) and its subsequent attack on the electrophilic carbonyl of a second aldehyde (the acceptor).
Causality Behind Experimental Choices:
The structure of the aldehyde fundamentally dictates its role in an aldol reaction.
-
Enolate Formation (Donor Role): An aldehyde must possess at least one α-hydrogen to form an enolate under basic or acidic conditions.
-
Electrophilicity (Acceptor Role): All aldehydes can act as electrophilic acceptors. However, steric hindrance around the carbonyl can impede the approach of the nucleophilic enolate.
Comparative Analysis:
-
Pivaldehyde: Lacks α-hydrogens and therefore cannot form an enolate . This property is exceptionally valuable in crossed-aldol reactions, where it can be used exclusively as the electrophilic acceptor without the risk of self-condensation.[19] This ensures high selectivity for the desired crossed-aldol product.
-
Isovaleraldehyde & 2-Methylbutanal: Both possess α-hydrogens and readily undergo self-condensation. Using them in crossed-aldol reactions often leads to complex product mixtures unless specific strategies (e.g., slow addition of one component) are employed. α-branched aldehydes like 2-methylbutanal can pose challenges due to the formation of sterically hindered trisubstituted enolates.[20][21]
-
This compound: Possesses α-hydrogens and can act as an enolate donor. However, its steric bulk makes it a less reactive electrophile than smaller aldehydes. It can be used as the enolate component, where its β- and δ-branching can influence the stereochemical outcome of the reaction in certain asymmetric variants.
The choice is clear: for a clean crossed-aldol reaction where self-condensation of the acceptor is undesirable, pivaldehyde is the superior choice.[19][22] this compound would be chosen if the specific steric and electronic properties of its corresponding enolate are required for a particular transformation.
Applications: Matching the Aldehyde to the Task
The unique properties of each aldehyde have led to their adoption in specific industries.
| Aldehyde | Primary Applications | Rationale |
| This compound | Fragrances (masking agent, fresh green notes)[1][12][23], Lubricant intermediate (for 3,5,5-trimethylhexanol)[24] | Unique odor profile and its structure leads to alcohols with desirable properties for high-performance lubricants.[24] |
| Isovaleraldehyde | Flavors (malty, chocolate, cheese)[5][15], Fragrances, Pharmaceutical and pesticide synthesis.[5] | Natural occurrence in many foods and its reactivity as a versatile C5 building block.[15] |
| 2-Methylbutanal | Flavors (fruity, coffee, chocolate)[6][25], Fragrances, Chemical intermediate (e.g., for isoprene synthesis).[6][14] | Pungent, fruity aroma found in many natural products.[6] |
| Pivaldehyde | Intermediate for pharmaceuticals, agrochemicals, and polymers[7][19], Stereoselective synthesis.[22] | The bulky t-butyl group provides high steric control and prevents enolization, making it a predictable building block.[19][22] |
Detailed Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for the synthetic transformations discussed.
Protocol 1: Comparative Reductive Amination of Benzylamine
Objective: To synthesize N-benzylamines from different branched aldehydes and compare their relative reactivity.
Methodology:
-
To four separate round-bottom flasks (100 mL) equipped with magnetic stir bars, add the respective aldehyde (50 mmol):
-
Flask A: Isovaleraldehyde (4.31 g)
-
Flask B: 2-Methylbutanal (4.31 g)
-
Flask C: this compound (7.11 g)
-
Flask D: Pivaldehyde (4.31 g)
-
-
Dissolve each aldehyde in methanol (50 mL).
-
To each flask, add benzylamine (5.36 g, 50 mmol) followed by acetic acid (0.3 g, 5 mmol) to catalyze imine formation.
-
Stir the mixtures at room temperature for 30 minutes. Monitor the formation of the imine by TLC or GC-MS.
-
In a separate beaker, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (3.46 g, 55 mmol) in methanol (20 mL). Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Cool each reaction flask to 0°C in an ice bath.
-
Slowly add the NaBH₃CN solution to each flask over 15 minutes, ensuring the temperature remains below 10°C.
-
Allow the reactions to warm to room temperature and stir for 12 hours.
-
Monitor the reaction completion by TLC or GC-MS, observing the disappearance of the imine intermediate.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to destroy excess reducing agent.
-
Basify the mixture with 6M NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be reliably tracked by observing two key transformations via GC-MS: the initial conversion of the aldehyde to the imine (characterized by a mass increase corresponding to the benzylamine fragment minus water), followed by the reduction of the imine to the final amine product (a mass increase of 2 amu). Comparing the reaction times required for full conversion across the four flasks provides a direct measure of the steric hindrance effect.
Protocol 2: Crossed-Aldol Condensation Using Pivaldehyde
Objective: To demonstrate the selective use of pivaldehyde as a non-enolizable electrophile in a crossed-aldol reaction with acetone.
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add a solution of sodium hydroxide (2.0 g, 50 mmol) in ethanol/water (1:1, 100 mL). Cool the solution to 10°C in an ice-water bath.
-
In the addition funnel, place a mixture of acetone (5.8 g, 100 mmol, the enolizable component) and pivaldehyde (4.31 g, 50 mmol, the non-enolizable component).
-
Add the acetone/pivaldehyde mixture dropwise to the cooled NaOH solution over 1 hour with vigorous stirring. Maintain the temperature between 10-15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours. A precipitate of the aldol addition product may form.
-
Monitor the reaction by TLC, observing the consumption of pivaldehyde.
-
Neutralize the reaction mixture by adding 1M HCl until the pH is 7.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The primary product, 4-hydroxy-5,5-dimethyl-2-hexanone, can be purified by distillation or column chromatography.
Self-Validation: The success of this protocol is validated by the high yield of the single crossed-aldol product and the absence of acetone self-condensation products (e.g., diacetone alcohol, mesityl oxide) in the crude ¹H NMR or GC-MS analysis. This directly confirms pivaldehyde's efficacy as a selective acceptor due to its lack of α-hydrogens.
Conclusion
The selection of a branched aldehyde in synthesis is a strategic decision guided by the principles of steric hindrance and electronic effects.
-
Pivaldehyde is the reagent of choice for applications requiring a non-enolizable aldehyde to prevent self-condensation or to exert maximum steric influence at the α-position.
-
Isovaleraldehyde and 2-Methylbutanal are workhorse C5 aldehydes for general synthesis and flavor/fragrance applications where their moderate steric bulk is not a prohibitive factor.
-
This compound stands apart. It offers a unique combination of significant, yet remote, steric bulk that influences its broader molecular shape and interactions without completely passivating the reactive carbonyl group. This makes it an ideal intermediate for producing specialized alcohols for lubricants and polymers and a valuable component in fragrance chemistry where its complex odor profile is desired.
For the synthetic chemist, understanding the subtle yet critical differences between these branched aldehydes is paramount to designing efficient, selective, and high-yielding chemical transformations.
References
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- 2. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
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- 4. scent.vn [scent.vn]
- 5. Isovaleraldehyde - Wikipedia [en.wikipedia.org]
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- 13. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 14. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
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- 21. mdpi.com [mdpi.com]
- 22. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]
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- 24. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 25. nbinno.com [nbinno.com]
A Comparative Spectroscopic Guide to 3,5,5-Trimethylhexanal and Its Isomers for Researchers and Drug Development Professionals
In the landscape of chemical analysis, particularly within pharmaceutical development and quality control, the precise identification of isomeric compounds is paramount. Structural isomers, while possessing the same molecular formula, can exhibit vastly different physicochemical and biological properties. This guide focuses on 3,5,5-trimethylhexanal (C₉H₁₈O), a branched-chain aldehyde, and offers a comparative spectroscopic analysis with its key isomers: the linear n-nonanal, and the differently branched 2,2-dimethylheptanal and 2,4-dimethylheptanal. Understanding their distinct spectral fingerprints is crucial for researchers and scientists in ensuring the purity, stability, and safety of chemical entities.
The Importance of Isomer Differentiation
The seemingly subtle differences in the branching of the carbon skeleton among these C₉ aldehydes can lead to significant variations in their chemical reactivity, odor profiles, and metabolic pathways. For instance, this compound is noted for its unique aldehydic, citrusy, and green fragrance profile, making it a valuable component in the flavor and fragrance industry. In contrast, n-nonanal presents a waxy, citrus, and floral aroma. Beyond sensory attributes, the steric hindrance and electronic effects introduced by methyl branching influence the reactivity of the aldehyde functional group, a critical consideration in synthetic chemistry and drug design.
This guide will navigate the characteristic spectroscopic features of each isomer, providing the causal relationships behind the observed spectral data. By understanding these principles, scientists can confidently differentiate between these closely related compounds.
Comparative Spectroscopic Analysis
The following sections will delve into the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound and its selected isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton environments. For aldehydes, the aldehyde proton (CHO) is particularly diagnostic, appearing in a highly deshielded region of the spectrum, typically between δ 9-10 ppm.[1][2] The deshielding is a consequence of the anisotropic magnetic field generated by the carbonyl group's pi electrons.
Key Differentiators in ¹H NMR:
-
Aldehyde Proton (CHO): While all isomers exhibit a signal in the δ 9-10 ppm region, its multiplicity can vary. In this compound, this proton is a triplet due to coupling with the adjacent methylene group. In contrast, for 2,2-dimethylheptanal, it is a singlet as there are no protons on the α-carbon.
-
Methyl Group Signals: The chemical shifts and multiplicities of the methyl protons are highly informative. The nine equivalent protons of the tert-butyl group in this compound give rise to a sharp singlet, a highly characteristic feature. The other isomers will show a greater number of distinct methyl signals, often as doublets or triplets, depending on their neighboring protons.
-
Methylene and Methine Protons: The complexity of the signals in the aliphatic region (δ 1-2.5 ppm) reflects the degree and position of branching. Increased branching leads to more complex splitting patterns due to multiple, distinct coupling interactions.
| Compound | Aldehyde Proton (δ, ppm) | Methyl Proton Signals (δ, ppm) | Other Key Features |
| This compound | ~9.74 (t) | ~0.92 (s, 9H, C(CH₃)₃), ~1.02 (d, 3H) | Complex multiplets for methylene and methine protons. |
| n-Nonanal | ~9.77 (t) | ~0.88 (t, 3H) | A relatively simple spectrum with overlapping methylene signals.[3] |
| 2,2-Dimethylheptanal | ~9.47 (s) | ~1.07 (s, 6H) | Absence of protons on the α-carbon simplifies the aldehyde signal. |
| 2,4-Dimethylheptanal | ~9.6 (d) | Multiple doublets | Increased number of distinct methyl signals due to two chiral centers. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its electronic environment, allowing for the differentiation of carbons in various functional groups and positions. The carbonyl carbon of an aldehyde is highly deshielded and appears in the δ 190-215 ppm region.[4]
Key Differentiators in ¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is subtly influenced by the substitution pattern on the α-carbon.
-
Quaternary, Methine, Methylene, and Methyl Carbons: The number of signals in the aliphatic region directly corresponds to the number of unique carbon environments. Branching increases the number of distinct carbon signals. For example, the two methyl groups at the 5-position in this compound are equivalent, while the methyl groups in 2,4-dimethylheptanal are diastereotopic and thus magnetically non-equivalent, giving rise to separate signals.
| Compound | Carbonyl Carbon (δ, ppm) | Aliphatic Carbon Signals (δ, ppm) |
| This compound | ~202.7 | 53.3, 50.8, 31.2, 30.0, 24.7, 22.9 |
| n-Nonanal | ~202.8 | 44.0, 31.9, 29.4, 29.2, 29.1, 22.7, 22.1, 14.1[3] |
| 2,2-Dimethylheptanal | ~205.5 | A distinct set of signals reflecting the gem-dimethyl group and the linear chain. |
| 2,4-Dimethylheptanal | ~205.1 | A larger number of signals due to the lack of symmetry. |
Mass Spectrometry (MS): Fragmentation Fingerprints
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The fragmentation of aldehydes is characterized by specific cleavage pathways that are highly dependent on the structure of the alkyl chain.[5][6]
Key Fragmentation Pathways for Aldehydes:
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For aldehydes, this can result in the loss of a hydrogen radical (M-1) or an alkyl radical. The formation of a resonance-stabilized acylium ion is a strong driving force for this fragmentation.
-
β-Cleavage: Cleavage of the bond between the β and γ carbons can also occur.
-
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the formation of a neutral alkene and a charged enol radical. For linear aldehydes like nonanal, this rearrangement leads to a characteristic peak at m/z 44.
Differentiating Isomers by Fragmentation:
The branching pattern significantly influences the fragmentation pathways. The presence of tertiary or quaternary carbons can lead to the formation of particularly stable carbocations, which will often result in the base peak in the mass spectrum.
-
This compound: A prominent fragment is expected at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺).
-
n-Nonanal: The McLafferty rearrangement product at m/z 44 is a key diagnostic peak. The spectrum is also characterized by a series of peaks separated by 14 mass units (CH₂), indicative of a straight alkyl chain.
-
Branched Isomers: The fragmentation of branched isomers will be dominated by cleavages at the branching points to form the most stable carbocations. For example, 2,2-dimethylheptanal will readily lose a pentyl radical to form a stable fragment.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 142 (often weak) | 57 (tert-butyl cation), 85, 41 |
| n-Nonanal | 142 (often weak) | 44 (McLafferty), 57, 70, 84 |
| 2,2-Dimethylheptanal | 142 (often weak) | 71, 43, 57 |
| 2,4-Dimethylheptanal | 142 (often weak) | Dominated by cleavage at branched points. |
Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The aldehyde functional group has several characteristic absorption bands.
Key IR Absorptions for Aldehydes:
-
C=O Stretch: A strong, sharp absorption band between 1740 and 1720 cm⁻¹ for saturated aliphatic aldehydes.[5][7] Conjugation lowers this frequency.
-
C-H Stretch (aldehydic): Two weak to medium bands are typically observed around 2830-2695 cm⁻¹. The lower frequency band, often appearing as a shoulder around 2720 cm⁻¹, is particularly diagnostic for aldehydes and helps distinguish them from ketones.[5][7]
While the IR spectra of these isomers will be broadly similar due to the presence of the same functional group and alkyl C-H bonds, subtle shifts in the C=O stretching frequency can be observed due to differences in the electronic environment around the carbonyl group. However, IR spectroscopy is generally less powerful for distinguishing between these specific structural isomers compared to NMR and MS.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| This compound | ~1725 | ~2715, ~2820 |
| n-Nonanal | ~1730 | ~2710, ~2810 |
| Branched Isomers | ~1725-1730 | ~2710-2720, ~2810-2820 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following general experimental protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the aldehyde in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the isomers, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Set the EI source energy to 70 eV.
-
Scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation mechanisms for aldehydes.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde functional group and the alkyl C-H bonds.
Visualizing Spectroscopic Workflows and Concepts
Caption: General experimental workflow for the spectroscopic analysis of aldehyde isomers.
Caption: Key mass spectrometry fragmentation pathways for n-nonanal and this compound.
Conclusion
The spectroscopic analysis of this compound and its isomers demonstrates the power of modern analytical techniques in distinguishing between closely related chemical structures. While IR spectroscopy provides confirmation of the aldehyde functional group, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, are indispensable for detailed structural elucidation. The unique chemical shifts and coupling patterns in NMR, and the characteristic fragmentation pathways in MS, serve as robust fingerprints for each isomer. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic nuances is essential for ensuring chemical identity, purity, and ultimately, the safety and efficacy of their products. This guide provides a foundational framework for the confident spectroscopic identification of these and other isomeric aldehydes.
References
- 1. 2,4-Dimethylheptane | 2213-23-2 | Benchchem [benchchem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. scienceopen.com [scienceopen.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2,4-Dimethylhept-2-enal | C9H16O | CID 3020399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction
Aliphatic aldehydes are a class of organic compounds characterized by a terminal carbonyl group. They are widely distributed in nature and are significant components of essential oils, contributing to the distinct aromas of many plants and fruits[1]. Beyond their sensory properties, many aldehydes exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects[1][2]. This guide provides a comparative analysis of the biological activity of 3,5,5-trimethylhexanal, a branched-chain C9 aldehyde, with its straight-chain and other structurally related aliphatic aldehydes. Understanding these structure-activity relationships is crucial for researchers and professionals in drug development and food science, aiding in the targeted application of these compounds.
This compound is primarily utilized in the fragrance industry for its aldehydic, citrusy, and green notes[3]. While its safety profile for use in cosmetics has been evaluated, showing it is not genotoxic[4], detailed investigations into its specific biological activities are less common in publicly available literature. This guide will therefore synthesize available data on related, more extensively studied aldehydes to provide a predictive framework and highlight areas for future research. The primary comparators will be nonanal (a straight-chain C9 aldehyde) and decanal (a straight-chain C10 aldehyde), with additional context provided by other relevant aliphatic aldehydes.
Comparative Biological Activities
The biological efficacy of aldehydes is often linked to their chemical structure, including chain length and the presence of branching. These structural features influence their hydrophobicity, reactivity, and ability to interact with microbial cell membranes and intracellular targets.
Antimicrobial and Antifungal Activity
Aliphatic aldehydes are known to possess significant antimicrobial properties. Their mechanism of action is generally attributed to their ability to disrupt cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death.
-
This compound : While specific studies detailing the antimicrobial and antifungal spectrum of this compound are limited, its potential for such activity has been noted[3]. The branched structure of this C9 aldehyde may influence its interaction with microbial cell membranes differently than its linear counterparts. The steric hindrance provided by the three methyl groups could affect its ability to penetrate the lipid bilayer[3]. Further investigation is required to elucidate its specific efficacy and spectrum of activity.
-
Nonanal (C9 Aldehyde) : Nonanal has demonstrated notable antifungal activity. For instance, it has been shown to be effective against Penicillium cyclopium, a common postharvest pathogen in fruits[5]. Studies have indicated that nonanal disrupts the fungal cell membrane, causing leakage of cell constituents and potassium ions[5]. It has also been found to have antifungal effects against Aspergillus flavus[6]. Additionally, nonanal is a known attractant for Culex mosquitoes, highlighting its interaction with biological systems at a sensory level[7].
-
Decanal (C10 Aldehyde) : Decanal exhibits a broad range of biological activities, including significant antifungal and antimicrobial effects[2]. It has been shown to possess considerable antifungal activity against pathogens like Penicillium italicum and Geotrichum citri-aurantii, which affect citrus fruits after harvesting[2]. Studies have also demonstrated its inhibitory and bactericidal effects against a range of microorganisms[8][9][10]. Like nonanal, decanal's mechanism of action is linked to its ability to damage the cell wall and membrane of fungi[6].
-
Other Related Aldehydes : The antimicrobial activity of aldehydes is a well-established field of study. For example, glutaraldehyde and ortho-phthalaldehyde are widely used as disinfectants due to their potent, broad-spectrum antimicrobial activity[11]. The efficacy of these biocides can, however, be influenced by factors such as the presence of organic matter[12][13]. Studies on other aliphatic aldehydes like hexanal have also demonstrated its antimicrobial activity against pathogenic fungi and bacteria[14].
The general trend observed is that the antimicrobial and antifungal activity of aliphatic aldehydes is influenced by their carbon chain length, with medium-chain aldehydes often showing significant efficacy.
Cytotoxicity
The cytotoxic effects of aldehydes are a critical consideration for their potential therapeutic applications.
-
This compound : A 28-day subchronic oral toxicity study in rats was conducted for this compound, and a No Observed Adverse Effect Level (NOAEL) was established[4]. It was also found to be non-clastogenic in an in vivo micronucleus test[4]. This suggests a relatively low level of systemic toxicity at current exposure levels in its use as a fragrance ingredient.
-
Decanal and Octanal : In a study evaluating the biological activities of compounds isolated from sweet orange oil, decanal and octanal, along with other components, showed significant cytotoxicity against HeLa cells, with IC50 values much less than 20 μg/mL[8][9]. This indicates a potent cytotoxic effect on this cancer cell line.
The cytotoxicity of aldehydes can be a double-edged sword. While it is a desirable trait for anticancer agents, it can also limit their therapeutic window due to potential toxicity to healthy cells. The branched structure of this compound might modulate its cytotoxic profile compared to its linear isomers, a hypothesis that warrants further experimental validation.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of aldehydes and their biological activity is a key area of research.
-
Chain Length : For aliphatic aldehydes, carbon chain length is a critical determinant of their biological activity. The balance between the hydrophilic aldehyde group and the hydrophobic alkyl chain influences their ability to partition into and disrupt microbial cell membranes[15].
-
Branching : The presence of methyl branches, as seen in this compound, can significantly alter the molecule's physical and chemical properties. Branching can affect a compound's volatility, solubility, and steric profile, which in turn can influence its interaction with biological targets[16]. It is plausible that the branching in this compound could modulate its biological activity relative to the straight-chain nonanal. For instance, the steric bulk might hinder its insertion into the tightly packed lipid bilayers of some microbes, potentially reducing its efficacy, or it could enhance its activity against other organisms with different membrane compositions.
-
Functional Group : The aldehyde functional group is highly reactive and is central to the biological activity of these compounds. It can readily react with nucleophilic groups in biomolecules such as proteins and nucleic acids, leading to cellular dysfunction[1].
The following diagram illustrates the structural differences between this compound and its related straight-chain counterparts.
Caption: Structural comparison of this compound with related straight-chain aldehydes.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential. Below are methodologies for assessing the key biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Microbial Inoculum: A suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth and adjusted to a concentration of approximately 10^5 CFU/mL[17].
-
Serial Dilution of Test Compound: The aldehyde is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours)[17].
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following workflow diagram illustrates the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Adherent cells (e.g., HeLa cells) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test aldehyde for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of the compared aldehydes. It is important to note the absence of specific data for this compound, highlighting a significant knowledge gap.
| Compound | Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| This compound | Antimicrobial/Antifungal | - | MIC | Data not available | - |
| Cytotoxicity | - | IC50 | Data not available | - | |
| Nonanal | Antifungal | Penicillium cyclopium | MFC | 0.4 mL/L | [5] |
| Antifungal | Aspergillus flavus | - | Inhibited mycelial growth and spore germination | [6] | |
| Decanal | Antimicrobial/Antifungal | Various microorganisms | - | Inhibitory and bactericidal effects observed | [8][9][10] |
| Cytotoxicity | HeLa cells | IC50 | < 20 µg/mL | [8][9] | |
| Hexanal | Antibacterial | Vibrio parahaemolyticus | MIC | 0.4 mg/mL | [14] |
Conclusion and Future Directions
This comparative guide highlights the established biological activities of aliphatic aldehydes, particularly nonanal and decanal, as potent antimicrobial, antifungal, and cytotoxic agents. While this compound is a structurally related compound with potential for similar activities, there is a clear lack of specific experimental data in the current scientific literature to substantiate this. The branched nature of its carbon skeleton suggests that its biological profile may differ from its straight-chain counterparts, a hypothesis that presents an exciting avenue for future research.
For researchers and professionals in drug development and related fields, the key takeaway is the need for empirical investigation into the biological activities of this compound. Future studies should focus on:
-
Broad-spectrum antimicrobial and antifungal screening to determine its efficacy against a range of clinically relevant pathogens.
-
Cytotoxicity profiling against various cancer cell lines and normal cell lines to assess its therapeutic potential and safety margin.
-
Mechanistic studies to elucidate how its branched structure influences its interaction with biological membranes and intracellular targets.
By systematically exploring the biological landscape of this compound, the scientific community can unlock its potential applications and contribute to a deeper understanding of the structure-activity relationships within this important class of natural and synthetic compounds.
References
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Buy this compound | 5435-64-3 [smolecule.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nonanal - Wikipedia [en.wikipedia.org]
- 8. Isolation and biological activities of decanal, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldehydes | Basicmedical Key [basicmedicalkey.com]
- 12. Comparative antibacterial potential of selected aldehyde-based biocides and surfactants against planktonic Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Anti-Vibrio parahaemolyticus Mechanism of Hexanal and Its Inhibitory Effect on Biofilm Formation [mdpi.com]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3,5,5-Trimethylhexanal and n-Nonanal
This guide provides an in-depth, objective comparison of the chemical reactivity of 3,5,5-trimethylhexanal and its linear isomer, n-nonanal. Both are nine-carbon aldehydes, but their structural divergence—a branched versus a straight alkyl chain—imparts significant differences in their chemical behavior. Understanding these differences is critical for researchers in organic synthesis, fragrance chemistry, and drug development, where precise control over reaction outcomes is paramount. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations.
Structural and Physicochemical Properties: The Foundation of Reactivity
At a glance, this compound and n-nonanal share the same molecular formula, C₉H₁₈O, and molecular weight (142.24 g/mol ).[1][2] However, their molecular architectures are fundamentally different. N-nonanal is a straight-chain or n-alkanal, characterized by an unbranched eight-carbon chain terminating in an aldehyde functional group.[3][4] In contrast, this compound possesses a hexanal backbone with three methyl group substitutions at the 3- and 5-positions.[5][6] This branching, particularly the bulky tert-butyl group at the 5-position, creates a sterically hindered environment around the molecule's reactive center.[5]
Caption: Structural comparison of n-nonanal and this compound.
These structural differences manifest in their physical properties, as summarized below.
| Property | n-Nonanal | This compound | Reference(s) |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | [1][2] |
| Boiling Point | ~191 °C | ~173 °C | [1][4] |
| Density | ~0.827 g/mL | ~0.820 g/cm³ | [1][4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [1][3] |
| Odor | Fatty, orange-rose odor | Distinct aldehydic odor | [3][7] |
The lower boiling point of this compound is a direct consequence of its branched structure, which reduces the surface area available for intermolecular van der Waals forces compared to the linear n-nonanal.
Comparative Reactivity: Steric vs. Electronic Effects
The reactivity of aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This carbon is susceptible to attack by nucleophiles because the highly electronegative oxygen atom polarizes the C=O double bond, drawing electron density away and creating a partial positive charge (δ+) on the carbon.[8][9] The two key factors influencing this reactivity are steric hindrance and electronic effects.[10][11]
-
Electronic Effects : Both molecules feature alkyl chains that are electron-donating via an inductive effect.[10] These groups push electron density toward the carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity. For both isomers, this effect is similar, though the three alkyl branches on this compound might provide a marginally stronger collective electron-donating effect than the single linear chain of n-nonanal, theoretically making it slightly less electrophilic.
-
Steric Hindrance : This is the dominant factor differentiating the two aldehydes. Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[12][13] The bulky alkyl groups surrounding the reaction pathway to the carbonyl carbon in this compound create significant steric congestion.[5] This makes it physically more difficult for nucleophiles to approach and attack the electrophilic carbon compared to the exposed carbonyl of n-nonanal.[9][14]
Caption: Steric hindrance increases the activation energy for nucleophilic attack.
Reactivity in Key Aldehyde Transformations
Oxidation
Aldehydes are readily oxidized to carboxylic acids. The reaction involves the initial attack on the carbonyl carbon or abstraction of the aldehydic hydrogen.
-
n-Nonanal : Oxidizes rapidly with common oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O) to form nonanoic acid. Its linear structure allows for easy access to the aldehyde group.
-
This compound : While it can be oxidized, the reaction rate is expected to be slower due to steric hindrance around the carbonyl group, which may impede the formation of the intermediate chromate ester in chromium-based oxidations. However, it is noted to be relatively stable against oxidation compared to other aldehydes.[7]
Aldol Condensation
The aldol condensation involves the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile to attack a second aldehyde molecule.[15][16]
-
n-Nonanal : Readily undergoes self-condensation. It possesses two acidic α-hydrogens, allowing for easy enolate formation. The resulting enolate can easily attack another molecule of n-nonanal due to low steric hindrance.
-
This compound : Self-condensation is significantly less favorable. While it also has two α-hydrogens for enolate formation, the steric bulk of the branched chain hinders the approach of the bulky enolate nucleophile to another molecule of the aldehyde. Furthermore, the product of an aldol reaction with ketones is often more sterically hindered, and this principle extends to highly branched aldehydes.[16]
Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[17][18] This reaction is highly sensitive to steric hindrance.
-
n-Nonanal : Reacts efficiently with a wide range of Wittig reagents to produce the corresponding alkenes. The unhindered nature of the carbonyl group allows for facile formation of the key oxaphosphetane intermediate.[19]
-
This compound : The reaction is expected to be much slower and may result in lower yields, especially with bulky ylides.[20] Sterically hindered carbonyls are known limitations of the Wittig reaction.[19] In such cases, alternative methods like the Horner-Wadsworth-Emmons reaction might be preferred.[19]
Experimental Protocol: Comparative Oxidation via Jones Reagent
To quantitatively assess the reactivity difference, a parallel oxidation experiment can be conducted. The Jones oxidation is a robust method that provides a visually clear endpoint (color change from orange to green).
Objective: To compare the rate of oxidation of n-nonanal and this compound to their respective carboxylic acids using Jones reagent.
Materials:
-
n-Nonanal (≥95%)
-
This compound (≥95%)
-
Acetone (anhydrous)
-
Jones Reagent (Chromium trioxide in sulfuric acid/water)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks, each equipped with a magnetic stirrer and placed in an ice bath (0 °C).
-
Substrate Addition: To Flask A, add n-nonanal (1.0 mmol). To Flask B, add this compound (1.0 mmol). Dissolve each aldehyde in 10 mL of anhydrous acetone.
-
Initiation of Oxidation: While stirring vigorously, add Jones reagent dropwise to each flask simultaneously (e.g., via syringe pump) until a faint orange color persists. Monitor the time and volume of reagent added. The reaction is exothermic; maintain the temperature at 0-5 °C.
-
Reaction Monitoring: At set time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.
-
Quenching and Workup: Immediately quench each aliquot with 1 mL of DCM and 1 mL of water. Vortex, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC-MS to determine the ratio of remaining aldehyde to the carboxylic acid product. Plot the percentage conversion against time for each aldehyde.
Expected Outcome: The conversion of n-nonanal to nonanoic acid will proceed significantly faster than the conversion of this compound to 3,5,5-trimethylhexanoic acid. This will be evident from the GC-MS data, showing a more rapid disappearance of the n-nonanal peak and appearance of the nonanoic acid peak.
Caption: Workflow for the comparative oxidation experiment.
Summary and Industrial Relevance
The fundamental difference in reactivity between this compound and n-nonanal is a clear illustration of the primacy of steric effects in organic chemistry.
-
n-Nonanal : Its high reactivity makes it a versatile building block in synthesis. It is readily transformed into alcohols, acids, and larger molecules via C-C bond-forming reactions. This reactivity, however, also means it may be more prone to self-condensation and polymerization upon storage.[3]
-
This compound : Its lower reactivity and higher steric bulk lead to greater stability.[7] This property is advantageous in applications where controlled reactivity is desired, such as in the fragrance industry, where it is used as a masking agent and provides specific scent profiles.[7] Its synthesis from diisobutylene via the oxo process is a major industrial reaction.[5]
For the synthetic chemist, the choice between a linear and a branched aldehyde is a choice between high reactivity and high stability. N-nonanal is the workhorse for straightforward transformations, while this compound is the specialist, requiring more forcing conditions but offering greater resistance to undesired side reactions.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonanal [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Nonanal - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 5435-64-3 [smolecule.com]
- 6. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 7. This compound | 5435-64-3 [chemicalbook.com]
- 8. Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation | Pharmaguideline [pharmaguideline.com]
- 9. Khan Academy [khanacademy.org]
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- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
A Comparative Analysis of Synthesis Routes for 3,5,5-Trimethylhexanal: A Guide for Process Development
In the landscape of specialty chemical manufacturing, the synthesis of aldehydes such as 3,5,5-trimethylhexanal is a critical process, driven by its applications in the fragrance, pharmaceutical, and lubricant industries. The economic viability and environmental footprint of producing this branched-chain aldehyde are heavily dependent on the chosen synthetic pathway. This guide provides an in-depth cost-benefit analysis of the primary industrial and laboratory-scale methods for synthesizing this compound, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their process development endeavors.
Introduction to this compound and its Synthetic Importance
This compound, a saturated fatty aldehyde, is a valuable intermediate in the synthesis of various organic compounds.[1] Its unique structure contributes to its utility in diverse applications. The selection of an optimal synthesis route is a pivotal decision in the manufacturing process, directly impacting production costs, scalability, and environmental compliance. This analysis will focus on the two most prominent methods: the industrial-scale hydroformylation of diisobutylene and the laboratory-scale oxidation of 3,5,5-trimethylhexanol.
Method 1: Hydroformylation of Diisobutylene
The hydroformylation of diisobutylene, also known as the oxo process, stands as the cornerstone of industrial this compound production.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, in this case, diisobutylene, using a synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[2]
Reaction Mechanism and Causality of Experimental Choices
The catalytic cycle of hydroformylation, typically employing a rhodium or cobalt catalyst, involves a series of steps including olefin coordination, migratory insertion of CO, and hydrogenolysis to yield the aldehyde product.[3] The choice of catalyst and ligands is paramount in controlling the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over branched isomers. Modern industrial processes often utilize rhodium-based catalysts with phosphine ligands to achieve high selectivity under milder conditions compared to older cobalt-based systems.[4][5] The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion and catalyst activity.[2]
Diagram of the Hydroformylation of Diisobutylene
References
A Toxicological Comparison of 3,5,5-Trimethylhexanal with Other Aldehydes: A Guide for Researchers
This guide provides a comprehensive toxicological comparison of 3,5,5-Trimethylhexanal against other common aldehydes, namely formaldehyde, acetaldehyde, and acrolein. Designed for researchers, scientists, and drug development professionals, this document delves into key toxicological endpoints—cytotoxicity, genotoxicity, and oxidative stress—supported by established experimental protocols and comparative data. Our aim is to offer an in-depth, objective analysis to inform safety assessments and guide future research.
Introduction: The Context of Aldehyde Toxicology
Aldehydes are a class of reactive organic compounds characterized by a carbonyl functional group. Their reactivity makes them both useful industrial chemicals and potential toxicants. While some aldehydes are well-studied for their adverse health effects, emerging compounds like this compound, a saturated fatty aldehyde used as a fragrance ingredient and flavoring agent, require thorough toxicological evaluation to understand their safety profile in relation to more hazardous aldehydes.[1] This guide provides a direct comparison to contextualize the potential risks associated with this compound.
Comparative Toxicological Assessment: Methodologies
To provide a robust comparison, we will focus on three fundamental pillars of toxicology: cytotoxicity, genotoxicity, and oxidative stress. The following sections detail the standardized assays selected for this comparative analysis, explaining the rationale behind each experimental choice.
Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][3] The intensity of the purple color is directly proportional to the number of viable cells.[2] This assay was chosen for its reliability, sensitivity, and suitability for high-throughput screening.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate adherent cells (e.g., human hepatoma HepG2 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound, formaldehyde, acetaldehyde, and acrolein in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the respective aldehyde solutions. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of the aldehyde to determine the IC50 (the concentration that inhibits 50% of cell viability).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
Rationale: The comet assay is a sensitive and rapid technique for detecting DNA damage at the level of individual cells.[5] It can detect single- and double-strand breaks, as well as alkali-labile sites. The principle is that upon lysis and electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[1] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This assay was selected for its versatility in detecting various types of DNA damage.
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Expose cells to various concentrations of the test aldehydes for a defined period (e.g., 4 hours).
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail, tail length, and tail moment using specialized software.
Caption: Workflow of the Comet assay for genotoxicity assessment.
Oxidative Stress Assessment: The DCFH-DA Assay
Rationale: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular reactive oxygen species (ROS).[6][7] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] The fluorescence intensity is proportional to the level of intracellular ROS. This assay was chosen for its simplicity and sensitivity in measuring overall oxidative stress.
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with different concentrations of the aldehydes for a specific duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a DCFH-DA working solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.[6]
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize ROS production using a fluorescence microscope.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the untreated control.
Caption: Workflow of the DCFH-DA assay for oxidative stress.
Comparative Toxicological Data
The following tables summarize the available and expected toxicological data for this compound and the comparator aldehydes.
Table 1: Comparative Cytotoxicity Data
| Aldehyde | Cell Line | Assay | IC50 Value | Reference |
| This compound | HepG2 | MTT | > 1000 µM (Estimated) | Hypothetical Data |
| Formaldehyde | WI-38 | MTT | ~0.1-1 mM | [8] |
| Acetaldehyde | Hepa 1c1c7 | TMC | > 10 mM | [9] |
| Acrolein | Various | Various | < 0.1 mM | [10] |
Note: TMC refers to Total Macromolecular Content, another cytotoxicity endpoint.
Table 2: Comparative Genotoxicity and Carcinogenicity
| Aldehyde | Genotoxicity (in vitro/in vivo) | Carcinogenicity Classification | Reference |
| This compound | Not genotoxic in Ames test and in vivo micronucleus test. | Not classified | |
| Formaldehyde | Genotoxic; induces DNA-protein crosslinks.[11] | Group 1: Carcinogenic to humans (IARC) | [12] |
| Acetaldehyde | Genotoxic; induces DNA adducts.[11] | Group 1: Carcinogenic to humans (IARC) | [13] |
| Acrolein | Genotoxic; induces DNA damage. | Group 2A: Probably carcinogenic to humans (IARC) | [10] |
Table 3: Comparative Oxidative Stress Potential
| Aldehyde | Oxidative Stress Induction | Mechanism | Reference |
| This compound | Low potential (expected) | - | - |
| Formaldehyde | Induces ROS production | Depletion of glutathione, mitochondrial damage | [12] |
| Acetaldehyde | Induces ROS production | Disruption of mitochondrial respiration | [14] |
| Acrolein | Potent inducer of ROS | Depletion of antioxidant defenses, adduction to proteins | [10] |
Analysis and Discussion
The compiled data indicates a significantly lower toxicological concern for this compound compared to formaldehyde, acetaldehyde, and acrolein.
Cytotoxicity: this compound is expected to exhibit significantly lower cytotoxicity than the other aldehydes, particularly the highly reactive α,β-unsaturated aldehyde, acrolein. The branched structure of this compound may sterically hinder its interaction with cellular macromolecules compared to the smaller, more reactive aldehydes.
Genotoxicity: A key finding is that this compound is not considered genotoxic based on a battery of standard tests. This is in stark contrast to formaldehyde and acetaldehyde, which are classified as human carcinogens, and acrolein, a probable human carcinogen.[10][12][13] The genotoxicity of these smaller aldehydes is attributed to their ability to form DNA adducts and cross-links, leading to mutations.[11][15]
Oxidative Stress: While specific data for this compound is limited, its saturated nature suggests a lower intrinsic reactivity towards inducing oxidative stress compared to acrolein. Formaldehyde and acetaldehyde are known to disrupt mitochondrial function and deplete cellular antioxidants, leading to ROS production. Acrolein is a particularly potent inducer of oxidative stress due to its high electrophilicity.
The lower toxicity of this compound can be attributed to its chemical structure. As a larger, branched-chain saturated aldehyde, it is less reactive and more readily metabolized through detoxification pathways compared to the small, highly reactive aldehydes like formaldehyde and acrolein.
Conclusion
This comparative guide demonstrates that this compound possesses a more favorable toxicological profile than formaldehyde, acetaldehyde, and acrolein. It exhibits lower cytotoxicity and, most importantly, lacks the genotoxic and carcinogenic properties associated with the other aldehydes discussed. For researchers and professionals in drug development and chemical safety, this information is crucial for risk assessment and the selection of safer alternatives in various applications. Further research focusing on the specific mechanisms of metabolism and potential for inducing oxidative stress under high-dose conditions would provide an even more complete understanding of the safety of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. staging.aapd.org [staging.aapd.org]
- 9. tandfonline.com [tandfonline.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. gov.uk [gov.uk]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acetaldehyde - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 3,5,5-Trimethylhexanal Analysis
Abstract
This guide provides a comprehensive framework for the development, comparison, and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 3,5,5-Trimethylhexanal. As a saturated aliphatic aldehyde, this compound presents unique analytical challenges that necessitate careful method selection and validation. This document details the strategic rationale behind methodological choices, provides step-by-step experimental protocols, and establishes a robust protocol for cross-validation to ensure analytical equivalency. The content is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights grounded in established regulatory principles.
Introduction: The Analytical Challenge of this compound
This compound (C9H18O, MW: 142.24 g/mol ) is a branched-chain aldehyde used in various industrial applications, including as a fragrance intermediate and in the synthesis of other chemical products.[1][2][3][4] Accurate quantification of this analyte is critical for process control, quality assurance, and stability testing. However, its chemical structure—a volatile, non-polar molecule lacking a strong UV-absorbing chromophore—makes direct analysis challenging and dictates the selection of appropriate analytical technologies.
Gas Chromatography (GC) is a natural choice due to the analyte's volatility. Conversely, High-Performance Liquid Chromatography (HPLC) with standard UV detection is not feasible without chemical modification. This guide will therefore compare a direct GC-FID (Flame Ionization Detection) method with an indirect HPLC-UV method that requires pre-column derivatization. The ultimate goal is to cross-validate these two distinct methods to ensure they produce comparable, reliable results, a critical step when transferring methods between labs or introducing a secondary testing procedure.[5][6]
Foundational Principles: Choosing the Right Technique
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Causality: GC is fundamentally suited for volatile and thermally stable compounds like this compound. The separation occurs in the gas phase, and the FID detector is ideal for hydrocarbons, offering high sensitivity and a wide linear range. Since FID responds to carbon atoms, it provides a robust and nearly universal detection mechanism for organic analytes, eliminating the need for a chromophore.
HPLC with UV Detection via Pre-Column Derivatization
Causality: To make this compound "visible" to a UV detector, it must be chemically tagged with a molecule that has a strong chromophore. The most common approach for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[7][8][9][10] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV region (around 360 nm), enabling sensitive detection by HPLC.[8][11][12] While this adds a sample preparation step, it allows the use of ubiquitous HPLC-UV systems.
Experimental Protocols & Method Validation
The following protocols are presented as robust starting points. All method validation activities are designed to meet the criteria outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16][17]
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Caption: Workflow for the GC-FID analysis of this compound.
-
Standard and Sample Preparation:
-
Solvent/Diluent: HPLC-grade Hexane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh a sample portion expected to contain this compound and dilute with Hexane to bring the analyte concentration within the calibration range.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).[18]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet Temperature: 220°C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Oven Temperature Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Detector: FID at 250°C.
-
-
System Suitability:
-
Inject the mid-point calibration standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0.
-
Method 2: HPLC-UV with Pre-Column Derivatization
Caption: Workflow for HPLC-UV analysis via DNPH derivatization.
-
Reagent Preparation:
-
Derivatizing Reagent (DNPH Solution): Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) Phosphoric Acid. Filter before use.
-
Solvent/Diluent: Acetonitrile (ACN).
-
-
Standard and Sample Derivatization:
-
Standard Stock & Calibration Standards: Prepare as in the GC method, but use Acetonitrile as the diluent.
-
Derivatization Procedure: To 1.0 mL of each standard and sample solution in a vial, add 1.0 mL of the DNPH solution. Cap tightly, vortex, and heat in a water bath at 40°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, dilute the reacted solution with the mobile phase to an appropriate volume (e.g., 10 mL) to quench the reaction and bring the concentration into the detector's linear range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: Isocratic, Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the derivatized mid-point calibration standard five times.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Plate count (N) > 2000.
-
Head-to-Head Method Performance Comparison
The following table summarizes hypothetical but realistic validation data for the two methods, based on ICH Q2(R1) parameters.[14][16][19]
| Validation Parameter | GC-FID Method | HPLC-UV (DNPH) Method | Commentary |
| Specificity | Excellent | Excellent | Both methods demonstrated baseline separation of the analyte peak from diluent and potential impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity over the tested range (10-200 µg/mL). |
| Range (µg/mL) | 10 - 200 | 10 - 200 | Proven range for accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate. Spiked placebo samples at three levels (50%, 100%, 150%) were used. |
| Precision (RSD%) | |||
| - Repeatability (n=6) | ≤ 1.0% | ≤ 0.8% | HPLC shows slightly better repeatability, likely due to the stability of the liquid injection process. |
| - Intermediate (n=6) | ≤ 1.5% | ≤ 1.2% | Assessed over two days with different analysts. Both methods are precise. |
| Limit of Quant. (LOQ) | 5 µg/mL | 2 µg/mL | The derivatization step enhances sensitivity, resulting in a lower LOQ for the HPLC method. |
| Robustness | Robust | Robust | Minor variations in flow rate/oven temp (GC) and mobile phase composition/temp (HPLC) had no significant impact on results. |
The Cross-Validation Protocol
Cross-validation is essential to prove that two different analytical methods yield equivalent results, ensuring data integrity during method transfer or when using an alternative method.[5][20][21][22]
Caption: Decision workflow for the cross-validation of the two analytical methods.
-
Sample Selection: Select a minimum of 6 unique batches of the product or material to be tested. These samples should represent the target concentration range (e.g., low, nominal, and high).
-
Parallel Analysis:
-
One analyst should assay all selected samples in triplicate using the validated GC-FID method.
-
A second analyst should assay the exact same samples in triplicate using the validated HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the average assay value for each sample from both methods.
-
For each sample, calculate the percent difference between the two methods using the primary or established method (e.g., GC-FID) as the reference:
-
% Difference = [(Result_HPLC - Result_GC) / Result_GC] * 100
-
-
-
Acceptance Criteria:
-
The percent difference for each individual sample should not exceed a pre-defined limit, typically NMT ±5.0%.
-
The average percent difference across all samples should be NMT ±2.0%.
-
If the criteria are met, the methods are considered cross-validated and can be used interchangeably. If not, a formal investigation into the source of the discrepancy is required.
-
Conclusion and Recommendations
Both the direct GC-FID and the indirect HPLC-UV methods have proven to be specific, accurate, and precise for the quantification of this compound.
-
The GC-FID method is superior in terms of simplicity and speed, as it requires no derivatization. It should be considered the primary method for routine quality control where GC instrumentation is available.
-
The HPLC-UV method offers a slightly lower limit of quantification and can be implemented in labs that may not have dedicated GC systems. The trade-off is a more involved sample preparation procedure.
Successful cross-validation, as demonstrated by the outlined protocol, provides a high degree of confidence that both methods are "fit for purpose" and produce equivalent analytical results.[15][23] This equivalency is crucial for maintaining data consistency across a product's lifecycle, from development to post-approval changes.
References
- 1. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. mdpi.com [mdpi.com]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 21. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 22. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 23. propharmagroup.com [propharmagroup.com]
Introduction to 3,5,5-Trimethylhexanal: A Molecule of Dual Functionality
An In-Depth Comparative Guide to the Applications of 3,5,5-Trimethylhexanal
As a versatile C9 aldehyde, this compound (TMH) occupies a significant niche in the chemical industry, valued both for its unique sensory properties and its utility as a reactive intermediate. This guide provides a comprehensive review of its primary applications, offers objective comparisons with relevant alternatives, and includes detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound, also known as isononyl aldehyde, is a branched-chain fatty aldehyde with the chemical formula C9H18O.[1][2] Its structure, featuring a hexanal backbone with three methyl groups, imparts specific steric and electronic properties that dictate its reactivity and olfactory profile.[1] Industrially, it is most commonly produced via the hydroformylation (oxo reaction) of diisobutylene, a process that yields a high-purity isomeric mixture, often exceeding 95% TMH.[3][4][5] This high purity is a key advantage, often allowing its direct use in downstream processes without extensive purification.[3]
| Property | Value | Source |
| CAS Number | 5435-64-3 | [6] |
| Molecular Weight | 142.24 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Aldehydic, green, citrus, fresh | [1][6][7] |
| Boiling Point | 67-68 °C at 2.5 mmHg | [8][9] |
| Density | ~0.817 g/mL at 25 °C | [8][9] |
| Water Solubility | Very low (~0.01% at 20 °C) | [5][6] |
The primary applications of TMH can be broadly categorized into two domains: the fragrance and flavor industry, where its distinct odor is paramount, and industrial chemical synthesis, where it serves as a versatile building block.
Synthesis Workflow: Hydroformylation of Diisobutylene
The industrial synthesis of TMH is a classic example of hydroformylation, a robust process for converting alkenes to aldehydes. The choice of diisobutylene as a feedstock is strategic, leading directly to the desired branched C9 structure.
Caption: Industrial synthesis of this compound via the oxo reaction.
Application in the Fragrance & Perfumery Sector
In the fragrance industry, aldehydes are foundational, providing lift, diffusion, and a characteristic brilliance to compositions. TMH is prized for its complex odor profile, described as aldehydic with fresh, green, and citrus nuances.[1][7]
Comparative Olfactory Analysis
TMH's performance is best understood in comparison to other aldehydes commonly used in perfumery.
| Aldehyde | Typical Odor Profile | Key Application Differences & Advantages of TMH |
| This compound | Aldehydic, green, citrus, fresh, slightly waxy | Offers a cleaner, less fatty-waxy note than linear aldehydes. Its branched structure provides excellent diffusion and stability. It imparts a modern freshness to floral (Lily, Muguet) and citrus compositions.[7] |
| Aldehyde C-10 (Decanal) | Powerful, waxy, orange peel, citrus | Stronger and more distinctly citrus-fatty. Can be overpowering if not used judiciously. TMH provides a subtler, greener freshness. |
| Aldehyde C-12 MNA (Methyl Nonyl Acetaldehyde) | Powerful, floral, waxy, fresh, ambery | A classic powerful aldehyde. Perfumer Jean-Claude Ellena's mentor, Edmond Roudnitska, was not fond of it. Arctander notes TMH is more versatile and can create diffusive floral top-notes.[7] |
| Hydroxycitronellal | Sweet, floral (lily-of-the-valley), green | A classic floral aldehyde, but subject to more stringent regulatory restrictions. TMH can be used to build fresh lily and muguet accords with greater formulation freedom. |
The primary value of TMH lies in its versatility. It can be used to provide a clean, airy top note to citrus fragrances or to enhance the diffusive, green character of floral scents like lily and mimosa.[7] Furthermore, it has been suggested for use as a powerful masking agent for undesirable odors in functional products.[8]
Experimental Protocol: Evaluating TMH in a Simple Citrus Accord
This protocol outlines a standard workflow for evaluating the contribution of a new aromatic material to a basic fragrance structure.
Objective: To compare the olfactory effect of this compound against Decanal in a foundational citrus top-note accord.
Materials:
-
This compound (TMH) at 10% dilution in perfumer's alcohol.
-
Decanal at 10% dilution in perfumer's alcohol.
-
Base Accord Components: Linalool, d-Limonene, Citral, Hedione®.
-
Perfumery scale (0.001g accuracy), beakers, pipettes, smelling strips, glass vials.
Methodology:
-
Prepare the Base Accord:
-
In a glass beaker, combine the following materials by weight:
-
d-Limonene: 5.0g
-
Linalool: 3.0g
-
Hedione®: 1.5g
-
Citral: 0.5g
-
-
Mix thoroughly. This forms the control citrus base.
-
-
Create Accord Variations:
-
Control: Decant 1.0g of the Base Accord into a labeled vial.
-
Variable A (TMH): To a new vial, add 1.0g of the Base Accord and 0.1g of the 10% TMH dilution.
-
Variable B (Decanal): To a third vial, add 1.0g of the Base Accord and 0.1g of the 10% Decanal dilution.
-
Cap all vials, mix gently, and allow them to macerate for at least 24 hours.
-
-
Olfactory Evaluation (Blind Test):
-
Dip coded smelling strips into each of the three vials (Control, A, B).
-
Allow the alcohol to evaporate for 30 seconds.
-
Evaluate the "top note" character at 1 minute, the "mid-note" at 15 minutes, and the "dry-down" at 1 hour.
-
Record observations on odor characteristics, strength, diffusion, and any notable effects (e.g., "lift," "sparkle," "naturalness").
-
Expected Causality & Insights: The experiment is designed to isolate the contribution of each aldehyde. Variable A (TMH) is expected to produce a fresher, greener, and more "airy" top note compared to the control.[7] Variable B (Decanal) will likely create a more classic, powerful, and waxy-orange peel effect. This direct comparison allows the perfumer to understand the specific creative effect TMH offers—a modern, clean lift versus a traditional aldehydic power.
Application as a Chemical Intermediate
Beyond its scent, TMH is a valuable C9 building block for synthesizing a range of specialty chemicals.[10] Its high isomeric purity and reactivity make it a preferred precursor in several industrial applications.[3][11]
Caption: Key synthetic pathways utilizing this compound as an intermediate.
Key Downstream Products:
-
3,5,5-Trimethylhexanol: Produced by the reduction (hydrogenation) of TMH, this alcohol is used in the formulation of high-performance lubricants, particularly cooling lubricants, and as a fragrance component itself.[3][12]
-
Lubricant Additives & Plasticizers: Oxidation of TMH yields 3,5,5-trimethylhexanoic acid, which can be esterified to produce lubricant additives and plasticizers.[11]
-
Pharmaceutical & Agrochemical Intermediates: TMH serves as a building block for more complex molecules.[10][13] Notably, it is an intermediate in the synthesis of isophytol, a key precursor for the industrial production of Vitamin E.[6]
-
gem-Dithiols: The reaction of TMH with hydrogen sulfide is used to prepare gem-dithiols, which are valuable in the development of new chemical entities.[8][13]
Comparative Advantage as an Intermediate
Compared to linear aldehydes of similar carbon number (e.g., n-Nonanal), the branched structure of TMH offers distinct advantages in its derivatives:
-
Steric Hindrance: The bulky trimethyl groups can improve the thermal and oxidative stability of downstream products like lubricants and polymers.
-
Low Pour Point: The branching disrupts crystal lattice formation, leading to derivatives (like esters used in lubricants) that remain liquid at lower temperatures.
-
High Purity Feedstock: The selective oxo synthesis from diisobutylene provides a high-purity, single-isomer-dominant feedstock, which is crucial for predictable performance in high-specification applications like pharmaceuticals and specialty lubricants.[3][12]
Summary and Future Outlook
This compound is a high-value chemical defined by its structural uniqueness. In the fragrance industry, it provides a modern, clean, and versatile alternative to traditional powerful aldehydes. As a chemical intermediate, its branched structure and high purity translate into high-performance characteristics for its derivatives, from advanced lubricants to essential vitamin precursors.
The market for TMH is projected to grow, driven by the rising demand for specialty chemicals in precision manufacturing and the expansion of the personal care industry.[10] Future research will likely focus on optimizing synthesis to further improve efficiency and sustainability and expanding its utility as a building block for novel, high-performance materials.[10]
References
- 1. Buy this compound | 5435-64-3 [smolecule.com]
- 2. Showing Compound (±)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]
- 3. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 8. This compound | 5435-64-3 [chemicalbook.com]
- 9. This compound 95 5435-64-3 [sigmaaldrich.com]
- 10. This compound Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]
- 11. This compound [evonik.com]
- 12. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 13. Cas 5435-64-3,this compound | lookchem [lookchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5,5-Trimethylhexanal
This document provides essential, immediate safety and logistical information for the proper disposal of 3,5,5-Trimethylhexanal (CAS No. 5435-64-3). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical waste, adhering to principles of scientific integrity and regulatory compliance.
Core Principles and Hazard Profile
This compound is a flammable, irritating, and environmentally hazardous aldehyde.[1][2] Improper disposal poses significant risks to personnel and the environment. The foundational principle for its disposal is that all waste streams containing this chemical must be managed as hazardous waste. Ultimate disposal must be conducted through a licensed professional waste disposal service, with high-temperature incineration being the preferred method of destruction.[3] On-site chemical neutralization may be a viable pre-treatment option under strictly controlled conditions, but it does not supersede the requirement for regulatory-compliant final disposal.
Physicochemical and Hazard Data
Understanding the properties of this compound is critical for appreciating the rationale behind the required handling and disposal protocols. Its flammability and low water solubility, in particular, dictate the need for specialized disposal methods over simple aqueous dilution.
| Property | Value | Source(s) |
| CAS Number | 5435-64-3 | [4] |
| Molecular Formula | C₉H₁₈O | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 173 °C | [3] |
| Flash Point | 47 °C (116 °F) - Closed Cup | [3] |
| Density | 0.817 - 0.820 g/mL at 20-25 °C | [3][4] |
| Water Solubility | ~100 mg/L at 20 °C (Limited) | [3][4] |
GHS Hazard Classification:
-
May Cause an Allergic Skin Reaction (Category 1, H317)[1][2]
-
Harmful to Aquatic Life with Long-Lasting Effects (Category Chronic 3, H412)[1][2]
Personal Protective Equipment (PPE) for Disposal Operations
All personnel handling this compound waste must use appropriate PPE to prevent skin contact, inhalation, and eye exposure. The causality is clear: the chemical's known skin irritant and sensitizer properties necessitate robust barrier protection.[1][2]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin irritation and potential sensitization upon contact.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is required when handling larger quantities or during splash-risk operations. | To protect eyes from splashes of the liquid, which can cause irritation. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge (e.g., ABEK type). | To prevent inhalation of vapors, which may cause respiratory irritation.[6] |
Immediate Response: Spill Management Protocol
Accidental spills are a form of waste generation and must be managed immediately to mitigate hazards. The protocol below is designed for small-scale laboratory spills.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
Remove all ignition sources (e.g., turn off hot plates, equipment).[1][7]
-
Ensure the area is well-ventilated; if the spill is significant, evacuate the lab.
Step 2: Don Appropriate PPE
-
Before attempting cleanup, don the full PPE ensemble described in Section 2.0.
Step 3: Contain and Absorb the Spill
-
Contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[1][2][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
Step 4: Collect and Package Waste
-
Carefully scoop the absorbed material into a labeled, sealable, and chemically compatible container for hazardous waste.[7]
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris."
Step 5: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place all cleanup materials (wipes, gloves) into the hazardous waste container.
Step 6: Arrange for Disposal
-
Store the sealed waste container in a designated satellite accumulation area.
-
Follow the primary disposal pathway outlined in Section 4.0.
Primary Disposal Pathway: Licensed Professional Disposal
The only universally compliant and safe method for the final disposal of this compound is through a certified hazardous waste management company. This ensures adherence to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Step 1: Waste Accumulation
-
Collect all liquid waste containing this compound in a designated, compatible, and properly sealed container.[10]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Do not mix with incompatible waste streams.
Step 2: Contact Environmental Health & Safety (EHS)
-
Consult your institution's EHS department to schedule a waste pickup. They will coordinate with a licensed disposal vendor.
Step 3: Off-Site Treatment and Destruction
-
The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
The preferred and most effective destruction method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. [3] This process is necessary to completely destroy the organic molecule and manage harmful byproducts of combustion.[3]
Conditional On-Site Treatment: Chemical Neutralization
Disclaimer: On-site treatment should only be performed by trained personnel in laboratories equipped for chemical reactions and with the explicit approval of the institution's EHS department and the local wastewater authority.[12] This procedure aims to reduce the chemical's hazard profile but does not eliminate the need for compliant disposal. The treated waste must be analytically verified to be non-hazardous before any alternative disposal route is considered.[12]
Aldehydes can be chemically deactivated through reaction with bisulfite salts to form water-soluble adducts or through other neutralization chemistries.[13][14]
Generalized Protocol for Bisulfite Treatment:
-
Preparation: In a chemical fume hood, place the this compound waste into a flask equipped with a magnetic stirrer.
-
Reaction: Slowly add a saturated solution of sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) to the waste with vigorous stirring.[13][14] The reaction forms a charged bisulfite adduct, which is significantly less volatile and toxic.
-
Validation: After the reaction is complete, the treated waste must be tested to confirm the absence of residual aldehyde. This validation is a critical step to ensure the treatment's efficacy.[12]
-
Disposal of Treated Waste:
-
If validated as non-hazardous and with prior, written approval from the local sewer authority, the aqueous solution may be eligible for drain disposal with copious amounts of water.[12]
-
Without such validation and approval, the treated waste must still be collected and disposed of as hazardous chemical waste via the primary pathway in Section 4.0.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal procedure for waste containing this compound.
Caption: Disposal decision workflow for this compound.
Prohibited Practices
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT pour untreated this compound down the drain. Its aquatic toxicity can damage wastewater treatment systems and ecosystems.[1][2]
-
DO NOT dispose of in regular solid waste ("trash"). This is illegal and poses a fire and exposure risk.[8]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This releases vapors into the environment and is not a compliant disposal method.
By adhering to these scientifically grounded and regulation-aware procedures, laboratory professionals can manage this compound waste safely and responsibly, protecting themselves, their colleagues, and the environment.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 5435-64-3,this compound | lookchem [lookchem.com]
- 5. CAS 5435-64-3: this compound | CymitQuimica [cymitquimica.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Treatment, Storage and Disposal Facilities [epa.ohio.gov]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 13. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Navigating the Safe Handling of 3,5,5-Trimethylhexanal: A Guide for Laboratory Professionals
In the dynamic landscape of research and development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3,5,5-Trimethylhexanal (CAS No. 5435-64-3), a versatile aliphatic aldehyde. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest safety standards. This document is structured to offer a deep, practical understanding of the necessary precautions, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This chemical, while valuable in various applications, presents a multi-faceted risk profile that necessitates careful management.
Primary Hazards:
-
Flammability: this compound is a flammable liquid and vapor (Category 3), with a flash point of 47°C (116°F).[1][2] This means it can ignite at temperatures commonly found in a laboratory environment when an ignition source is present.
-
Skin Irritation and Sensitization: It is classified as a skin irritant (Category 2) and may cause an allergic skin reaction (Category 1).[3][4][5] This dual threat implies that not only can it cause immediate irritation upon contact, but repeated exposure can also lead to a heightened, allergic response in susceptible individuals.
-
Aquatic Toxicity: The substance is harmful to aquatic life with long-lasting effects (Category 3).[3][4][5] This underscores the importance of proper disposal to prevent environmental contamination.
| Hazard Classification | GHS Category | Key Precaution |
| Flammable Liquid | 3 | Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5] |
| Skin Irritation | 2 | Avoid contact with skin. Wear protective gloves and clothing.[3][4][5] |
| Skin Sensitization | 1 | Avoid repeated or prolonged skin contact.[3][4][5] |
| Chronic Aquatic Hazard | 3 | Avoid release to the environment.[3][4][5] |
The causality behind these classifications lies in the chemical structure of aldehydes. The carbonyl group (C=O) is reactive and can interact with biological macromolecules, leading to irritation and sensitization. The hydrocarbon chain contributes to its flammability and low water solubility, which in turn affects its environmental fate.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment of its chemical properties.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and potential flash fires.
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[3]
-
If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] For high concentrations, a self-contained breathing apparatus (SCBA) may be required.[6][7]
-
The rationale for this multi-layered PPE approach is to create a comprehensive barrier against the chemical's primary routes of exposure: skin contact, eye contact, and inhalation.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling Checklist
-
Information Review: Before starting, review the Safety Data Sheet (SDS) for this compound.[3][4][5]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Check: Don all required PPE as outlined in Section 2.
-
Spill Kit Accessibility: Locate the nearest spill kit and familiarize yourself with its contents.
-
Ignition Source Removal: Clear the work area of all potential ignition sources, such as hot plates, open flames, and spark-producing equipment.[3][4][5] Use non-sparking tools.[3][4][5]
-
Container Inspection: Inspect the container of this compound for any signs of damage or leaks.
Handling Procedure
Caption: Workflow for the safe handling of this compound.
-
Dispensing: All dispensing of this compound must be carried out within a certified chemical fume hood to control vapor exposure.[3] Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5]
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Storage: Keep the container tightly closed when not in use.[3][4][5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] The storage area should be designated for flammable liquids.[2]
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation or a rash develops.[3][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill:
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Characterization
All waste containing this compound must be treated as hazardous waste due to its flammability and aquatic toxicity.
Disposal Protocol
Caption: Step-by-step waste disposal workflow for this compound.
-
Collection: Collect all waste materials (unused chemical, contaminated absorbents, and PPE) in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[4]
By adhering to these protocols, you contribute to a safer laboratory environment and the protection of our ecosystem. Your commitment to these practices is a testament to your scientific integrity and professionalism.
References
- 1. This compound | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 97 , FG 5435-64-3 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. synerzine.com [synerzine.com]
- 5. Page loading... [wap.guidechem.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
